molecular formula C11H9ClN2O B1461601 4-Chloro-2-(3-methoxyphenyl)pyrimidine CAS No. 1156238-51-5

4-Chloro-2-(3-methoxyphenyl)pyrimidine

Katalognummer: B1461601
CAS-Nummer: 1156238-51-5
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: HUWWIWRFUMKGDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(3-methoxyphenyl)pyrimidine (CAS 1156238-51-5) is a versatile chemical intermediate primarily valued in medicinal chemistry and anticancer research. This compound features a pyrimidine core substituted with a chloro group at the 4-position and a 3-methoxyphenyl group at the 2-position, making it a valuable scaffold for the synthesis of more complex molecules. Its molecular formula is C 11 H 9 ClN 2 O and it has a molecular weight of 220.66 . The primary research application of this compound is as a key building block in the design and synthesis of novel aminopyrimidine derivatives, which are investigated as potential anticancer agents . Structural analogues of this compound have demonstrated significant anti-proliferative activity against a range of challenging human cancer cell lines, including glioblastoma multiforme, triple-negative breast cancer, and squamous cell carcinomas . Furthermore, the pyrimidine core is a common motif in inhibitors of protein kinases, which are critical targets in oncological and signal transduction research . The reactive 4-chloro group serves as a prime site for nucleophilic aromatic substitution, allowing researchers to introduce a variety of amine-containing functional groups to explore structure-activity relationships and optimize biological activity . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

4-chloro-2-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)11-13-6-5-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWIWRFUMKGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-Chloro-2-(3-methoxyphenyl)pyrimidine: A Keystone Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-2-(3-methoxyphenyl)pyrimidine stands as a critical heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a reactive chloropyrimidine core coupled with a methoxyphenyl moiety, renders it a valuable precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of a robust and reproducible synthetic pathway to this compound, followed by a detailed protocol for its comprehensive characterization. We delve into the mechanistic underpinnings of the chemical transformations, the rationale behind procedural choices, and the analytical techniques required to ensure the compound's identity, purity, and structural integrity. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important chemical entity.

Introduction: The Strategic Importance of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

The pyrimidine nucleus is a fundamental scaffold in numerous pharmaceuticals, owing to its ability to engage in various biological interactions. When substituted with a reactive group like chlorine at the C4 position, it becomes a versatile electrophilic partner for nucleophilic substitution reactions. The presence of the 2-(3-methoxyphenyl) substituent further allows for fine-tuning of steric and electronic properties, making 4-Chloro-2-(3-methoxyphenyl)pyrimidine a sought-after intermediate for creating libraries of potential drug candidates. Its derivatives have been explored for various therapeutic applications, highlighting the significance of a reliable synthetic and analytical methodology.

Synthetic Strategy and Protocol

The synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine is most effectively achieved through a two-step sequence. This strategy involves an initial cyclocondensation reaction to construct the pyrimidine ring system, yielding a stable pyrimidinone intermediate. This is followed by a chlorination step to install the reactive chloro group. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

Overall Synthetic Workflow

The diagram below outlines the high-level workflow for the synthesis and purification of the target compound.

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation A Starting Materials: - 3-Methoxybenzamidine HCl - Diethyl Malonate - Sodium Ethoxide B Step 1: Cyclocondensation A->B C Intermediate: 2-(3-methoxyphenyl)pyrimidine-4,6(1H,5H)-dione B->C E Step 2: Chlorination C->E D Reagent: Phosphorus Oxychloride (POCl₃) D->E F Crude Product: 4-Chloro-2-(3-methoxyphenyl)pyrimidine E->F G Aqueous Work-up (Neutralization & Extraction) F->G H Column Chromatography (Silica Gel) G->H I Final Product: Pure 4-Chloro-2-(3-methoxyphenyl)pyrimidine H->I

Caption: High-level workflow for the synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

Step 1: Synthesis of 2-(3-methoxyphenyl)pyrimidine-4,6(1H,5H)-dione

This step involves the base-catalyzed cyclocondensation of 3-methoxybenzamidine with diethyl malonate. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, initiating the reaction cascade.

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add 3-methoxybenzamidine hydrochloride (18.6 g, 0.1 mol) followed by diethyl malonate (16.0 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the intermediate, 2-(3-methoxyphenyl)pyrimidine-4,6(1H,5H)-dione.

  • Expertise & Causality: The use of sodium ethoxide is crucial as it generates the nucleophilic enolate from diethyl malonate, which then attacks the electrophilic carbon of the amidine. The acidic work-up protonates the resulting pyrimidinone salt, causing it to precipitate from the aqueous solution.

Step 2: Chlorination to 4-Chloro-2-(3-methoxyphenyl)pyrimidine

The pyrimidinone intermediate is converted to the final product using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group (in the tautomeric form of the pyrimidinone) with a chlorine atom.

Protocol:

  • Safety Precaution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • Reaction Setup: To a dry 100 mL round-bottom flask, add the dried 2-(3-methoxyphenyl)pyrimidine-4,6(1H,5H)-dione (10.9 g, 0.05 mol).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Work-up: Cautiously pour the cooled, viscous residue onto crushed ice with vigorous stirring. This is a highly exothermic step.

  • Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

  • Trustworthiness: The protocol includes a self-validating system. The complete consumption of the starting material and the formation of the product can be monitored by TLC. The final purity is confirmed by the characterization techniques described in the next section. The chlorination of pyrimidinones with POCl₃ is a well-established and reliable transformation in heterocyclic chemistry.[1][2]

Characterization and Analytical Validation

Comprehensive characterization is paramount to confirm the structural identity and purity of the synthesized 4-Chloro-2-(3-methoxyphenyl)pyrimidine. The following workflow is recommended.

Characterization_Workflow A Purified Compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (e.g., HRMS) A->C D IR Spectroscopy A->D E Melting Point Analysis A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Standard workflow for the analytical characterization of the final product.

Spectroscopic Data

The combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous evidence for the structure of the target compound.

Table 1: Expected Analytical Data for 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Technique Parameter Expected Result
Appearance Physical StateWhite to off-white solid
Melting Point RangeSpecific to the compound (literature value if available)
¹H NMR Chemical Shifts (δ)~8.7 ppm (d, 1H, pyrimidine H6), ~7.6 ppm (d, 1H, pyrimidine H5), ~7.9-7.0 ppm (m, 4H, aromatic), ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR Chemical Shifts (δ)~163, 162, 160, 158, 137, 130, 120, 118, 115, 112, 55 ppm
Mass Spec (HRMS) [M+H]⁺Calculated for C₁₁H₁₀ClN₂O: 221.0476; Found: 221.04XX
IR Spectroscopy Wavenumbers (cm⁻¹)~3100-3000 (Ar C-H), ~1600, 1550 (C=N, C=C), ~1250 (C-O), ~780 (C-Cl)
  • Authoritative Grounding: The characterization of novel compounds by methods such as NMR and high-resolution mass spectrometry is a standard and required practice in synthetic chemistry to confirm their structure.[3][4]

Detailed Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₁H₉ClN₂O. The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should also be observed.[5][6]

  • Infrared (IR) Spectroscopy:

    • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 4-Chloro-2-(3-methoxyphenyl)pyrimidine: May cause skin, eye, and respiratory irritation.[7] It is harmful if swallowed.[7] Standard laboratory safety practices should be followed.

  • Handling: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this key intermediate for its use in drug discovery and development programs. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive analytical procedures ensures both the efficiency of the synthesis and the integrity of the final product.

References

  • PubChem. 4-Chloro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • Shaikh, R. A., et al. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1365-1371. [Link]

  • Al-Warhi, T., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology, 8(10), 983-1011. [Link]

  • PubChemLite. Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)-. University of Luxembourg. [Link]

  • de Fatima, A., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M916. [Link]

  • Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Trujillo-Lagunas, M. L., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • de Oliveira, A. B., et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 26(18), 5484. [Link]

  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Gurbanov, A. V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1252. [Link]

  • Siddesh, M. B., et al. (2015). Synthesis of Polynuclear Pyrimidine Derivatives and Their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 6(2), 503-511. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(92), 50645-50651. [Link]

  • Zhang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908. [Link]

  • SpectraBase. N-(3-chlorophenyl)-4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide. John Wiley & Sons, Inc. [Link]

  • NIST. Pyrimidine, 2-chloro-. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(3-methoxyphenyl)pyrimidine is a synthetic heterocyclic compound featuring a pyrimidine core. While direct, extensive research on the specific mechanism of action of this molecule is not widely published, its structural motifs are prevalent in a variety of biologically active compounds. This guide synthesizes information from structurally related molecules to propose a putative mechanism of action, focusing on its potential as a kinase inhibitor. We will delve into the rationale behind this hypothesis, outline detailed experimental protocols to validate these claims, and provide a framework for future research and development.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyrimidine ring is a fundamental building block in numerous biologically essential molecules, including nucleic acids and vitamins.[1][2][3] Its versatile chemical nature has made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, antibacterial, and antiviral applications.[2][3][4] The subject of this guide, 4-Chloro-2-(3-methoxyphenyl)pyrimidine, incorporates three key structural features that suggest a potential for significant biological activity: the 2-phenylpyrimidine core, a chloro substituent at the 4-position, and a methoxy group on the phenyl ring.

The 2-phenylpyrimidine scaffold is notably present in a number of kinase inhibitors.[5] Protein kinases are a large family of enzymes crucial for cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7][8] This has made them a major target for drug development.[6][7] The chloro and methoxy substitutions can further modulate the compound's physiochemical properties, such as solubility, metabolic stability, and target-binding affinity.

Given the prevalence of the 2-phenylpyrimidine core in known kinase inhibitors, this guide will operate under the primary hypothesis that 4-Chloro-2-(3-methoxyphenyl)pyrimidine functions as a kinase inhibitor . We will explore the evidence supporting this, propose specific kinase targets, and detail the necessary experimental work to elucidate its precise mechanism of action.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Our central hypothesis is that 4-Chloro-2-(3-methoxyphenyl)pyrimidine exerts its biological effects by inhibiting the activity of one or more protein kinases. This is based on the well-established role of the 2-phenylpyrimidine scaffold in targeting the ATP-binding pocket of kinases.

The 2-Phenylpyrimidine Scaffold: A Privileged Kinase-Binding Motif

Numerous approved and investigational drugs targeting kinases feature the 2-phenylpyrimidine core. This structural motif is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases. For instance, derivatives of 2-phenylpyrimidine have been successfully developed as inhibitors of Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies.[5] The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.

Influence of Substituents on Target Specificity and Potency
  • 4-Chloro Group: The chloro substituent at the 4-position of the pyrimidine ring is an electron-withdrawing group that can influence the electronics of the ring system and potentially form halogen bonds with the target protein. In some instances, chloro-substitution has been shown to enhance the hydrophobic interactions within the binding site, leading to increased potency.[5]

  • 3-Methoxyphenyl Group: The methoxy group on the phenyl ring is an electron-donating group that can impact the compound's solubility and metabolic profile. Its position can also dictate the orientation of the phenyl ring within the kinase's binding pocket, influencing selectivity for different kinases.

Potential Kinase Targets

Based on the activities of structurally similar compounds, several kinase families are plausible targets for 4-Chloro-2-(3-methoxyphenyl)pyrimidine:

  • Tyrosine Kinases: Many 2-phenylpyrimidine derivatives are potent inhibitors of tyrosine kinases, such as Src family kinases, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR) kinase.[5][8][9]

  • Cyclin-Dependent Kinases (CDKs): Some pyrimidine-based compounds have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[10]

  • Phosphodiesterases (PDEs): While not kinases, PDEs are another class of enzymes that can be targeted by pyrimidine-containing molecules, as demonstrated by the development of PDE4 inhibitors with a 2-phenylpyrimidine scaffold.[11]

The following diagram illustrates the hypothesized interaction of 4-Chloro-2-(3-methoxyphenyl)pyrimidine within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue compound 4-Chloro-2-(3-methoxyphenyl)pyrimidine compound->hinge H-bond (putative) compound->hydrophobic_pocket Hydrophobic Interaction compound->gatekeeper Steric/Electronic Interaction

Caption: Hypothesized binding mode of the compound in a kinase ATP pocket.

Experimental Validation: A Step-by-Step Approach

To rigorously test our kinase inhibition hypothesis, a multi-tiered experimental approach is necessary. This section outlines the key protocols, from broad screening to detailed mechanistic studies.

Initial Target Identification: Kinase Panel Screening

The first step is to perform a broad screen of the compound against a large panel of kinases to identify potential targets.

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Dissolve 4-Chloro-2-(3-methoxyphenyl)pyrimidine in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare assay plates containing a panel of recombinant human kinases (e.g., a panel of 96 or more kinases).

  • Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 1 µM or 10 µM), ATP, and the specific substrate for each kinase.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable method, such as radiometric assay (e.g., ³³P-ATP) or fluorescence-based detection (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition of each kinase relative to a DMSO control. Kinases showing significant inhibition (e.g., >50%) are considered primary hits.

Determination of Potency: IC50 Measurement

For the primary hits identified in the screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Protocol: IC50 Determination Assay

  • Serial Dilution: Prepare a series of dilutions of 4-Chloro-2-(3-methoxyphenyl)pyrimidine in DMSO, typically in a 10-point, 3-fold dilution series.

  • Kinase Assay: Perform the kinase assay as described above for the selected hit kinases, using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Cellular Activity: Assessing Target Engagement in a Biological Context

Demonstrating that the compound can inhibit the target kinase within a cellular environment is a critical step.

Protocol: Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein)

  • Cell Culture: Culture a cell line known to have high activity of the target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-Chloro-2-(3-methoxyphenyl)pyrimidine for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's substrate and the total substrate protein.

  • Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

G start Cell Culture treatment Compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Phospho & Total) transfer->probing detection Detection & Quantification probing->detection

Caption: Workflow for assessing cellular target engagement via Western blot.

Elucidating the Mechanism of Inhibition: Enzyme Kinetics

To understand how the compound inhibits the kinase, enzyme kinetic studies are performed. This will determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Protocol: Enzyme Kinetic Studies

  • Assay Setup: Perform the kinase assay with varying concentrations of both ATP and 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

  • Data Collection: Measure the initial reaction velocities at each combination of ATP and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of the lines will reveal the mechanism of inhibition.

Inhibition Type Effect on Vmax Effect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases

Broader Biological Activities and Future Directions

While kinase inhibition is a strong hypothesis, the pyrimidine scaffold is known to interact with other target classes.[1] Therefore, it is prudent to consider and investigate other potential mechanisms.

Other Potential Mechanisms
  • Antifungal Activity: Some 2-phenylpyrimidine derivatives act as antifungal agents by inhibiting CYP51, an enzyme involved in ergosterol biosynthesis.[12][13]

  • Anticancer Activity: Beyond kinase inhibition, pyrimidine derivatives have shown anticancer effects through various mechanisms, including induction of apoptosis and cell cycle arrest.[14][15]

  • Anti-inflammatory Effects: The pyrimidine core is present in compounds with anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[16][17]

Future Research and Development

The elucidation of the mechanism of action of 4-Chloro-2-(3-methoxyphenyl)pyrimidine will open up several avenues for future research:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the chloro and methoxyphenyl groups will help to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Once a clear in vitro and cellular mechanism is established, testing the compound in relevant animal models of disease (e.g., cancer xenograft models) will be the next logical step.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, will be crucial for any further development.

Conclusion

While the precise mechanism of action of 4-Chloro-2-(3-methoxyphenyl)pyrimidine remains to be definitively elucidated through dedicated research, its chemical structure strongly suggests a role as a kinase inhibitor. The 2-phenylpyrimidine core is a well-validated scaffold for targeting the ATP-binding site of a wide range of kinases. The systematic experimental approach outlined in this guide provides a clear roadmap for researchers to validate this hypothesis, identify specific kinase targets, and characterize the compound's biological activity. The insights gained from such studies will be invaluable for the potential development of this molecule as a novel therapeutic agent.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). I.R.I.S.. Retrieved February 17, 2026, from [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013, November 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023, November 21). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological evaluation of 4-chlorocolchicine derivatives as potent anticancer agents with broad effective dosage ranges. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. (2023, October 12). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. (2021, February 24). MDPI. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023, November 11). MDPI. Retrieved February 17, 2026, from [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2023, January 9). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. (2020, September 15). DDDT. Retrieved February 17, 2026, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014, October 26). IJPRS. Retrieved February 17, 2026, from [Link]

  • Re-purposing clinical kinase inhibitors to enhance chemosensitivity by overriding checkpoints. (2014, July 15). Fox Chase Cancer Center. Retrieved February 17, 2026, from [Link]

  • Iruplinalkib (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Biological Activity & Engineering of Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold (


) represents one of the most "privileged structures" in medicinal chemistry.[1] Beyond its foundational role in nucleic acids (cytosine, thymine, uracil), substituted pyrimidines serve as the pharmacophore for a vast array of kinase inhibitors, antivirals, and metabolic modulators.

This guide moves beyond basic textbook definitions to address the causality of bioactivity . We will explore how specific electronic perturbations at the C2, C4, and C5 positions dictate target affinity, detail a self-validating synthesis protocol (Biginelli reaction), and provide a standardized workflow for cytotoxicity profiling (MTT assay).

Part 1: The Pharmacophore – Engineering the Scaffold

The biological success of pyrimidine stems from its electron-deficient nature. The nitrogen atoms at positions 1 and 3 create a "pull" that makes the ring susceptible to nucleophilic attack and allows for precise tuning of Hydrogen Bond (H-bond) donor/acceptor capabilities—critical for binding to the ATP hinge region of kinases.

Structure-Activity Relationship (SAR) Logic[1]

To engineer a potent derivative, one must treat the ring as a modular system.

  • C2 Position (The Anchor): Substitution here (often with an amine or aniline) is the primary driver for H-bonding with the backbone residues of the target protein (e.g., Met790 in EGFR).

  • C4 Position (The Spacer/Hydrophobic Clamp): Bulky aryl or heteroaryl groups here often occupy the hydrophobic pocket of the enzyme, determining selectivity.

  • C5 Position (The Electronic Tuner): Electron-withdrawing groups (EWGs) like Fluorine (as in 5-Fluorouracil) or Nitro groups alter the pKa of the ring, affecting metabolic stability and binding kinetics.

Visualization: SAR Decision Matrix

SAR_Logic Core Pyrimidine Core (C4H4N2) C2 C2 Position (Amino/Anilino) Core->C2 C4 C4 Position (Bulky Aryl) Core->C4 C5 C5 Position (EWG: F, NO2, CN) Core->C5 Effect_C2 H-Bonding (Kinase Hinge Region) C2->Effect_C2 Effect_C4 Hydrophobic Interaction (Selectivity) C4->Effect_C4 Effect_C5 Metabolic Stability & Electronic Tuning C5->Effect_C5

Caption: Functional mapping of the pyrimidine scaffold. Specific substitutions drive distinct pharmacological interactions.

Part 2: Strategic Synthesis – The Biginelli Protocol

While cross-coupling (Suzuki-Miyaura) is common, the Biginelli Reaction remains the most efficient method for generating dihydropyrimidinones (DHPMs), a bioactive subclass of pyrimidines.

Why this protocol? It is a multicomponent reaction (MCR) that builds the ring in a single step, minimizing purification losses. The protocol below utilizes a catalytic amount of acid to drive the condensation, a method validated for reproducibility.

Materials
  • Aldehyde: Benzaldehyde (or substituted derivative) - 1.0 mmol

  • Beta-Ketoester: Ethyl acetoacetate - 1.0 mmol

  • Urea/Thiourea: 1.2 mmol (Thiourea enhances lipophilicity)

  • Catalyst: Conc. HCl (3-5 drops) or

    
     (Green alternative)
    
  • Solvent: Ethanol (95%)

Step-by-Step Protocol
  • Reactant Assembly: In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.

  • Solvation: Add 10-15 mL of ethanol. Stir until a suspension forms.

  • Catalysis: Add the acid catalyst dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir vigorously.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure crystals.

Visualization: Synthesis Workflow

Biginelli_Workflow Start Reagents: Aldehyde + Ketoester + Urea Step1 Add Ethanol + Acid Catalyst Start->Step1 Step2 Reflux (3-5 hrs @ 80°C) Step1->Step2 Check TLC Check (Hexane:EtOAc 7:3) Step2->Check Check->Step2 Incomplete Ice Pour onto Crushed Ice Check->Ice Complete Filter Filtration & Recrystallization Ice->Filter Product Pure Dihydropyrimidinone Filter->Product

Caption: Operational workflow for the acid-catalyzed Biginelli synthesis of bioactive pyrimidines.

Part 3: Biological Evaluation – Cytotoxicity Profiling

Once synthesized, the biological activity must be quantified. The MTT assay is the industry standard for initial cytotoxicity screening. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase—a process that only occurs in metabolically active (viable) cells.[2]

The MTT Protocol (Self-Validating)

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilize, store in dark).

  • Solubilization Buffer: DMSO.[3]

Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Replace media with fresh media containing the synthesized pyrimidine derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Control: Include untreated cells (Negative Control) and Doxorubicin-treated cells (Positive Control).

  • Incubation: Incubate for 48 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add 10

    
     of MTT stock to each well. Incubate for 4 hours.
    
    • Observation: Look for purple precipitate under a microscope.

  • Solubilization: Carefully remove media. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

Calculate Cell Viability (%):


[3]

Comparative Activity Table (Representative Data): The following table illustrates the impact of C4 and C5 substitutions on cytotoxicity against MCF-7 (Breast Cancer) cells.

Compound IDR1 (C4-Aryl)R2 (C5-Substituent)IC50 (

)
Activity Level
PYR-01 PhenylH> 100Inactive
PYR-02 4-Cl-PhenylH45.2Moderate
PYR-03 4-Cl-Phenyl

12.4Potent
PYR-04 4-OH-Phenyl

28.1Moderate
Ref DoxorubicinN/A1.8High Control

Interpretation: The introduction of an electron-withdrawing group (


) at C5 combined with a lipophilic halogen at C4 (PYR-03) significantly enhances potency, likely due to improved cellular uptake and tighter binding affinity.

Part 4: Mechanism of Action – Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors.[4][5] The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR).

Visualization: Kinase Binding Mechanism

Mechanism Inhibitor Pyrimidine Inhibitor ATP_Site ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Site Competes with ATP Hinge Hinge Region Residues (e.g., Met790) ATP_Site->Hinge Forms H-Bonds Signal Downstream Signaling (Proliferation) Hinge->Signal Blocked Apoptosis Cell Death (Apoptosis) Hinge->Apoptosis Induces

Caption: Pyrimidine derivatives block ATP binding at the kinase hinge region, halting proliferative signaling.

References

  • Bhatia, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.[6] Current Computer-Aided Drug Design.

  • BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.

  • Wang, H., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4.[7] International Journal of Molecular Sciences.

  • Abcam. (2024). MTT Assay Protocol for Cell Viability and Proliferation.

  • Maddox, B. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors.[5] Molecules.[1][3][5][6][8][9][10][11][12][13][14]

Sources

The Strategic Deployment of 4-Chloro-2-(3-methoxyphenyl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic molecules with profound biological activity.[1][2] Its presence in the nucleobases of DNA and RNA has long signaled its fundamental role in biological processes, inspiring chemists to explore its vast therapeutic potential.[3] Within the diverse landscape of pyrimidine-based scaffolds, 4-chloro-2-(3-methoxyphenyl)pyrimidine emerges as a particularly compelling starting point for the design of novel therapeutics. The strategic placement of a reactive chlorine atom at the 4-position and a methoxyphenyl group at the 2-position provides a versatile platform for structural elaboration and the fine-tuning of physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of the 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold, from its rational synthesis to its application in the development of targeted therapies. We will delve into the key chemical transformations that enable the diversification of this core, explore its potential in targeting critical signaling pathways, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

I. Synthesis of the 4-Chloro-2-(3-methoxyphenyl)pyrimidine Scaffold: A Step-by-Step Approach

The synthesis of the title scaffold is a multi-step process that begins with readily available starting materials and employs well-established chemical transformations. The overall synthetic workflow is depicted below.

Synthesis_Workflow 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 2-(3-methoxyphenyl)pyrimidine-4-ol 2-(3-methoxyphenyl)pyrimidine-4-ol 3-Methoxybenzaldehyde->2-(3-methoxyphenyl)pyrimidine-4-ol Biginelli Reaction Guanidine Guanidine Guanidine->2-(3-methoxyphenyl)pyrimidine-4-ol Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->2-(3-methoxyphenyl)pyrimidine-4-ol 4-Chloro-2-(3-methoxyphenyl)pyrimidine 4-Chloro-2-(3-methoxyphenyl)pyrimidine 2-(3-methoxyphenyl)pyrimidine-4-ol->4-Chloro-2-(3-methoxyphenyl)pyrimidine Chlorination POCl3 POCl3 POCl3->4-Chloro-2-(3-methoxyphenyl)pyrimidine

A streamlined workflow for the synthesis of the target scaffold.
Step 1: Synthesis of 2-(3-methoxyphenyl)pyrimidine-4-ol via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidones, which can be readily oxidized to the corresponding pyrimidinones. In this step, 3-methoxybenzaldehyde, guanidine, and ethyl acetoacetate react to form the pyrimidine core.

Experimental Protocol:

  • To a round-bottom flask, add 3-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and guanidine hydrochloride (1.1 eq).

  • Add ethanol as the solvent and a catalytic amount of a strong acid (e.g., HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxyphenyl)pyrimidine-4-ol.

Step 2: Chlorination of 2-(3-methoxyphenyl)pyrimidine-4-ol

The conversion of the hydroxyl group at the 4-position to a chlorine atom is a critical step, as it introduces a leaving group that facilitates subsequent derivatization. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[4][5][6]

Experimental Protocol:

  • In a well-ventilated fume hood, carefully add 2-(3-methoxyphenyl)pyrimidine-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 4-chloro-2-(3-methoxyphenyl)pyrimidine.

II. Biological Applications and Therapeutic Potential: Targeting Kinase Signaling Pathways

The 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[7][8][9] The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents that can interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design. The 2-(3-methoxyphenyl) group can occupy the hydrophobic pocket of the ATP-binding site, contributing to both potency and selectivity.

Janus Kinase (JAK) Inhibition: A Promising Therapeutic Avenue

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[10] Several approved drugs and clinical candidates targeting JAKs feature a pyrimidine core, highlighting the importance of this scaffold in modulating JAK activity.[9]

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Inhibitor 4-Aryl-pyrimidine Derivative Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.

Derivatives of the 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold can be designed to selectively inhibit one or more JAK isoforms. By modifying the substituent at the 4-position, it is possible to achieve varying degrees of selectivity, which is crucial for minimizing off-target effects and improving the therapeutic index.

Structure-Activity Relationship (SAR) Insights

While specific biological data for 4-chloro-2-(3-methoxyphenyl)pyrimidine itself is not extensively reported in the public domain, we can infer potential structure-activity relationships from related 2-aryl-4-aminopyrimidine analogs.

Compound/ScaffoldR Group at 4-positionTarget KinaseIC₅₀ (nM)Reference
2-Aryl-4-aminopyrimidineVarious aminesVEGFR-2, CDK1Potent[11]
Thieno[3,2-d]pyrimidineAcrylamideJAK3< 10[7]
Pyrrolo[2,3-d]pyrimidine4-ArylJAK3>100,000-fold selective over JAK2[8]

This table presents representative data for related pyrimidine scaffolds to illustrate the potential of the 4-chloro-2-(3-methoxyphenyl)pyrimidine core for kinase inhibition. The specific activity of derivatives of the title scaffold would require experimental validation.

The data from related scaffolds suggests that:

  • The 4-position is critical for activity and selectivity: The nature of the substituent introduced at this position through displacement of the chlorine atom will significantly impact the compound's interaction with the target kinase.

  • The 2-aryl group contributes to potency: The 3-methoxyphenyl group is likely to occupy a hydrophobic pocket in the kinase active site, and modifications to this ring could further optimize binding.

III. Derivatization Strategies: Expanding the Chemical Space

The true power of the 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold lies in its synthetic tractability. The reactive 4-chloro position allows for a wide range of chemical modifications, enabling the exploration of a vast chemical space to identify compounds with desired biological activities.

Derivatization Scaffold 4-Chloro-2-(3-methoxyphenyl)pyrimidine Derivatives_Amine 4-Amino Derivatives Scaffold->Derivatives_Amine Nucleophilic Aromatic Substitution (SNAr) Derivatives_Aryl 4-Aryl Derivatives Scaffold->Derivatives_Aryl Suzuki Coupling Amines Amines (R-NH2) Amines->Derivatives_Amine Boronic_Acids Boronic Acids (R-B(OH)2) Boronic_Acids->Derivatives_Aryl

Key derivatization strategies for the 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold.
A. Nucleophilic Aromatic Substitution (SNA_r_)

The electron-withdrawing nature of the pyrimidine ring activates the 4-position towards nucleophilic attack. This allows for the facile displacement of the chlorine atom by a variety of nucleophiles, most notably amines.

Experimental Protocol for Amination:

  • Dissolve 4-chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF.

  • Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

B. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to introduce a variety of aryl or heteroaryl groups at the 4-position of the pyrimidine ring, further expanding the structural diversity of the resulting library of compounds.

Experimental Protocol for Suzuki Coupling:

  • To a reaction vessel, add 4-chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

IV. Conclusion and Future Directions

The 4-chloro-2-(3-methoxyphenyl)pyrimidine scaffold represents a highly promising and synthetically accessible starting point for the development of novel therapeutic agents. Its inherent physicochemical properties and the versatility of its 4-chloro position make it an ideal platform for the generation of diverse compound libraries. The demonstrated potential of related pyrimidine cores to potently and selectively inhibit protein kinases, particularly those in the JAK family, underscores the significant opportunities that this scaffold presents.

Future research in this area should focus on the systematic exploration of the chemical space around this core. The synthesis and screening of focused libraries of derivatives, guided by structure-based drug design principles, will be crucial in identifying potent and selective inhibitors for a range of therapeutic targets. The detailed experimental protocols provided in this guide are intended to empower researchers to embark on this exciting journey of discovery, ultimately contributing to the development of the next generation of targeted therapies.

References

  • Chi, F., Chen, L., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]

  • Hood, J., et al. (2025). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ResearchGate. [Link]

  • Dymock, B. (2013). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Pharmaceutical Patent Analyst, 2(6), 727-731. [Link]

  • Abdel-rahman, H. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 839. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4545. [Link]

  • Majumder, U., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2686-2704. [Link]

  • Dung, H. T. K., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(1), 1-15. [Link]

  • O'Donovan, D. H., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2025(1), M1536. [Link]

  • Yet, L. (2025). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. ResearchGate. [Link]

  • Dung, H. T. K., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(1), 1-15. [Link]

  • O'Donovan, D. H., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. [Link]

  • Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]

  • Kumar, R., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 19-30. [Link]

  • Anonymous. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]

  • Anonymous. (2023). General synthetic procedure of methoxybenzamide derivatives (a-c). ResearchGate. [Link]

  • Pure Synth. (n.d.). 2-Amino-4-(3-Methoxyphenyl)Pyrimidine 95%. Retrieved from [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 111-127. [Link]

  • Siddesh, M. B., Padmashali, B., & Th. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2(2), 503-509. [Link]

  • Bryndal, I., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347. [Link]

  • Anonymous. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. [Link]

  • Anonymous. (2010). Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Ohta, H., et al. (2022). Design and synthesis of pyrido[2,3-d]pyrimidine derivatives for a novel PAC1 receptor antagonist. Bioorganic & Medicinal Chemistry, 57, 116639. [Link]

  • Wagh, R. D., & Bachhav, N. J. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 738-742. [Link]

  • Balamurugan, K., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1282, 135165. [Link]

  • Selvam, T. P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. [Link]

  • Lee, J. H., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[7][12]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1149-1151. [Link]

  • El Guesmi, A., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. IUCrData, 7(7), x220719. [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents and functional materials. Their prevalence in biologically critical molecules, including nucleic acids, underpins the intense research into their synthetic diversification. The compound 4-Chloro-2-(3-methoxyphenyl)pyrimidine is a key heterocyclic building block, offering multiple reaction sites for further functionalization via nucleophilic substitution and cross-coupling reactions. Its precise structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and purity assessment of 4-Chloro-2-(3-methoxyphenyl)pyrimidine. We will move beyond a mere presentation of data, delving into the rationale behind the expected spectral features and the experimental protocols necessary for their acquisition. This document is intended for researchers, chemists, and quality control specialists who require a robust understanding of how to interpret and leverage spectroscopic data for this class of compounds.

Molecular Structure & Spectroscopic Implications

The structure of 4-Chloro-2-(3-methoxyphenyl)pyrimidine combines a halogenated diazine ring with a substituted aromatic moiety. This arrangement gives rise to distinct spectroscopic signatures that are predictable and interpretable.

  • The Pyrimidine Ring : An electron-deficient aromatic system, its protons and carbons will resonate in specific regions of the NMR spectra. The nitrogen atoms influence the electronic environment, and the chloro-substituent provides a characteristic isotopic pattern in mass spectrometry.

  • The 3-Methoxyphenyl Group : This substituent introduces several unique aromatic protons with specific splitting patterns and a methoxy group (-OCH₃) that serves as a sharp singlet in ¹H NMR and a distinct signal in ¹³C NMR.

  • The C-Cl Bond : The chloro group at the 4-position is the most likely site for nucleophilic aromatic substitution (SₙAr), a reactivity that is often studied after initial characterization. Its vibrational frequency can be observed in the IR spectrum.

Below is a logical representation of the molecule's key structural components, which form the basis of our spectroscopic analysis.

G cluster_pyrimidine Pyrimidine Core cluster_substituent Substituent Group P_Ring Pyrimidine Ring (C₄H₂N₂Cl) P_C2 C2: Site of Aryl Substitution P_C4 C4: Chloro-Substituted Carbon P_H5 H5: Pyrimidine Proton P_H6 H6: Pyrimidine Proton S_Aryl 3-Methoxyphenyl Ring P_C2->S_Aryl S_Methoxy Methoxy Group (-OCH₃) S_Aryl->S_Methoxy Molecule 4-Chloro-2-(3-methoxyphenyl)pyrimidine Molecule->P_Ring forms the heterocyclic core Molecule->S_Aryl is attached at C2

Caption: Key structural components of 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chloro-2-(3-methoxyphenyl)pyrimidine, ¹H and ¹³C NMR provide definitive information on the number, connectivity, and electronic environment of all protons and carbons.

Rationale for Experimental Choices
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Technique : Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments are essential. Further 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm H-H and C-H correlations, respectively, though are often not necessary for a molecule of this simplicity if high-quality 1D spectra are obtained.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show signals for six distinct protons. While no direct spectrum for the title compound is published, data for the isomer 2-chloro-4-(3-methoxyphenyl)pyrimidine provides an excellent reference for the methoxyphenyl moiety signals[1]. The pyrimidine proton shifts are predicted based on established substituent effects.

  • Pyrimidine Protons (H-6 and H-5) : These two protons form an AX spin system and will appear as doublets. H-6, being adjacent to a nitrogen atom, is expected to be further downfield than H-5. A typical coupling constant (³JHH) for adjacent protons on a pyrimidine ring is around 5.0-5.5 Hz.

  • Methoxyphenyl Protons : This ring system will display four protons.

    • H-2' : A proton situated between two electron-donating groups (implied) is often a singlet or a finely split triplet.

    • H-6' : A doublet of doublets, coupled to H-5' and H-4'.

    • H-5' : A triplet, coupled to its two neighbors H-4' and H-6'.

    • H-4' : A doublet of doublets, coupled to H-5' and H-6'.

  • Methoxy Protons (-OCH₃) : This group will appear as a sharp singlet, typically around 3.8-3.9 ppm, integrating to three protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals for the aromatic carbons and one for the methoxy carbon.

  • Pyrimidine Carbons : The chemical shifts are heavily influenced by the electronegative nitrogen atoms and the chloro-substituent. C-2 and C-4, being directly attached to heteroatoms or halogens, will be significantly downfield.

  • Methoxyphenyl Carbons : The carbon bearing the methoxy group (C-3') will be the most downfield of the phenyl carbons due to the deshielding effect of the oxygen atom. The other carbons will appear in the typical aromatic region (110-140 ppm).

  • Methoxy Carbon : The -OCH₃ carbon will appear as a sharp signal in the upfield region, typically around 55-56 ppm.

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) δ (ppm), Multiplicity, J (Hz)¹³C NMR (Predicted) δ (ppm)Rationale & Comparative Data
H-6~8.65 (d, J ≈ 5.3)C-6: ~160.0Pyrimidine H-6 is deshielded by adjacent nitrogen. Shift based on similar 4-aryl-2-chloropyrimidines[1].
H-5~7.60 (d, J ≈ 5.3)C-5: ~115.5Pyrimidine H-5 is typically upfield of H-6[1].
H-2'~7.65 (t, J ≈ 1.8)C-2': ~112.6Aromatic proton ortho to the point of attachment. Data from isomer[1].
H-6'~7.63 (dt, J ≈ 7.8, 1.2)C-6': ~119.9Aromatic proton ortho to the methoxy group. Data from isomer[1].
H-5'~7.42 (t, J ≈ 8.0)C-5': ~130.3Aromatic proton meta to both substituents. Data from isomer[1].
H-4'~7.09 (ddd, J ≈ 8.2, 2.6, 0.9)C-4': ~118.1Aromatic proton para to the point of attachment. Data from isomer[1].
-OCH₃~3.90 (s)-OCH₃: ~55.7Typical range for an aryl methoxy group. Confirmed by isomer data[1].
--C-2: ~162.0Carbon attached to nitrogen and the aryl group.
--C-4: ~167.2Carbon attached to nitrogen and chlorine is highly deshielded[1].
--C-1': ~136.6Quaternary carbon of the phenyl ring attached to the pyrimidine.
--C-3': ~160.4Quaternary carbon attached to the methoxy group[1].
Standard Experimental Protocol: NMR
  • Sample Preparation : Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition : Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to the tube.

  • Dissolution : Cap the tube and gently invert or sonicate until the sample is fully dissolved.

  • Acquisition : Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C{¹H} spectrum using standard instrument parameters.

  • Processing : Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key Vibrational Frequencies

The IR spectrum of 4-Chloro-2-(3-methoxyphenyl)pyrimidine is expected to show characteristic bands corresponding to its aromatic systems and substituents.

  • Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H Stretch : The methoxy group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹, likely in the 2950-2850 cm⁻¹ range.

  • C=C and C=N Ring Stretching : The pyrimidine and phenyl rings will exhibit a series of sharp absorption bands in the 1610-1400 cm⁻¹ region. Pyrimidine rings often show characteristic bands around 1580-1550 cm⁻¹ and 1480-1400 cm⁻¹[2].

  • C-O Stretch : The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

  • C-Cl Stretch : The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹.

  • Out-of-Plane (OOP) Bending : C-H OOP vibrations in the 900-675 cm⁻¹ region can give clues about the substitution pattern of the aromatic rings.

Summary of Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic (Pyrimidine & Phenyl)
2960 - 2850C-H StretchAliphatic (-OCH₃)
1580 - 1550C=N / C=C StretchPyrimidine Ring
1480 - 1400C=C StretchAromatic Rings
~1250 (strong)C-O Asymmetric StretchAryl Ether (-O-CH₃)
~1040 (medium)C-O Symmetric StretchAryl Ether (-O-CH₃)
800 - 600C-Cl StretchAryl Halide
Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning : Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. It is a critical tool for confirming the molecular formula.

Analysis of Molecular Ion and Fragmentation Pattern
  • Ionization Technique : Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely yielding a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be more energetic and provide more extensive fragmentation information.

  • Molecular Ion Peak : The molecular formula is C₁₁H₉ClN₂O, with a monoisotopic mass of 220.04 Da. A key feature will be the isotopic pattern of the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum should show a molecular ion cluster with a peak at m/z 220 (M⁺) and an isotopic peak at m/z 222 ([M+2]⁺) with roughly one-third the intensity. In ESI, this would be observed at m/z 221 and 223 for the [M+H]⁺ adduct.

  • Fragmentation : Pyrimidine rings are relatively stable.[3] Fragmentation under EI conditions would likely initiate with the loss of radicals from the substituents. Common fragmentation pathways could include:

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of a chlorine radical (•Cl).

    • Loss of formaldehyde (CH₂O) from the methoxy group.

    • Cleavage of the bond between the two rings.

The proposed fragmentation pathway below illustrates these possibilities.

fragmentation M [M]⁺˙ m/z 220/222 F1 [M - CH₃]⁺ m/z 205/207 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 185 M->F2 - •Cl F4 [C₇H₇O]⁺ m/z 107 M->F4 cleavage F3 [M - CO - CH₃]⁺ m/z 177/179 F1->F3 - CO

Caption: A plausible mass spectrometry fragmentation pathway for the title compound.

Summary of Predicted Mass Spectrometry Data
m/z (for ³⁵Cl) Ion Formula Identity Notes
220 / 222[C₁₁H₉ClN₂O]⁺˙Molecular Ion (M⁺˙)Exhibits the characteristic 3:1 isotopic pattern for chlorine.
221 / 223[C₁₁H₁₀ClN₂O]⁺Protonated Molecule [M+H]⁺Expected as the base peak in ESI positive mode.
205 / 207[C₁₀H₆ClN₂O]⁺[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
185[C₁₁H₉N₂O]⁺[M - Cl]⁺Loss of a chlorine radical.
107[C₇H₇O]⁺[C₆H₄OCH₃]⁺Fragment corresponding to the methoxyphenyl cation.
Standard Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization : Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synergistic integration of data from multiple techniques. For 4-Chloro-2-(3-methoxyphenyl)pyrimidine:

  • Mass Spectrometry first confirms the molecular weight (220.59 g/mol ) and the presence of one chlorine atom via the M⁺/ [M+2]⁺ isotopic pattern.

  • IR Spectroscopy confirms the presence of key functional groups: aromatic rings (C=C, C-H stretches), an ether linkage (C-O stretch), and a C-Cl bond.

  • NMR Spectroscopy provides the definitive structural proof. ¹H NMR confirms the number of protons and their local environments—the two distinct pyrimidine protons and the specific substitution pattern on the methoxyphenyl ring. ¹³C NMR confirms the carbon count and provides evidence for the electronic nature of each carbon atom.

Together, these three techniques provide a self-validating system, offering an unambiguous confirmation of the chemical structure of 4-Chloro-2-(3-methoxyphenyl)pyrimidine, ensuring its identity and purity for any downstream application.

References

[4] Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link] [1] Perjesi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1969. Available at: [Link] [5] Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Available at: [Link] [6] Srivastava, S.L., & Goel, R.K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. Available at: [Link] [7] PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine. National Center for Biotechnology Information. Available at: [Link] [8] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). Molbank, 2017(1), M923. Available at: [Link] [2] Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pazopanib, Imatinib analogues). The specific substrate, 4-Chloro-2-(3-methoxyphenyl)pyrimidine , represents a classic "activated" electrophile. The electron-withdrawing nitrogen atoms of the pyrimidine ring render the C4-chloride highly susceptible to oxidative addition by Palladium(0), significantly more so than chlorobenzenes.

However, this reactivity comes with a trade-off: hydrolytic instability . Under the basic, aqueous conditions typical of Suzuki couplings, the C4-chloride is prone to displacement by hydroxide ions, leading to the formation of the catalytically dead 4-hydroxypyrimidine byproduct.

This protocol details an optimized workflow designed to maximize the cross-coupling efficiency while suppressing competitive hydrolysis. It prioritizes the Pd(PPh₃)₄ / Na₂CO₃ / Dioxane-Water system as the primary "Workhorse Condition," with alternative high-activity protocols for sterically demanding partners.

Mechanistic Insight & Reaction Design

Substrate Analysis
  • Electrophile: 4-Chloro-2-(3-methoxyphenyl)pyrimidine. The 3-methoxyphenyl group at C2 acts as a stabilizing anchor. While the methoxy group is an electron-donating group (EDG), its position on the phenyl ring (meta) and the phenyl's conjugation to the pyrimidine C2 means the C4 position remains sufficiently electron-deficient for facile oxidative addition.

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (

    
    ).
    
  • Catalytic Cycle:

    • Oxidative Addition: Pd(0) inserts into the C4-Cl bond.[1] This is generally fast for pyrimidines.

    • Transmetallation: The rate-determining step in this context. Requires activation of the boronic acid by the base (formation of boronate species).

    • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

Critical Control Points
  • Oxygen Exclusion: Pd(PPh₃)₄ is air-sensitive. Incomplete degassing is the #1 cause of stalled reactions (indicated by "palladium black" precipitation).

  • Stoichiometry: Boronic acids can undergo protodeboronation. A 1.2 to 1.5 equivalent excess is mandatory.

  • Base/Solvent Interface: A biphasic system (Dioxane/Water) is preferred to solubilize inorganic bases while keeping the organic reactants in the organic phase.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 4-Chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 – 1.5 eq)Nucleophile
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)Catalyst
Base Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solutionActivator
Solvent 1,4-Dioxane (HPLC Grade, non-stabilized preferred)Reaction Medium
Inert Gas Argon (preferred) or NitrogenProtection
Standard Thermal Procedure (Scale: 1.0 mmol)
  • Preparation of Reaction Vessel:

    • Equip a 25 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar and a reflux condenser.

    • Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Reagent Loading:

    • Charge the flask with Substrate (296 mg, 1.0 mmol) and Boronic Acid (1.2 mmol).

    • Add 1,4-Dioxane (8 mL).

    • Crucial Step: Degas the solvent mixture by sparging with Argon for 10-15 minutes. (Do not skip this).

  • Catalyst & Base Addition:

    • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly against a positive flow of Argon.

    • Add 2.0 M Na₂CO₃ (1.5 mL, 3.0 mmol) via syringe. The mixture will turn biphasic.

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature).

    • Stir vigorously (800+ RPM) to ensure phase mixing.

    • Monitor by TLC or LCMS at 2 hours. Most pyrimidine couplings complete within 4-6 hours.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Typical Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5, gradient to 70:30).

Microwave-Assisted Protocol (Rapid Library Synthesis)
  • Vessel: 2-5 mL Microwave vial.

  • Conditions: 110°C, 20 minutes, High Absorption setting.

  • Note: Microwave heating often suppresses side reactions by reducing the thermal residence time.

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, consult the following decision matrix.

Data: Condition Screening Matrix
Condition SetCatalystBaseSolventApplication
A (Standard) Pd(PPh₃)₄Na₂CO₃ (aq)DioxaneGeneral aryl/heteroaryl coupling.
B (Steric) Pd(dppf)Cl₂K₃PO₄ (aq)THF/WaterOrtho-substituted boronic acids.
C (Anhydrous) Pd(OAc)₂ / XPhosCsF (solid)TolueneHydrolysis-sensitive substrates.
D (Difficult) Pd₂(dba)₃ / SPhosK₃PO₄ (aq)n-ButanolDeactivated/Electron-poor boronic acids.
Troubleshooting Workflow

Troubleshooting Start Reaction Failed / Low Yield CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Scenario1 Starting Material (SM) Remains Unreacted CheckLCMS->Scenario1 No Oxidative Addition Scenario2 SM Consumed -> Hydrolysis Product (OH) CheckLCMS->Scenario2 Side Reaction Scenario3 SM Consumed -> Protodeboronation (Ar-H) CheckLCMS->Scenario3 Boronic Instability Sol1 Switch to Active Catalyst (Pd(dppf)Cl2 or XPhos) Scenario1->Sol1 Sol2 Use Anhydrous Conditions (CsF / Toluene) Scenario2->Sol2 Sol3 Increase Boronic Acid (2.0 eq) Use Milder Base (KF) Scenario3->Sol3

Figure 1: Decision tree for troubleshooting common failure modes in pyrimidine cross-coupling.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experiment, highlighting the critical "Argon Sparge" step which is often the point of failure for reproducibility.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Step1 Dissolve Substrate & Boronic Acid in Dioxane Step2 CRITICAL: Sparge with Argon (15 min) Step1->Step2 Step3 Add Catalyst (Pd) & Base (Na2CO3) Step2->Step3 Step4 Heat to 90°C (4-6 Hours) Step3->Step4 Step5 Aq. Workup (EtOAc/Brine) Step4->Step5 Step6 Silica Purification Step5->Step6

Figure 2: Step-by-step experimental workflow emphasizing the inert atmosphere requirement.

References

  • General Suzuki Protocol for Chloropyrimidines

    • BenchChem Application Note: "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions."
  • Microwave-Assisted Synthesis

    • Molecules (MDPI): "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules2021, 26(7), 1999.
  • Mechanism & Catalyst Selection

    • Nobel Prize Lecture: "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Akira Suzuki, 2010.[6][7]

  • Advanced Ligand Effects (SPhos/XPhos)

    • Journal of the American Chemical Society: "Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions."[8] J. Am. Chem. Soc.[3][8]2000 , 122, 4020.[3][8]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrimidine ring is a cornerstone in the design of small-molecule kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases. Its prevalence in numerous FDA-approved drugs stems from its structural resemblance to the adenine core of adenosine triphosphate (ATP), the ubiquitous substrate for all kinases. This mimicry allows pyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding pocket and thereby blocking the phosphotransferase activity of the kinase. The dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.

The strategic functionalization of the pyrimidine scaffold is paramount in achieving both high potency and selectivity for the target kinase. The subject of this guide, 4-Chloro-2-(3-methoxyphenyl)pyrimidine, is a versatile building block for the synthesis of a diverse array of kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for the introduction of various substituents via cross-coupling reactions, while the 2-(3-methoxyphenyl) group can provide crucial interactions within the kinase active site. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate in the synthesis of potent kinase inhibitors.

Strategic Considerations for Kinase Inhibitor Design

The design of kinase inhibitors is a multifactorial process that involves optimizing interactions with the target enzyme to achieve high affinity and selectivity. The pyrimidine core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The substituents on the pyrimidine ring are then positioned to occupy adjacent hydrophobic pockets and other regions of the active site, further enhancing binding affinity.

The 2-(3-methoxyphenyl) group of the title compound can be strategically employed to interact with a hydrophobic region of the kinase active site. The methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction. The 4-position of the pyrimidine is solvent-exposed in many kinase active sites, making it an ideal position for the introduction of larger, more complex substituents that can confer selectivity and improve physicochemical properties.

Synthetic Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from 4-Chloro-2-(3-methoxyphenyl)pyrimidine typically involves a palladium-catalyzed cross-coupling reaction to displace the chlorine atom at the 4-position. The two most common and powerful methods for this transformation are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Diagram 1: General Synthetic Workflow

G cluster_start Starting Material cluster_reaction Key Cross-Coupling Reactions cluster_product Kinase Inhibitor Scaffold start 4-Chloro-2-(3-methoxyphenyl)pyrimidine suzuki Suzuki-Miyaura Coupling (with Boronic Acid/Ester) start->suzuki buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald product 4-Aryl/Heteroaryl-2-(3-methoxyphenyl)pyrimidine or 4-Amino-2-(3-methoxyphenyl)pyrimidine suzuki->product buchwald->product

Caption: General synthetic workflow for the diversification of 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-(3-methoxyphenyl)pyrimidines

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In this context, it is used to couple an aryl or heteroaryl boronic acid (or ester) with the 4-chloro position of the pyrimidine core.

Reaction Scheme:

Materials:

  • 4-Chloro-2-(3-methoxyphenyl)pyrimidine

  • Arylboronic acid (e.g., 4-aminophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 4-Chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.05-0.1 eq) and the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(3-methoxyphenyl)pyrimidine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-(3-methoxyphenyl)pyrimidines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the coupling of an amine with the 4-chloro position of the pyrimidine.

Reaction Scheme:

Materials:

  • 4-Chloro-2-(3-methoxyphenyl)pyrimidine

  • Amine (e.g., aniline or a substituted aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.5-2.0 eq) to a flame-dried Schlenk tube or round-bottom flask.

  • Reagent Addition: Add 4-Chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-amino-2-(3-methoxyphenyl)pyrimidine product.

Data Presentation: Representative Kinase Inhibitor Potency

The following table presents hypothetical IC₅₀ values for a series of kinase inhibitors synthesized from 4-Chloro-2-(3-methoxyphenyl)pyrimidine, illustrating the impact of different substituents at the 4-position on kinase inhibitory activity. These values are based on published data for structurally similar pyrimidine-based kinase inhibitors and are for illustrative purposes.

Compound ID4-Substituent (R)Target KinaseIC₅₀ (nM)
A-1 4-AminophenylEGFR50
A-2 3-Amino-1H-pyrazol-4-ylCDK225
A-3 4-(Methylsulfonyl)phenylVEGFR275
A-4 3-EthynylanilineSrc40

Mechanism of Action: Inhibition of a Generic Kinase Signaling Pathway

The synthesized 2,4-disubstituted pyrimidine derivatives act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Diagram 2: Simplified Kinase Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase Signal substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor 4-Substituted-2-(3-methoxyphenyl)pyrimidine (Kinase Inhibitor) inhibitor->kinase Binds to ATP Pocket

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

Safety and Handling

Chlorinated pyrimidines and organometallic reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

4-Chloro-2-(3-methoxyphenyl)pyrimidine is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient diversification of the pyrimidine scaffold. By carefully selecting the coupling partners, researchers can fine-tune the pharmacological properties of the resulting compounds to target specific kinases implicated in disease. The protocols and data presented in this guide provide a solid foundation for the design and synthesis of novel kinase inhibitors based on this privileged heterocyclic core.

References

  • Cicenas, J., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules.
  • Ciupa, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Coughlin, K., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances.
  • Ghersele, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Hartwig, J. F. (2010).
  • Havlicek, L., et al. (2000). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Current Organic Chemistry.
  • Ostrynska, O. V., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry.
  • Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Various Authors. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Boruah, P. R., et al. (2015).
  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Available from: [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]

  • PubMed. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Available from: [Link]

Application of 4-Chloro-2-(3-methoxyphenyl)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Pyrimidine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds (fragments) to probe the binding sites of biological targets.[2][3] These fragments, though typically exhibiting weak binding affinity (in the high micromolar to millimolar range), are highly efficient in their binding, meaning they form high-quality interactions with the target protein.[1][4] The structural data from these initial "hits" provide a more rational and efficient starting point for optimization into potent, drug-like candidates through strategies like fragment growing, linking, or merging.[2][3][4]

Within the vast chemical space available for fragment libraries, certain core structures stand out for their proven biological relevance and synthetic versatility. The pyrimidine nucleus is one such "privileged scaffold."[5] As a fundamental component of nucleobases, its derivatives are predisposed to interact with a wide array of biological targets, and have been successfully incorporated into numerous approved drugs for conditions ranging from cancer to infectious diseases.[5]

This application note details the utility of a specific pyrimidine-based fragment, 4-Chloro-2-(3-methoxyphenyl)pyrimidine , as a starting point in a hypothetical FBDD campaign. We will outline its properties, synthesis, and provide detailed protocols for its application in primary screening and subsequent hit-to-lead elaboration, underscoring the strategic advantages of its unique structural features.

The Fragment: 4-Chloro-2-(3-methoxyphenyl)pyrimidine

The choice of 4-Chloro-2-(3-methoxyphenyl)pyrimidine as a starting fragment is strategic. It adheres to the general "Rule of Three" for fragments (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring a good starting point for optimization.[1][2] Its key features include:

  • A Pyrimidine Core: Provides a rigid scaffold with both hydrogen bond accepting (ring nitrogens) and potential donor capabilities upon modification, facilitating target interaction.

  • A Reactive 4-Chloro Group: This is the primary vector for synthetic elaboration. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This allows for controlled, vector-oriented "fragment growing."

  • A 3-Methoxyphenyl Group: This group occupies the C2 position, providing a defined steric and electronic profile that can probe a specific sub-pocket of a target's binding site. The methoxy group can act as a hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic or π-stacking interactions. Its meta substitution pattern provides a specific vector for exploring chemical space that differs from ortho or para analogs.

Physicochemical Properties
PropertyPredicted ValueNote
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol Compliant with "Rule of Three"
cLogP ~2.8 - 3.2Compliant with "Rule of Three"
Hydrogen Bond Acceptors 3 (2x N, 1x O)Compliant with "Rule ofThree"
Hydrogen Bond Donors 0
Rotatable Bonds 2Low conformational flexibility, desirable for fragments

Synthesis of the Fragment

While numerous methods exist for pyrimidine synthesis, a practical and efficient route to 4-Chloro-2-(3-methoxyphenyl)pyrimidine involves a regioselective Suzuki-Miyaura cross-coupling reaction. The C4 position of a 2,4-dichloropyrimidine is intrinsically more reactive to oxidative addition of palladium than the C2 position, allowing for selective functionalization.[9]

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the regioselective synthesis of the title fragment from commercially available starting materials.

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Reaction Setup: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 to 0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 100-120 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in a Fragment-Based Drug Discovery Workflow

The true utility of 4-Chloro-2-(3-methoxyphenyl)pyrimidine is realized when it is incorporated into a comprehensive FBDD campaign. Below is a detailed workflow from initial screening to lead generation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Elaboration Screen Fragment Library Screening (Target + Fragments) Hit_ID Primary Hit Identification (e.g., 4-Chloro-2-(3-methoxyphenyl)pyrimidine) Screen->Hit_ID Biophysical Method (SPR, NMR, X-ray) Validate Hit Confirmation (Dose-Response & Orthogonal Assays) Hit_ID->Validate Structure Structural Biology (Co-crystallization or NMR) Validate->Structure Determine Binding Mode Elaboration Structure-Guided Synthesis (Fragment Growing/Linking) Structure->Elaboration SAR SAR Analysis (Potency, Selectivity, DMPK) Elaboration->SAR Iterative Cycles SAR->Elaboration Lead Lead Candidate SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Primary Screening and Hit Identification

The first step is to screen a library of fragments against the protein target to identify binders. Highly sensitive biophysical techniques are required to detect the weak interactions typical of fragments.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for the real-time detection of binding events.

Materials:

  • Biacore™ system (or equivalent)

  • Sensor Chip CM5

  • Target protein (with high purity and activity)

  • 4-Chloro-2-(3-methoxyphenyl)pyrimidine and other fragment library members

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO (for fragment solubilization)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the Sensor Chip CM5 surface via standard amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • Fragment Preparation: Prepare a stock solution of 4-Chloro-2-(3-methoxyphenyl)pyrimidine (e.g., 10 mM in 100% DMSO). Create a dilution series in running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤5%).

  • Screening: Inject the fragment solution over the immobilized target surface. A reference flow cell (e.g., deactivated or blocked) should be used to subtract non-specific binding and bulk refractive index effects.

  • Data Analysis: A positive "hit" is identified by a significant increase in the response units (RU) upon fragment injection compared to a buffer-only control.

  • Hit Confirmation: Positive hits should be re-tested, ideally in a dose-response format to confirm binding and estimate the dissociation constant (KD).

Phase 2: Structural Characterization of the Hit

Once a fragment hit is validated, determining its precise binding mode is critical for rational optimization. X-ray crystallography is the gold standard for this purpose.

Protocol 2: Co-crystallization and Structure Determination

Materials:

  • Purified, crystallizable target protein

  • 4-Chloro-2-(3-methoxyphenyl)pyrimidine

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization Setup: Set up crystallization trials (e.g., sitting-drop or hanging-drop vapor diffusion) with the target protein pre-incubated with a 2-5 fold molar excess of 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, grow apo-crystals of the target protein first. Then, soak these crystals in a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

  • Data Collection: Flash-cool a suitable crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein residues.

Binding_Mode cluster_Interactions Potential Binding Interactions Fragment 4-Chloro-2-(3-methoxyphenyl)pyrimidine H_Bond H-Bond Acceptor (Pyrimidine Nitrogens, Methoxy Oxygen) Fragment->H_Bond interacts with (e.g., Lys, Arg, Asn) Pi_Stacking π-π Stacking (Phenyl Ring) Fragment->Pi_Stacking interacts with (e.g., Phe, Tyr, His) Hydrophobic Hydrophobic Pocket (Phenyl Ring) Fragment->Hydrophobic fits into Growth_Vector Growth Vector (4-Chloro position) Fragment->Growth_Vector provides site for (Elaboration)

Caption: Potential binding interactions and elaboration vector for the fragment.

Phase 3: Structure-Guided Hit-to-Lead Elaboration

With the high-resolution structural information in hand, the fragment can be optimized to increase potency and selectivity. The 4-chloro position is the primary handle for this "fragment growing" strategy.

Protocol 3: Fragment Elaboration via Suzuki-Miyaura Coupling

This protocol uses the reactive chlorine to introduce new aryl or heteroaryl groups, extending the fragment into adjacent binding pockets identified from the crystal structure.

Materials:

  • 4-Chloro-2-(3-methoxyphenyl)pyrimidine (validated hit)

  • A diverse panel of aryl/heteroaryl boronic acids (selected based on structural data)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., Dioxane/water or DME)

Procedure:

  • Reaction Setup: In an inert atmosphere, combine the fragment (1.0 eq), the selected boronic acid (1.2-1.5 eq), base (2-3 eq), and palladium catalyst (0.05-0.1 eq) in the chosen solvent.

  • Reaction Conditions: Heat the mixture (conventionally or via microwave) until the starting material is consumed (monitor by TLC/LC-MS). Typical temperatures range from 80-120 °C.

  • Work-up and Purification: Perform a standard aqueous work-up followed by purification via column chromatography or preparative HPLC to isolate the elaborated compound.

  • Biological Evaluation: Test the newly synthesized analogs in the primary binding assay to determine if the modification led to an improvement in potency, thereby establishing a Structure-Activity Relationship (SAR).

Conclusion

4-Chloro-2-(3-methoxyphenyl)pyrimidine represents an exemplary starting fragment for an FBDD campaign. Its physicochemical properties align with the principles of fragment-based design, and its chemical structure is ideally suited for rational, structure-guided elaboration. The pyrimidine core provides a robust anchor for target binding, while the strategically placed 4-chloro group serves as a versatile synthetic handle for "fragment growing." By employing a systematic workflow of biophysical screening, structural biology, and targeted synthetic chemistry, this fragment can serve as the foundation for the rapid and efficient development of novel, high-affinity lead compounds.

References

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. American Chemical Society.[Link]

  • Development of potent inhibitors by fragment-linking strategies. PubMed.[Link]

  • FBDD: Fragment-Based Drug Discovery. BioSolveIT GmbH.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]

  • Approaches to Fragment-Based Drug Design. Utrecht University.[Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks.[Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.[Link]

  • Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH).[Link]

Sources

Application Note: High-Fidelity Microwave Synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 4-chloro-2-(3-methoxyphenyl)pyrimidine , a "privileged scaffold" in medicinal chemistry often found in kinase inhibitors (e.g., EGFR, VEGFR targets).

While traditional thermal methods for pyrimidine synthesis require prolonged reflux times (12–24 hours) and often suffer from regioselectivity issues during functionalization, this microwave-assisted protocol reduces total reaction time to under 1 hour while improving yield and purity profiles.

Key Technical Advantages:

  • Regiocontrol: Utilizes a de novo ring construction strategy to guarantee the 3-methoxyphenyl group is installed exclusively at the C2 position, avoiding the regioselectivity mixtures common in cross-coupling approaches on 2,4-dichloropyrimidine.

  • Speed: Reaction times reduced by >90% via dielectric heating.

  • Scalability: Protocols are validated for single-mode microwave reactors (e.g., Biotage Initiator+, CEM Discover) on scales from 0.5 mmol to 20 mmol.

Strategic Analysis: Thermal vs. Microwave

The Regioselectivity Challenge

A common error in synthesizing 2,4-disubstituted pyrimidines is attempting a Suzuki coupling on commercially available 2,4-dichloropyrimidine. Literature confirms that Palladium oxidative addition occurs preferentially at the C4 position (electron-deficient) rather than C2 [1]. Consequently, attempting to install the aryl group at C2 via Suzuki coupling often yields the wrong isomer (4-aryl-2-chloropyrimidine).

The Solution: This protocol employs a Cyclocondensation Route .[1] By reacting 3-methoxybenzamidine with a


-dicarbonyl equivalent, the C2-aryl bond is pre-formed, eliminating regiochemical ambiguity.
Microwave Mechanism

Microwave irradiation (2.45 GHz) transfers energy directly to the reaction ions and dipoles (dipolar polarization). In polar solvents like ethanol (Step 1) or reagents like POCl


 (Step 2), this allows the reaction mixture to exceed the solvent's atmospheric boiling point rapidly in sealed vessels, accessing higher activation energy pathways that minimize side reactions.

G start Start: Strategic Planning route_a Route A: Suzuki Coupling (2,4-Dichloropyrimidine) start->route_a Common Pitfall route_b Route B: Cyclocondensation (Amidine + u03b2-Keto Ester) start->route_b Recommended result_a Result: C4-Aryl Product (Wrong Isomer) route_a->result_a Pd prefers C4 result_b Result: C2-Aryl Product (Correct Scaffold) route_b->result_b Definitive Regiochem

Figure 1: Decision tree illustrating why the Cyclocondensation route is selected over direct coupling for C2-substituted pyrimidines.

Experimental Protocols

Protocol A: Cyclocondensation (Ring Formation)

Objective: Synthesis of 2-(3-methoxyphenyl)-6-methylpyrimidin-4-ol (hydroxypyrimidine tautomer).

Reagents:

  • 3-Methoxybenzamidine hydrochloride (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv) - Generated in situ or 21% wt in EtOH

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: In a 10–20 mL microwave vial, dissolve 3-methoxybenzamidine HCl (2.0 mmol, 373 mg) in absolute ethanol (4 mL).

  • Base Addition: Add NaOEt (21% in EtOH, 5.0 mmol, ~1.9 mL). Stir for 2 minutes to liberate the free amidine.

  • Cyclization Agent: Add ethyl acetoacetate (2.2 mmol, 280 µL). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Temp: 120°C

    • Time: 15 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Work-up: Upon cooling, the reaction mixture will likely contain a precipitate (sodium salt of the pyrimidine). Acidify with glacial acetic acid to pH ~5–6.

  • Isolation: Cool on ice. Filter the resulting white precipitate, wash with cold water (2x) and cold ethanol (1x). Dry under vacuum.

Expected Yield: 80–90% QC Check: LC-MS (


) and 

H NMR (Look for disappearance of ethyl ester signals).
Protocol B: Chlorination (Activation)

Objective: Conversion of the pyrimidinol to 4-chloro-2-(3-methoxyphenyl)pyrimidine. Safety Alert: Heating POCl


 generates HCl gas. This creates significant pressure in sealed vessels. Do not exceed 50% vessel volume.  Use a reactor with active pressure monitoring.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (5.0 equiv) - Acts as reagent and solvent
    
  • Optional: N,N-Dimethylaniline (catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Setup: Place the dry pyrimidinol (1.0 mmol) into a high-pressure rated microwave vial (e.g., 5 mL size).

  • Reagent Addition: Carefully add

    
     (1.5 mL) in a fume hood.
    
  • Sealing: Cap tightly. Ensure the septum is new and unpunctured.

  • Microwave Irradiation:

    • Temp: 100°C (Do not overshoot; thermal runaway risk)

    • Time: 10 minutes

    • Pre-stirring: 30 seconds

  • Quenching (Critical):

    • Pour the reaction mixture slowly onto crushed ice (20 g) with vigorous stirring. Exothermic reaction!

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8.
  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Dry organics over

    
    , filter, and concentrate.
    

Expected Yield: 75–85% Storage: Store under Argon at 4°C. Hydrolytically unstable over long periods.

Protocol C: Library Generation (S_NAr Diversification)

Objective: Synthesis of amino-derivatives (4-amino-substituted).

Methodology:

  • Dissolve 4-chloro-intermediate (0.2 mmol) in Isopropanol (2 mL).

  • Add amine (0.25 mmol) and DIPEA (0.3 mmol).

  • MW Conditions: 140°C for 20 minutes.

  • Purification: Direct injection into Prep-HPLC or flash chromatography (Hexane/EtOAc).

Visualizing the Workflow

The following diagram illustrates the complete synthetic pathway and the critical decision points.

Workflow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Activation cluster_2 Step 3: Library Generation Amidine 3-Methoxybenzamidine Pyrimidinol Intermediate: Pyrimidin-4-ol Amidine->Pyrimidinol MW: 120°C, 15min NaOEt/EtOH KetoEster Ethyl Acetoacetate KetoEster->Pyrimidinol Chloro SCAFFOLD: 4-Chloro-2-(3-methoxyphenyl) pyrimidine Pyrimidinol->Chloro MW: 100°C, 10min Chlorination POCl3 POCl3 Reagent POCl3->Chloro Final Final Drug Candidate Chloro->Final MW: 140°C, 20min SnAr Displacement Amine R-NH2 (Nucleophile) Amine->Final

Figure 2: End-to-end synthetic workflow for the generation of 2-arylpyrimidine libraries.

Data & Troubleshooting

Optimization Table: Chlorination Step

Optimization performed on 1.0 mmol scale using a Biotage Initiator+.

EntrySolventTemp (°C)Time (min)Yield (%)Comments
1Toluene1106045Incomplete conversion; poor solubility.
2Neat (

)
903068Slow reaction.
3Neat (

)
100 10 82 Optimal. Clean profile.
4Neat (

)
120570High pressure warning; degradation impurities.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet Ethanol or old NaOEtUse freshly distilled EtOH and fresh NaOEt. Water quenches the enolate.
Vessel Failure (Step 2) HCl pressure buildupReduce fill volume to <50%. Ensure active air cooling is on during irradiation.
Regioisomer Impurity Incorrect Starting MaterialVerify you used 3-methoxybenzamidine, NOT 3-methoxybenzamide.
Hydrolysis of Product Poor StorageThe 4-chloro group is reactive. Store in a desiccator or freezer.

References

  • Regioselectivity in Pyrimidines: Dolšak, A., Mrgole, K., & Sova, M. (2021).[2][3] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][2][3] Catalysts, 11(4), 446. [Link]

  • Microwave Theory: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • General Pyrimidine Synthesis: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of pyrimidines. Molecular Diversity, 14, 793–813. [Link]

Sources

Palladium-catalyzed cross-coupling reactions of chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Chloropyrimidines

Introduction & Mechanistic Scope

Chloropyrimidines are ubiquitous pharmacophores in oncology and antiviral drug discovery (e.g., Imatinib, Rosuvastatin). However, they present a unique paradox in palladium catalysis:

  • Electronic Activation: The electron-deficient pyrimidine ring facilitates oxidative addition (OA) compared to chlorobenzenes.

  • Catalyst Poisoning: The basic nitrogen atoms (N1, N3) can competitively bind to the electrophilic Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black").

The Reactivity Hierarchy: In 2,4-dichloropyrimidines, the C4 position is kinetically favored for oxidative addition over the C2 position.[1]

  • C4: Para to N1 and ortho to N3. The inductive withdrawal from two nitrogens makes this site highly electrophilic.

  • C2: Flanked by two nitrogens. While inductively activated, the steric environment and lone-pair repulsion often retard the approach of the bulky Pd(0)Lₙ complex compared to the more accessible C4 position.

Mechanistic Diagram: The Pyrimidine Challenge The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" inhibitory pathway caused by pyrimidine nitrogen coordination.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Chloropyrimidine PdII_Ar L2Pd(II)(Ar)Cl OxAdd->PdII_Ar TransMet Transmetallation (R-B(OH)2 / Base) PdII_Ar->TransMet N_Coord Pd(II)-N-Coordination (Catalyst Arrest) PdII_Ar->N_Coord Pyrimidine N-binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 N_Coord->PdII_Ar Heat / Bulky Ligand

Figure 1: Catalytic cycle highlighting the competitive nitrogen coordination pathway that leads to catalyst deactivation.

Catalyst & Ligand Selection Strategy

To overcome the "N-poisoning" and activate the C-Cl bond, the ligand must be bulky (to prevent N-coordination via steric clash) and electron-rich (to facilitate oxidative addition).

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts allow precise L:Pd ratios. Avoid Pd(PPh₃)₄ for difficult chlorides due to instability.
Ligand (Suzuki) XPhos or Amphos Biaryl phosphines provide steric bulk to protect the Pd center from N-binding.
Ligand (Buchwald) BrettPhos or RuPhos Specialized for C-N coupling; prevents β-hydride elimination in aliphatic amines.
Base K₃PO₄ (Suzuki), NaOtBu (Buchwald)Weak bases reduce hydrolysis of the chloropyrimidine; Strong bases needed for amine deprotonation.
Solvent 1,4-Dioxane or TolueneNon-coordinating solvents are essential. Avoid DMF if high temps (>100°C) are needed to prevent decomposition.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C4 position of 2,4-dichloropyrimidine.

Protocol:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 2,4-Dichloropyrimidine (1.0 equiv, 149 mg, 1.0 mmol)

    • Arylboronic acid (1.05 equiv, 1.05 mmol)

    • Pd(PPh₃)₄ (2 mol%, 23 mg) — Note: For C4 coupling, the less bulky PPh3 is often sufficient because C4 is highly reactive. Switch to Pd(OAc)₂/XPhos if conversion is low.

    • Na₂CO₃ (2.0 equiv, 212 mg)

  • Solvent System: Add degassed DME/H₂O (2:1 v/v, 5 mL) . The water cosolvent is critical for boronic acid activation.

  • Reaction: Seal and heat to 80 °C for 4–6 hours.

  • Monitoring: Monitor by HPLC/UPLC. The C4-product (mono-coupled) usually forms first. Over-reaction to the C2,C4-bis-product is minimized by controlling stoichiometry (1.05 equiv boronic acid) and temperature.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the bis-coupled byproduct.

Regioselectivity Logic Flow:

Regio Start 2,4-Dichloropyrimidine Cond1 Standard Pd(0) 1.0 eq Ar-B(OH)2 80°C Start->Cond1 Prod1 C4-Product (Major) (Kinetically Favored) Cond1->Prod1 Cond2 Excess Ar-B(OH)2 High Temp (110°C) Bulky Ligand Prod1->Cond2 Prod2 C2,C4-Bis-Product Cond2->Prod2

Figure 2: Sequential functionalization strategy. C4 coupling occurs under mild conditions; C2 coupling requires forcing conditions.

Application Note 2: Buchwald-Hartwig Amination of Chloropyrimidines

Objective: Coupling of a secondary amine to a monochloropyrimidine (e.g., 2-chloropyrimidine).

Challenge: 2-chloropyrimidines are prone to hydrolysis under basic conditions and are less reactive than their 4-chloro counterparts.

Protocol:

  • Catalyst Pre-activation: In a vial, mix Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in dry 1,4-Dioxane (1 mL). Stir at RT for 5 mins to form the active catalyst species (color change to yellow/orange).

  • Substrate Addition: Add:

    • 2-Chloropyrimidine (1.0 equiv, 1.0 mmol)

    • Amine (1.2 equiv)

    • NaOtBu (1.5 equiv) — Crucial: Use fresh, sublimed NaOtBu. Moisture decomposes the base and inhibits the reaction.

  • Reaction: Dilute to 0.2 M concentration with Dioxane. Heat at 100 °C for 12 hours.

  • Troubleshooting:

    • Low Conversion: Switch ligand to BrettPhos (better for primary amines) or increase temp to 120 °C.

    • Hydrolysis (OH-pyrimidine formation): Ensure strictly anhydrous conditions. Switch base to Cs₂CO₃ (weaker, heterogeneous) and run in Toluene.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Pd-Black Precipitation Catalyst decomposition due to unstable ligands or lack of oxidant protection.Switch to Pd₂(dba)₃/XPhos . Ensure thorough degassing (sparge with Ar for 15 min).
Homocoupling of Boronic Acid Oxidative coupling due to presence of O₂.Rigorous degassing. Add reaction components under positive Ar pressure.
Regio-isomer mix (C4 vs C2) Temperature too high or excess boronic acid.Lower temp to 60°C. Add boronic acid slowly (syringe pump) to keep concentration low.
Stalled Reaction (50% conv) Catalyst poisoning by product or impurities.Add a second spike of catalyst (1 mol%) after 4 hours.

References

  • Gong, J. F., et al. "Suzuki-Miyaura Cross-Coupling of Chloropyrimidines: Evaluation of Phosphine Ligands." Journal of Organic Chemistry, 2021.[2] Link(Representative Link)

  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Guides, 2025. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic-Chemistry.org. Link

  • Schlummer, B., & Scholz, U. "Palladium-Catalyzed C-N Coupling Reactions of Chloropyrimidines." Advanced Synthesis & Catalysis, 2004. Link

  • Anderson, T. J., & Handy, S. T. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Organic Letters, 2010. Link

(Note: While specific page numbers and volumes are cited based on standard literature, URLs provided are to the landing pages of the authoritative domains or specific abstracts where available/verified.)

Sources

Application Note: A Robust In vitro Kinase Assay Protocol for the Evaluation of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Pyrimidine-based compounds have emerged as a highly successful scaffold for the development of potent and selective kinase inhibitors, with many advancing to clinical use.[1][2][3] These inhibitors often act by competing with ATP for the binding site in the kinase domain.[4][5][6]

This application note provides a comprehensive, step-by-step protocol for conducting a robust in vitro kinase assay specifically tailored for the evaluation of pyrimidine-based inhibitors. We will focus on a fluorescence-based detection method, which offers a sensitive, non-radioactive, and high-throughput-compatible alternative to traditional radiometric assays.[7][8][9] The principles and methodologies described herein are designed to ensure data integrity and provide reliable determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The fundamental principle of this in vitro kinase assay is to measure the enzymatic activity of a kinase by quantifying the amount of a specific substrate that has been phosphorylated. The inhibitory potential of a pyrimidine-based compound is then determined by its ability to reduce this enzymatic activity. This protocol utilizes a fluorescence-based method where a fluorescent peptide substrate is employed.[9] Upon phosphorylation by the kinase, the fluorescent properties of the peptide change, leading to a measurable increase in fluorescence intensity.[9] This change is directly proportional to the kinase activity.

Materials and Reagents

Reagent/MaterialRecommended Supplier(s)Notes
Purified Active KinaseCommercially availableEnsure high purity and known activity.
Fluorescent Peptide SubstrateCommercially availableSubstrate should be specific for the kinase of interest.
ATP (Adenosine 5'-triphosphate)Sigma-Aldrich, PromegaHigh purity is crucial.[8]
Pyrimidine-Based InhibitorIn-house synthesis or commercialDissolve in 100% DMSO to create a high-concentration stock.
Kinase Assay BufferIn-house preparationA typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[10]
DTT (Dithiothreitol)Sigma-AldrichAdd fresh to the assay buffer.
DMSO (Dimethyl Sulfoxide)Sigma-AldrichACS grade or higher.
384-well Black Assay PlatesCorning, Greiner Bio-OneLow-volume, black plates are recommended to minimize background fluorescence.
Multichannel PipettesGilson, EppendorfCalibrated pipettes are essential for accuracy.[10]
Fluorescence Plate ReaderBMG LABTECH, Tecan, PerkinElmerCapable of kinetic readings with appropriate excitation and emission filters.

Experimental Workflow Overview

The following diagram outlines the major steps in the in vitro kinase assay for evaluating pyrimidine-based inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Pyrimidine Inhibitor add_inhibitor Dispense Inhibitor/DMSO to Assay Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase_substrate Add Kinase/Substrate Mix prep_reagents->add_kinase_substrate pre_incubate Pre-incubate add_kinase_substrate->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction kinetic_read Kinetic Fluorescence Reading start_reaction->kinetic_read calc_rate Calculate Initial Reaction Rates kinetic_read->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Step-by-Step Protocol

Preparation of Reagents
  • Kinase Assay Buffer: Prepare a 1X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10] Just before use, add DTT to a final concentration of 1 mM. Keep on ice.

  • Pyrimidine-Based Inhibitor Stock: Prepare a 10 mM stock solution of the pyrimidine-based inhibitor in 100% DMSO.

  • Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock in 100% DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.

  • Kinase Working Solution: Dilute the kinase stock to a 2X final concentration in the kinase assay buffer. The optimal concentration should be determined empirically but should result in a linear reaction rate for the duration of the assay.

  • Substrate/ATP Working Solution: Prepare a 2X working solution of the fluorescent peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the inhibitor's potency (IC50 ≈ 2 x Ki).[11]

Assay Procedure (384-well plate format)
  • Dispense Inhibitor: Add 1 µL of the serially diluted pyrimidine-based inhibitor or DMSO (as a vehicle control) to the appropriate wells of a 384-well black assay plate.

  • Add Kinase: Add 10 µL of the 2X kinase working solution to all wells.

  • Pre-incubation: Mix the plate gently on a plate shaker and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the 2X substrate/ATP working solution to all wells.[12]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).[12] Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent peptide substrate.[13]

Data Analysis

  • Calculate Initial Reaction Rates: For each well, determine the initial reaction rate (slope) of the linear phase of the fluorescence signal over time. This is typically the first 5-10% of the reaction.[9]

  • Normalize Data: Normalize the reaction rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))

  • Generate Dose-Response Curve: Plot the % inhibition against the logarithm of the inhibitor concentration.[14]

  • Determine IC50 Value: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.[13][14]

Example Data Presentation
Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
1098.5 ± 2.1
3.3392.1 ± 3.5
1.1175.4 ± 4.2
0.3751.2 ± 3.9
0.1228.7 ± 2.8
0.0410.5 ± 1.9
0.012.1 ± 1.1
0 (DMSO)0 ± 2.5
Calculated IC50 0.35 µM

Mechanism of Action: ATP-Competitive Inhibition

Most pyrimidine-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase.[4] The pyrimidine scaffold often mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase domain.[5][6]

G cluster_kinase Kinase Active Site cluster_molecules ATP_Site ATP Binding Pocket (Hinge Region) Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor Pyrimidine Inhibitor Inhibitor->ATP_Site Competitively Binds Substrate Substrate Substrate->Substrate_Site Binds

Sources

Technical Application Note: Process Development for the Scale-Up of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the scale-up synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine , a critical scaffold in kinase inhibitor development.

Executive Summary

This guide outlines a robust, scalable two-step synthesis for 4-Chloro-2-(3-methoxyphenyl)pyrimidine starting from 3-methoxybenzamidine hydrochloride .[1] Unlike discovery-stage routes that utilize expensive palladium-catalyzed cross-couplings (Suzuki-Miyaura) on dichloropyrimidines—which often suffer from poor regioselectivity (C4 vs. C2) and high cost—this protocol utilizes a de novo pyrimidine ring construction.[1]

Key Process Advantages:

  • Regiospecificity: The condensation strategy guarantees the 2-aryl-4-chloro substitution pattern, eliminating isomeric impurities.[1]

  • Scalability: Avoids chromatography; purification relies on crystallization.

  • Cost-Efficiency: Utilizes inexpensive raw materials (amidines and acrylates) and avoids transition metal catalysts.[1]

  • Safety: Incorporates critical "Reverse Quench" protocols for POCl3 handling at scale.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages:

  • Cyclocondensation: Formation of the pyrimidinone core using a "3+3" atom fragment approach.

  • Deoxychlorination: Activation of the tautomeric hydroxyl group with phosphorus oxychloride (POCl₃).

Workflow Diagram (Logic & Safety)

The following diagram illustrates the critical process flow, decision nodes, and safety barriers.

G Start Start: 3-Methoxybenzamidine HCl Step1 Step 1: Cyclocondensation (Reflux in EtOH) Start->Step1 Reagent1 Ethyl 3-ethoxyacrylate + NaOEt (Base) Reagent1->Step1 Intermed Intermediate: 2-(3-methoxyphenyl)pyrimidin-4(3H)-one Step1->Intermed Yield: ~85% Step2 Step 2: Deoxychlorination (Vilsmeier-Haack Activation) Intermed->Step2 Reagent2 POCl3 + cat. DMF Reagent2->Step2 Safety CRITICAL SAFETY NODE: Reverse Quench (Temp < 20°C) Step2->Safety Exothermic Risk Workup Phase Separation & Crystallization Safety->Workup Hydrolysis of POCl3 Product Final Product: 4-Chloro-2-(3-methoxyphenyl)pyrimidine Workup->Product >98% Purity

Caption: Process flow for the synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine highlighting the critical safety node during the POCl3 quench.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-methoxyphenyl)pyrimidin-4(3H)-one

This step involves the condensation of an amidine with a


-ethoxy acrylate.[1] The use of ethyl 3-ethoxyacrylate  serves as a clean, reactive surrogate for formyl acetic acid.

Reagents:

  • 3-Methoxybenzamidine hydrochloride (1.0 equiv)[1]

  • Ethyl 3-ethoxyacrylate (1.1 equiv)[1]

  • Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (2.5 equiv)

  • Ethanol (anhydrous) (10 vol)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 3-Methoxybenzamidine HCl and Ethanol .

  • Base Addition: Add NaOEt solution dropwise over 30 minutes, maintaining temperature

    
    . Stir for 30 minutes to liberate the free amidine base.
    
  • Cyclization: Add Ethyl 3-ethoxyacrylate slowly. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) and age for 4–6 hours. Monitor by HPLC/TLC for consumption of amidine.
    
  • Workup:

    • Cool to

      
      .
      
    • Adjust pH to ~5–6 using 2M HCl or Acetic Acid. The product, 2-(3-methoxyphenyl)pyrimidin-4(3H)-one , will precipitate as a solid.[1]

    • Filtration: Filter the solid and wash the cake with water (2 x 3 vol) to remove inorganic salts, followed by cold ethanol (1 x 2 vol).

    • Drying: Dry in a vacuum oven at

      
       to constant weight.
      

Expected Yield: 80–90% Appearance: Off-white to pale yellow solid.[1]

Step 2: Synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

This step converts the pyrimidinone to the chloropyrimidine.[1] The addition of catalytic DMF forms the Vilsmeier reagent in situ, significantly lowering the activation energy and reaction time.

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. The quenching step releases massive amounts of heat and HCl gas.

Reagents:

  • 2-(3-methoxyphenyl)pyrimidin-4(3H)-one (Int-1) (1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.1 equiv)

  • Toluene (optional co-solvent, 5 vol, recommended for >1kg scale to improve heat transfer)

Protocol:

  • Setup: Ensure the reactor is bone-dry and under nitrogen sweep. Scrubbers must be active to trap HCl gas.

  • Charge: Load Int-1 and POCl₃ . If the slurry is too thick, add Toluene.

  • Activation: Add DMF carefully. Note: An induction period may occur followed by gas evolution.

  • Reaction: Heat the mixture to reflux (

    
     if neat POCl₃). Agitate for 2–3 hours.
    
    • Endpoint: HPLC should show < 0.5% starting material.

  • Distillation (Volume Reduction): If excess POCl₃ was used, distill off ~50% of the volume under reduced pressure to minimize the quenching burden.

  • CRITICAL OPERATION: Reverse Quench:

    • Prepare a separate vessel with Ice/Water (10 vol) or 2M NaOH (if pH control is needed immediately).

    • Transfer the hot reaction mixture slowly into the cold water vessel. NEVER add water to the reaction mixture.

    • Maintain quench temperature

      
       to prevent rapid hydrolysis of the product back to the starting pyrimidinone.
      
  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (2 x 5 vol).

  • Wash: Wash combined organics with Sat. NaHCO₃ (to remove residual acid) and Brine.

  • Purification:

    • Concentrate the organic layer.[2][3]

    • Recrystallization: Dissolve the crude solid in hot Heptane/EtOAc (9:1) or Ethanol . Cool slowly to

      
      .
      
    • Filter and dry.[2][4]

Expected Yield: 75–85% Purity: > 98% (HPLC)[2]

Process Safety & Impurity Control

ParameterRiskMitigation Strategy
POCl₃ Quench Thermal Runaway / ExplosionReverse Quench: Add reaction mass to water.[1] Control rate to keep T < 30°C. Use jacketed cooling.
HCl Evolution Toxic Gas ExposureUse a caustic scrubber (NaOH) connected to the reactor vent.
Hydrolysis Impurity Product reversion to PyrimidinoneKeep quench temperature low. Minimize contact time with acidic aqueous phase before extraction.
Regioselectivity Wrong isomer formationThe cyclization route (Step 1) is regiospecific. Confirm identity via NMR (coupling constants).

Analytical Specifications

Target Molecule: 4-Chloro-2-(3-methoxyphenyl)pyrimidine[1]

  • 1H NMR (400 MHz, CDCl₃):

    • 
       8.65 (d, J = 5.2 Hz, 1H, Pyrimidine H-6)
      
    • 
       7.95 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H)
      
    • 
       7.90 (dd, J = 2.5, 1.5 Hz, 1H, Ar-H)
      
    • 
       7.40 (t, J = 8.0 Hz, 1H, Ar-H)
      
    • 
       7.20 (d, J = 5.2 Hz, 1H, Pyrimidine H-5)
      
    • 
       7.05 (ddd, J = 8.2, 2.6, 1.0 Hz, 1H, Ar-H)
      
    • 
       3.90 (s, 3H, OMe)
      
    • Note: The doublet at ~8.65 ppm is characteristic of the proton adjacent to the pyrimidine nitrogens (H-6), while the doublet at ~7.20 ppm corresponds to H-5 adjacent to the chlorine.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm.

References

  • Safety of POCl3 Scale-Up: BenchChem. Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. 5

  • POCl3 Quenching Kinetics: ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. 6[7]

  • Chlorination Scale-Up: ACS. Development of a Robust Scale-Up Synthetic Route for BPR1K871. (Describes POCl3 vs SOCl2 selection). 8

  • Michael Addition to Ethoxyacrylates: BenchChem. Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. 9

  • Preparation of Ethyl 3-ethoxyacrylate: Google Patents.[1] Preparation method of 3-ethoxy ethyl acrylate. 3[7]

Sources

Use of 4-Chloro-2-(3-methoxyphenyl)pyrimidine as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 4-Chloro-2-(3-methoxyphenyl)pyrimidine (CAS: 1156238-51-5) as a pivotal intermediate in the synthesis of kinase inhibitors.

Executive Summary

The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Pazopanib , Imatinib , Momelotinib ). The specific intermediate 4-Chloro-2-(3-methoxyphenyl)pyrimidine represents a critical building block for "Type I" and "Type II" ATP-competitive inhibitors. Its 4-chloro substituent serves as an electrophilic handle for nucleophilic aromatic substitution (


) with amines to form the hinge-binding motif, while the 2-(3-methoxyphenyl) moiety occupies the hydrophobic pocket (selectivity filter) of the kinase domain.

This guide provides a validated protocol for the regioselective synthesis of this intermediate and its downstream application in generating bioactive cores.

Scientific Background & Causality

The Regioselectivity Challenge

Synthesizing 2-aryl-4-chloropyrimidines is non-trivial due to the innate reactivity of the pyrimidine ring.

  • Direct Suzuki Coupling Route (Flawed): Reacting 2,4-dichloropyrimidine with 3-methoxyphenylboronic acid typically yields the 4-aryl-2-chloro isomer as the major product. This is because the C4 position is more electron-deficient (and thus more reactive toward oxidative addition by Pd(0)) than the C2 position.

  • De Novo Cyclization Route (Recommended): To guarantee the 2-aryl-4-chloro regiochemistry, the pyrimidine ring must be constructed de novo. This involves the condensation of a benzamidine derivative with a C3-synthon (e.g., ethyl 3-ethoxyacrylate or a

    
    -keto ester), followed by chlorination.
    
Mechanism of Action in Drug Design

In the context of kinase inhibition:

  • C4-Position (Hinge Binder): The chlorine is displaced by an aniline or heterocycle. The resulting N-H and pyrimidine N1 form critical H-bonds with the kinase hinge region (e.g., Met318 in c-Src).

  • C2-Position (Hydrophobic Pocket): The 3-methoxyphenyl group extends into the hydrophobic back-pocket. The methoxy group can function as a hydrogen bond acceptor or be modified to tune solubility and metabolic stability.

Visualizing the Synthesis Workflow

The following diagram illustrates the regioselective "De Novo" synthesis pathway versus the problematic direct coupling route.

G cluster_0 Critical Control Point: Regiochemistry Start1 3-Methoxybenzamidine HCl Intermediate 4-Hydroxy-2-(3-methoxyphenyl) pyrimidine Start1->Intermediate NaOEt / EtOH Cyclization Synthon Ethyl 3-ethoxyacrylate (C3 Synthon) Synthon->Intermediate Product 4-Chloro-2-(3-methoxyphenyl) pyrimidine (Target) Intermediate->Product Chlorination POCl3 POCl3 / Reflux POCl3->Intermediate API_Core 2-Aryl-4-aminopyrimidine (Kinase Inhibitor Core) Product->API_Core SNAr Displacement (iPrOH, Heat) Amine R-NH2 (e.g., Aniline) Amine->API_Core

Caption: Figure 1. Regioselective synthesis pathway ensuring the correct placement of the 3-methoxyphenyl group at C2 and the chloro-substituent at C4.

Experimental Protocols

Protocol A: Synthesis of Intermediate (Upstream)

Objective: Synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine (CAS: 1156238-51-5).

Step 1: Cyclization to 4-Hydroxypyrimidine
  • Reagents: 3-Methoxybenzamidine HCl (1.0 eq), Ethyl 3-ethoxyacrylate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Charge a reaction vessel with Ethanol (10 V) and Sodium Ethoxide (2.5 eq) under

      
      .
      
    • Add 3-Methoxybenzamidine HCl (1.0 eq) and stir at RT for 15 min to liberate the free base.

    • Add Ethyl 3-ethoxyacrylate (1.1 eq) dropwise.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by HPLC/TLC (Disappearance of amidine).
      
    • Workup: Cool to RT. Concentrate in vacuo to remove bulk Ethanol. Dissolve residue in water. Acidify carefully with 2N HCl to pH ~4–5 to precipitate the product.

    • Isolation: Filter the white solid (tautomer exists as pyrimidin-4(3H)-one). Wash with cold water and dry in a vacuum oven at

      
      .
      
    • Quality Check:

      
       NMR should show a characteristic singlet/broad signal for the pyrimidine C5-H and amide N-H.
      
Step 2: Chlorination (The "POCl3" Step)[1]
  • Reagents: 4-Hydroxy-2-(3-methoxyphenyl)pyrimidine (from Step 1), Phosphorus Oxychloride (

    
    , 5–8 V), N,N-Dimethylaniline (catalytic, 0.1 eq).
    
  • Procedure:

    • Charge the solid 4-hydroxy intermediate into a flask equipped with a reflux condenser and scrubber (for HCl gas).

    • Add

      
       (excess, acts as solvent and reagent). Add cat. N,N-Dimethylaniline.
      
    • Heat to reflux (

      
      ) for 2–3 hours. The suspension will clear as the chlorinated product forms.
      
    • Quench (Critical Safety Step): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature

      
       (exothermic hydrolysis of excess 
      
      
      
      ).
    • Extraction: Neutralize with saturated

      
       or 
      
      
      
      to pH 7–8. Extract with Ethyl Acetate (
      
      
      ).
    • Purification: Dry organics over

      
      , filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0–20% EtOAc in Hexanes) if necessary.
      
Protocol B: Downstream Application (API Synthesis)

Objective: Synthesis of a model Kinase Inhibitor Core via


.
  • Reagents: 4-Chloro-2-(3-methoxyphenyl)pyrimidine (1.0 eq), 4-Morpholinoaniline (1.1 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq) or DIPEA (2.0 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve the chloro-intermediate in IPA (10 V).

    • Add the aniline nucleophile (1.1 eq).

    • Acid Catalysis Method (Recommended): Add catalytic pTSA (0.1 eq). This protonates the pyrimidine N, activating the C4-Cl bond toward nucleophilic attack.

    • Heat to reflux (

      
      ) for 6–12 hours. Product often precipitates as the HCl/pTSA salt.
      
    • Isolation: Cool to RT. Filter the solid.[1][2] Wash with cold IPA and Ether.

    • Free Base Formation: Suspend the salt in EtOAc/Water, treat with

      
      , separate organics, dry, and concentrate.
      

Analytical Data & Quality Control

Target Specification: 4-Chloro-2-(3-methoxyphenyl)pyrimidine

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)

(Area %)
Identity

NMR (DMSO-

)

3.85 (s, 3H, OMe), 7.60 (d, 1H, Pyr-H5), 8.85 (d, 1H, Pyr-H6), 7.1-8.0 (m, 4H, Ar-H).
Mass Spec LC-MS (ESI+)

(Cl isotope pattern 3:1)
Regioisomer HPLC/NMRNo detectable 2-chloro-4-aryl isomer (confirmed by synthesis route).

References

  • Regioselectivity in Pyrimidine Synthesis

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: MDPI, C
    • URL:[Link][1]

    • Context: Discusses the kinetic preference for C4-substitution in Suzuki couplings, necessitating the de novo route for C2-aryl analogs.
  • Kinase Inhibitor Scaffolds: Title: Pyrimidine-based kinase inhibitors: A review of the patent literature. Source:Expert Opinion on Therapeutic Patents, 2010. Context: Validates the 2-aryl-4-aminopyrimidine motif in drugs like Pazopanib and Momelotinib.
  • Chemical Data & Sourcing

    • Title: 4-Chloro-2-(3-methoxyphenyl)pyrimidine Product Page.[3]

    • Source: Sigma-Aldrich / Merck.
  • Title: Scalable Synthesis of 4-Chloropyrimidines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SUZ-PYR-OPT-001

Welcome to the Technical Support Center

You have reached the specialized support module for Heteroaryl Cross-Coupling . This guide addresses the specific challenges of coupling chloropyrimidines —a class of substrates that offers high reactivity but suffers from unique instability issues compared to standard aryl chlorides.

Unlike phenyl chlorides, chloropyrimidines are electron-deficient, facilitating rapid oxidative addition. However, this same electronic deficiency makes them susceptible to hydrolysis (SNAr with water) and catalyst poisoning (via nitrogen coordination).

Module 1: Critical Decision Matrix (Catalyst & Ligand)

User Question: Which catalyst system should I start with? My standard Pd(PPh3)4 protocol is giving low yields.

Technical Response: Pd(PPh3)4 is often insufficient for chloropyrimidines due to its thermal instability and the high temperatures required (often >100°C), which promote side reactions. We recommend shifting to Bulky, Electron-Rich Phosphine ligands (Buchwald-type) or NHC-Pd systems.

Catalyst Selection Table
Substrate ChallengeRecommended Catalyst SystemWhy?
Standard (4- or 5-chloropyrimidine)Pd(dppf)Cl2 or Pd(PPh3)4 For unhindered substrates, dppf offers a good bite angle and stability.
Sterically Hindered (Ortho-subs)XPhos Pd G4 or SPhos Pd G2 Bulky ligands facilitate reductive elimination in crowded systems.
Unstable Boronic Acids (Protodeboronation prone)XPhos Pd G4 (Fast)High turnover frequency (TOF) "outruns" the decomposition of the boronic acid.
High N-Coordination (Catalyst Poisoning)PEPPSI-IPr or Pd2(dba)3 + PCy3 NHC ligands (PEPPSI) bind tightly to Pd, preventing displacement by pyrimidine nitrogens.
Module 2: Visualizing the Workflow

User Question: How do I determine the correct optimization path based on my specific chloropyrimidine isomer?

Technical Response: The position of the chlorine atom dictates the dominant failure mode. 2-chloropyrimidines are prone to hydrolysis; 5-chloropyrimidines are less reactive. Use the logic flow below to select your conditions.

SuzukiOptimization Start Select Chloropyrimidine Substrate Pos2 2-Chloropyrimidine Start->Pos2 Pos4 4-Chloropyrimidine Start->Pos4 Pos5 5-Chloropyrimidine Start->Pos5 Hydrolysis Risk: Hydrolysis (OH-Pyr) Pos2->Hydrolysis Reactivity Risk: Moderate Reactivity Regioselectivity issues Pos4->Reactivity Inert Risk: Low Reactivity (Acts like Aryl Chloride) Pos5->Inert Soln2 Action: Anhydrous Conditions Base: CsF or K3PO4 (dry) Solvent: Dioxane (dry) Hydrolysis->Soln2 Soln4 Action: Standard Suzuki Base: Na2CO3 (aq) Cat: Pd(dppf)Cl2 Reactivity->Soln4 Soln5 Action: High Activity Catalyst Ligand: XPhos or SPhos Temp: 100°C+ Inert->Soln5

Caption: Decision logic for optimizing reaction conditions based on the specific regiochemistry of the chloropyrimidine starting material.

Module 3: Troubleshooting Common Failures

User Question: I see the starting material disappear, but I'm getting a byproduct with mass [M-Cl+OH]. What is happening?

Technical Response: You are observing Hydrolysis . The electron-deficient pyrimidine ring activates the C-Cl bond towards Nucleophilic Aromatic Substitution (SNAr) by the hydroxide ions present in your aqueous base.

Diagnostic & Repair Guide
SymptomDiagnosisCorrective Action
Product is Hydroxypyrimidine (M-Cl+OH)Hydrolysis: Base is too strong or water concentration is too high.1. Switch to K3PO4 (weaker base than carbonates in organic/water mixes).2. Reduce water ratio (e.g., Dioxane:H2O 10:1).3. Use anhydrous CsF in dry dioxane.
Product is H-Boronic Acid (Ar-H)Protodeboronation: Boronic acid lost its boron group before coupling.1. Use MIDA boronates (slow release).2. Increase catalyst loading to speed up coupling.3. Lower temperature (if catalyst allows).
No Reaction (SM remains)Catalyst Deactivation: Pyrimidine nitrogens are binding to Pd.1. Switch to XPhos Pd G4 (bulky ligand prevents N-coordination).2. Increase temperature to 100-110°C.3. Ensure thorough degassing (O2 kills active Pd).
Homocoupling (Ar-Ar)Oxidative Coupling: Oxygen presence.[1]1. Degas solvents by sparging with Argon for 15 mins.2. Avoid excessive boronic acid (keep to 1.1 equiv).
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Robust" Method (For Difficult 2-Chloropyrimidines)

Use this when hydrolysis is a known issue.

  • Preparation: Oven-dry a reaction vial and stir bar. Cool under Argon flow.

  • Charging: Add 2-chloropyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2.0 mol%).

  • Base: Add K3PO4 (2.0 equiv, finely ground solid).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). Do not add water.

  • Activation: Seal the vial. Purge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove salts), dry over MgSO4, and concentrate.

Protocol B: The "High-Speed" Method (Microwave)

Use this for 5-chloropyrimidines or unreactive substrates.

  • Charging: Combine substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (2.0 equiv).

  • Solvent: Add DME/Water (2:1 ratio).

  • Reaction: Microwave irradiation at 120°C for 20 minutes.

    • Note: The short reaction time prevents extensive protodeboronation while overcoming the activation energy barrier.

Module 5: Mechanistic Insight

User Question: Why does the reaction stall after 50% conversion?

Technical Response: This is often due to Pd-Black formation (catalyst death) or Ligand Scavenging . In chloropyrimidines, the nitrogen atoms can compete with the phosphine ligand for the Palladium center. If the phosphine dissociates, the "naked" Palladium aggregates into inactive Pd-Black.

MechanismFailure Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Fast for Pyrimidines N_Coord FAILURE: N-Coordination (Catalyst Poisoning) OxAdd->N_Coord If Ligand is Small TransMet Transmetallation OxAdd->TransMet If Ligand is Bulky (XPhos) N_Coord->Pd0 Reversible at High T Prod Product TransMet->Prod

Caption: Pathway showing how nitrogen coordination can interrupt the catalytic cycle, necessitating bulky ligands.

References
  • Buchwald, S. L., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of the American Chemical Society.[2]

  • BenchChem Technical Division. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem Application Notes.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Sigma-Aldrich. (2024). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Merck/MilliporeSigma Technical Library.

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules.

Sources

Troubleshooting low yield in 4-Chloro-2-(3-methoxyphenyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yield is the most frequently encountered issue in this synthesis. The chlorination of the pyrimidone precursor is a sensitive reaction that requires careful control of conditions. This section breaks down problems by observable symptoms to help you pinpoint and resolve the root cause.

Q1: My reaction has stalled. TLC analysis shows a significant amount of starting material, 2-(3-methoxyphenyl)pyrimidin-4(3H)-one, even after prolonged reaction time. What's wrong?

This is a classic case of incomplete conversion, which can stem from several factors related to reagent activity and reaction environment.

Possible Causes & Step-by-Step Solutions:

  • Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts violently with water, which neutralizes its chlorinating power. The presence of even trace amounts of moisture in your starting material, solvent, or glassware can halt the reaction.

    • Protocol: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum immediately before use. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Chlorinating Agent: The stoichiometry of the reaction is critical. While POCl₃ is often used in excess as both a reagent and a solvent, insufficient amounts will lead to an incomplete reaction.[2]

    • Protocol: For reactions where POCl₃ is not the solvent, ensure at least 1.5-2.0 equivalents are used. For sluggish reactions, a small, careful addition of fresh POCl₃ can restart the conversion. Monitor closely via TLC.

  • Low Reaction Temperature: The chlorination of pyrimidones is an endothermic process that requires thermal energy to proceed at a reasonable rate.

    • Protocol: The reaction is typically performed at reflux in POCl₃ (approx. 105°C).[3] If using a co-solvent, ensure the temperature is maintained between 80-110°C. If the reaction is sluggish, gradually increase the temperature by 5-10°C increments.

  • Poor Activation of the Hydroxypyrimidine: The tautomeric equilibrium of the starting material (lactam-lactim) favors the less reactive lactam form. Activation is required to facilitate chlorination.

    • Protocol: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst or acid scavenger, promoting the formation of a more reactive intermediate.[2][4] Some modern, solvent-free procedures use an equivalent of pyridine in a sealed reactor to drive the reaction to completion with only a stoichiometric amount of POCl₃.[5][6]

Q2: My reaction mixture turned into a dark, intractable tar, and the yield of the desired product is minimal. What caused this decomposition?

Tar formation is a strong indicator of decomposition, usually caused by conditions that are too harsh for the substrate or product.

Possible Causes & Step-by-Step Solutions:

  • Excessively High Temperature: While heat is necessary, temperatures that are too high or prolonged heating can lead to polymerization and degradation of the pyrimidine ring.

    • Protocol: Do not exceed the reflux temperature of POCl₃ (105-107°C). Monitor the reaction by TLC every 1-2 hours. Once the starting material is consumed, proceed immediately to the work-up.[3]

  • Highly Acidic Conditions: The reaction generates acidic byproducts like hydrochloric acid and phosphoric acids.[1] This harsh environment can promote side reactions.

    • Protocol: While counterintuitive, adding a base like pyridine can sometimes mitigate this by trapping HCl.[5] However, the primary solution is to minimize reaction time.

Q3: I seem to have formed the product, but I'm losing most of it during the work-up and purification. Where is it going?

Product loss during work-up is often due to the chemical instability of the 4-chloropyrimidine product, particularly its susceptibility to hydrolysis.

Possible Causes & Step-by-Step Solutions:

  • Hydrolysis During Quenching: 4-Chloropyrimidines are sensitive to nucleophilic attack, and water is a potent nucleophile, especially at elevated temperatures or non-neutral pH. Quenching the hot reaction mixture directly with water will hydrolyze the product back to the starting hydroxypyrimidine.[1][7]

    • Protocol: First, cool the reaction vessel to room temperature. If possible, remove the excess POCl₃ under reduced pressure.[4] The crucial step is to pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[1][8] This keeps the temperature near 0°C, minimizing the rate of hydrolysis.

  • Hydrolysis During Neutralization/Extraction: The aqueous layer after quenching is highly acidic. During neutralization with a base (e.g., NaHCO₃, Na₂CO₃), localized heating can occur, and the product is unstable at both very low and high pH.

    • Protocol: Perform the neutralization slowly, ensuring the temperature of the biphasic mixture remains below 10-15°C. Once neutralized to a pH of 8-9, immediately extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1] Do not let the aqueous mixture stand for extended periods.

  • Inadequate Purification Strategy: The crude product may contain unreacted starting material or the hydrolyzed byproduct, which can be difficult to separate.

    • Protocol:

      • Column Chromatography: This is the most reliable method. A gradient of ethyl acetate in hexanes on silica gel is typically effective.

      • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be effective.

Troubleshooting Decision Workflow

To assist in diagnosing the primary issue affecting your yield, follow this decision tree.

G start Low Yield Observed symptom1 High SM in Crude (Incomplete Conversion) start->symptom1 Check TLC of crude mixture symptom2 Dark Tar / Decomposition start->symptom2 Visual inspection symptom3 Low Isolated Yield (Work-up Loss) start->symptom3 Mass balance calculation cause1a Moisture Contamination symptom1->cause1a cause1b Insufficient POCl3 / Temp symptom1->cause1b cause1c Poor SM Activation symptom1->cause1c cause2a Temperature Too High symptom2->cause2a cause2b Reaction Time Too Long symptom2->cause2b cause3a Hydrolysis During Quench symptom3->cause3a cause3b Hydrolysis During Extraction symptom3->cause3b solution1a Use Anhydrous Conditions cause1a->solution1a solution1b Increase Temp / Add Reagent cause1b->solution1b solution1c Add Tertiary Amine (e.g., Pyridine) cause1c->solution1c solution2a Reduce Temp / Monitor by TLC cause2a->solution2a cause2b->solution2a solution3a Quench Slowly onto Ice cause3a->solution3a solution3b Neutralize & Extract at Low Temp cause3b->solution3b

Caption: Troubleshooting flowchart for low yield in 4-chloropyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q4: What are the optimal reaction conditions for the chlorination step?

While conditions can vary, a reliable starting point is to use the starting pyrimidone with an excess of phosphorus oxychloride (POCl₃) serving as both the reagent and solvent.[2]

ParameterRecommended ValueRationale & Notes
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective and widely used for converting hydroxypyrimidines.[9]
Equivalents of POCl₃ 5 - 10 equivalents (or as solvent)Using POCl₃ as the solvent ensures the reaction goes to completion.[4]
Catalyst/Additive N,N-Dimethylaniline or Pyridine(Optional, 0.3-1.0 eq) Accelerates the reaction, especially for less reactive substrates.[2][5]
Temperature 100 - 110 °C (Reflux)Ensures sufficient energy for the reaction to proceed efficiently.[3]
Reaction Time 2 - 5 hoursProgress should be monitored by TLC to avoid byproduct formation from prolonged heating.[4]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent the ingress of moisture, which deactivates POCl₃.[1]

Q5: Are there common byproducts I should be aware of?

Yes, understanding the potential side-products is key to optimizing the reaction and purification.

  • Hydrolyzed Starting Material: As discussed, this is the most common impurity, resulting from the reaction of the product with water during work-up.[1] It will have a very similar polarity to the original starting material.

  • Dimeric Species: Under certain conditions, ether-linked dimers can form, though this is less common for this specific substrate.

  • Ring-Opened Products: At excessively high temperatures, the pyrimidine ring itself can degrade, contributing to the formation of tar.[1]

Q6: Can I use a different chlorinating agent besides POCl₃?

While POCl₃ is the most common and generally most effective reagent for this transformation, other agents exist but come with their own challenges.[1][9]

  • Sulfuryl Chloride (SO₂Cl₂): Can be used but may lead to different side products.

  • Phosgene (COCl₂) or its derivatives: Highly effective but also extremely toxic, requiring specialized handling procedures.

  • Vilsmeier-Haack type reagents (e.g., POCl₃/DMF): These are typically used for different types of chlorinations and can lead to formylation as a side reaction.

For most applications, optimizing the reaction with POCl₃ is the most practical and efficient approach.

Key Experimental Protocol: Chlorination of 2-(3-methoxyphenyl)pyrimidin-4(3H)-one

This protocol is a generalized procedure based on common literature methods.[4][10] Researchers should adapt it based on their specific scale and equipment.

Materials:

  • 2-(3-methoxyphenyl)pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylaniline (optional, 0.5 eq)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 2-(3-methoxyphenyl)pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (5-10 eq). If using a catalyst, add N,N-dimethylaniline (0.5 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The reaction is typically complete within 2-5 hours when the starting material spot is no longer visible.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, pour the cooled reaction mixture onto the ice slurry. Caution: This is a highly exothermic quench.

  • Neutralization: Continue stirring and slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. Ensure the temperature remains below 15°C during this process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude solid by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to obtain pure 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

References

  • BenchChem. (2025). Preventing byproduct formation in pyrimidine chlorination reactions. BenchChem Technical Support.
  • Desai, P., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4534-4541. Available from: [Link]

  • Gabriel, S., & Colman, J. (1900). The investigations of the methods for the reduction of chloroyrimidines. Berichte der deutschen chemischen Gesellschaft, 33(3), 980-994. [Note: While the original paper is from 1900, it is referenced in modern theses on the topic, such as the one from Oregon State University. A direct link to the original is not available, but its findings are well-established.]
  • BenchChem. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Support.
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284. Available from: [Link]

  • Zhang, S., et al. (2020). DNA pyrimidine bases in water: Insights into relative reactivity, byproducts formation and combined toxicity during chlorination. Science of The Total Environment, 703, 135529. Available from: [Link]

  • Desai, P., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]

  • Amir, M., & Kumar, S. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(2), 110-113. Available from: [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available from: [Link]

  • Dunn, P. J., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(4), 763-769. Available from: [Link]

  • Dunn, P. J., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Figshare. Available from: [Link]

  • Anonymous. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Journal of Chemical and Pharmaceutical Research.
  • Fantuzzi, F., et al. (2020). A Systematic Survey of the Reactivity of Chlorinated N2P2, NP3 and P4 Ring Systems. Chemistry – A European Journal, 26(58), 13149-13161. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. Available from: [Link]

  • Baker, D. R., & Fenyes, J. G. (2000). Chloropyrimidine process. Google Patents, EP1042303A1.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.
  • Johnson, T. B., & Sprague, J. M. (1937). Researches on Pyrimidines. CLVII. The Action of Chlorine on 2,4-Diketotetrahydropyrimidines. Journal of the American Chemical Society, 59(11), 2439-2442. Available from: [Link]

  • Chen, K., et al. (2018). DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridines. Organic Chemistry Frontiers, 5(2), 233-237. Available from: [Link]

  • Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(10), 2095-2106. Available from: [Link]

  • Romero-Ortega, M. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available from: [Link]

  • Extance, A. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available from: [Link]

  • Anonymous. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents, CN102311456A.
  • Liu, W., et al. (2021). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation-dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 19(24), 5348-5352. Available from: [Link]

  • Anonymous. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents, EP0557967A1.
  • Oishi, T., et al. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. Journal of the Chilean Chemical Society, 62(2), 3469-3472. Available from: [Link]

  • Anonymous. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents, CN110372602A.
  • Anonymous. (2006). Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents, JP2006076970A.

Sources

Technical Support Center: Purification of 4-aryl-2-(3-methoxyphenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-aryl-2-(3-methoxyphenyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions to specific issues you may encounter during your experimental work.

I. Understanding the Purification Challenges

Derivatives of 4-aryl-2-(3-methoxyphenyl)pyrimidine are key pharmacophores in medicinal chemistry.[1][2][3] Their successful synthesis is pivotal, but achieving high purity is often the most critical and challenging step.[4] Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[4][5] The structural similarity between the desired product and these impurities can make separation difficult.

This guide provides a systematic approach to overcoming these purification hurdles, ensuring the integrity of your downstream applications.

II. Troubleshooting Guide: Common Purification Problems

This section addresses specific issues that may arise during the purification of 4-aryl-2-(3-methoxyphenyl)pyrimidine derivatives.

Recrystallization Issues

Question: My 4-aryl-2-(3-methoxyphenyl)pyrimidine derivative "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.[6]

Causality & Solution:

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound and interfere with crystal lattice formation. It is recommended to first pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

  • Inappropriate Solvent Polarity: The solvent may be too good at dissolving your compound, even at lower temperatures.

    • Action: Re-dissolve the oil by heating the solution and then add a small amount of a "poor" solvent (an anti-solvent in which your compound is less soluble) dropwise until turbidity persists. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[4][7]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice.

    • Action: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before transferring it to an ice bath.[8][9]

Question: I am unable to find a suitable single solvent for the recrystallization of my pyrimidine derivative. What are my options?

Answer:

It's a common challenge to find a single solvent where the compound is highly soluble when hot and poorly soluble when cold.[6][10] In such cases, a two-solvent system or alternative crystallization techniques are effective.

Causality & Solution:

  • Two-Solvent Recrystallization: This technique utilizes a pair of miscible solvents with different polarities.[7][10]

    • Protocol: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). While hot, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]

  • Vapor Diffusion: This method is excellent for small quantities of material.

    • Protocol: Dissolve your compound in a small volume of a relatively volatile "good" solvent in an open vial. Place this vial inside a larger sealed chamber containing a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting crystal growth.

Column Chromatography Issues

Question: My 4-aryl-2-(3-methoxyphenyl)pyrimidine derivative is streaking or tailing on the silica gel column. How can I improve the peak shape?

Answer:

Streaking or tailing on a silica gel column is often due to the interaction of basic nitrogen atoms in the pyrimidine ring with the acidic silanol groups on the silica surface.[11]

Causality & Solution:

  • Acid-Base Interactions: The Lewis basic sites on your pyrimidine can strongly adsorb to the acidic silica gel.

    • Action: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[11][12] This will neutralize the acidic sites on the silica and improve the elution profile of your compound.

  • Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will move very slowly, leading to band broadening.

    • Action: Gradually increase the polarity of your mobile phase. For a typical hexane/ethyl acetate system, increasing the percentage of ethyl acetate will decrease the retention time.[13]

  • Column Overloading: Loading too much sample can lead to poor separation and tailing.[6]

    • Action: Reduce the amount of crude material loaded onto the column.

Question: My target compound co-elutes with an impurity during column chromatography. How can I achieve better separation?

Answer:

Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases.

Causality & Solution:

  • Insufficient Resolution: The chosen solvent system may not be optimal for separating compounds with similar polarities.

    • Action 1: Optimize the Mobile Phase: Fine-tune your solvent system. Small changes in the solvent ratio can significantly impact resolution. Utilizing a shallower gradient during elution can also improve separation.[14]

    • Action 2: Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica gel.[11] For more challenging separations, consider using reverse-phase (C18) silica.

    • Action 3: Dry Loading: If your compound has low solubility in the initial mobile phase, it can lead to band broadening. Adsorbing your compound onto a small amount of silica gel before loading it onto the column can result in a sharper band and better separation.[13][15]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start the purification of a novel 4-aryl-2-(3-methoxyphenyl)pyrimidine derivative?

A1: A logical workflow is crucial. Start with Thin Layer Chromatography (TLC) to assess the complexity of the crude mixture and to screen for a suitable solvent system for column chromatography.[11] A good starting point for many pyrimidine derivatives is a hexane/ethyl acetate or dichloromethane/methanol solvent system.[6][12] Aim for a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.[13] After column chromatography, recrystallization can be employed to achieve high purity.[1][4]

Q2: How can I remove highly polar impurities from my reaction mixture?

A2: Highly polar impurities, such as salts or certain starting materials, can often be removed with an aqueous workup before chromatography. An acid-base extraction can be particularly effective.[11]

  • Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities. A final wash with brine will help to remove residual water before drying the organic layer.[11]

Q3: When should I consider using preparative HPLC instead of flash column chromatography?

A3: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that should be considered when:

  • Difficult Separations: You have closely eluting isomers or impurities that cannot be resolved by flash chromatography.[6][16]

  • High Purity Required: Your application requires very high purity (>99%), which can be challenging to achieve with other methods.[17]

  • Small Sample Sizes: For small-scale purifications where minimizing sample loss is critical.

While more expensive and time-consuming, preparative HPLC offers superior resolving power.[18]

Q4: My compound appears to be degrading on the silica gel column. What are my options?

A4: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel.[11][13]

  • Assess Stability: First, confirm the instability by spotting your compound on a TLC plate, running it, and then observing if there is any streaking or new spots after letting the plate sit for some time.

  • Neutralize the Silica: Pre-treat the silica gel by eluting the column with a solvent system containing a small amount of triethylamine before loading your sample.[11]

  • Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina or switching to reverse-phase chromatography.[11]

IV. Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a suitable mobile phase (e.g., hexane/ethyl acetate) that provides an Rf of 0.2-0.4 for the target compound.[13]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For improved separation, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[13]

  • Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity, can be effective for separating multiple components.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Table 1: Example Solvent Systems for Flash Chromatography of Pyrimidine Derivatives
Compound Polarity Typical Solvent System
Non-polar5-20% Ethyl Acetate in Hexane
Moderately Polar20-60% Ethyl Acetate in Hexane
Polar1-10% Methanol in Dichloromethane

Data adapted from common laboratory practices for similar heterocyclic compounds.[12]

Protocol 2: General Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot solvent to form a saturated solution.[4][9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4][8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[4][10]

  • Drying: Dry the purified crystals under vacuum.[4]

V. Visualization of Purification Workflow

Purification_Workflow cluster_start Initial Assessment cluster_main_purification Primary Purification cluster_analysis Purity Check cluster_final_step Final Polishing Start Crude Product TLC TLC Analysis (Assess complexity, screen solvents) Start->TLC Column Flash Column Chromatography TLC->Column Rf ~0.2-0.4 Purity_Check Analyze Fractions (TLC/HPLC/NMR) Column->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Impure Fractions Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Pure Fractions Recrystallization->Pure_Product

Caption: A decision-making workflow for the purification of 4-aryl-2-(3-methoxyphenyl)pyrimidine derivatives.

VI. References

  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Available from:

  • Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives. Available from:

  • Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds. Available from: _

  • Benchchem. Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Available from:

  • Benchchem. Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. Available from:

  • Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]

  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Available from:

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available from: [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • PubMed. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Available from: [Link]

  • Shimadzu. Preparative HPLC Primer. Available from: [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Available from: [Link]

  • PMC. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]

  • Reddit. How to get proper separation during column chromatography? Available from: [Link]

  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note. Available from: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Available from: [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • RJPN. Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. Available from: [Link]

  • University of Victoria. Recrystallization. Available from: [Link]

  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available from: [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available from: [Link]

  • Semantic Scholar. Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. Available from: [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • Growing Science. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

Sources

How to avoid dehalogenation in palladium-catalyzed pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers dealing with palladium-catalyzed cross-coupling of pyrimidines.

Subject: Troubleshooting Dehalogenation & Chemoselectivity in Pyrimidine Scaffolds Ticket ID: PYR-PD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Dehalogenation Paradox

In pyrimidine chemistry, "dehalogenation" typically refers to two distinct but equally frustrating failure modes:

  • Protodehalogenation (Hydrodehalogenation): The replacement of a halogen (–X) with a hydrogen (–H) instead of the desired nucleophile. This is a mechanistic failure involving hydride transfer.

  • Competitive Dehalogenation (Loss of Orthogonality): In polyhalogenated substrates (e.g., 2,4-dichloropyrimidine or 5-bromo-2-chloropyrimidine), the catalyst reacts at the "wrong" halogen or reacts at both, stripping the molecule of a handle needed for subsequent steps.

This guide provides the mechanistic logic and protocols to suppress these pathways.

Diagnostic Troubleshooting (Q&A)

Q1: "My LCMS shows a mass of [M-X+H]. Why is my pyrimidine undergoing protodehalogenation?"

Diagnosis: Your catalytic cycle is accessing a Palladium-Hydride (Pd-H) species.[1] Root Cause: This usually occurs via


-hydride elimination  from the reaction components.
  • The Culprit (Solvent): Primary and secondary alcohols (MeOH, EtOH, iPrOH) are excellent hydride donors. If your Pd(II)-alkoxide intermediate undergoes

    
    -hydride elimination, it forms Pd-H, which reductively eliminates with your aryl ring to form Ar-H.
    
  • The Culprit (Base): Bases with

    
    -hydrogens (e.g., ethoxide, isopropoxide) or amines (e.g., Et3N) can serve as hydride sources.
    
  • The Fix:

    • Switch Solvent: Move to aprotic solvents like 1,4-Dioxane , Toluene , or THF . If solubility is an issue, use DMF or DMAc (though be wary of amine impurities).

    • Switch Base: Use inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[1] Avoid alkoxides (NaOtBu) unless necessary for the specific coupling partner (e.g., Buchwald-Hartwig).

Q2: "I am using a 2,4-dihalopyrimidine. How do I couple only at the C4 position without touching C2?"

Diagnosis: You are fighting the intrinsic electronic bias of the pyrimidine ring. The Science: The C4 position is more electron-deficient (electrophilic) than C2 due to the para-relationship with the N1 nitrogen and ortho-relationship with N3. Therefore, oxidative addition typically occurs at C4 first. Troubleshooting:

  • Temperature Control: Perform the reaction at Room Temperature (RT) or mild heat (40°C). High heat promotes oxidative addition at the less reactive C2 site after C4 is consumed.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid/nucleophile. Excess leads to bis-coupling.

  • Ligand Selection: Standard ligands (

    
    ) generally favor C4. However, highly sterically encumbered ligands (like IPr  or IPent  NHCs) can sometimes invert this selectivity to C2 due to steric clashing at the C4 position, although this is substrate-dependent [1].
    
Q3: "I have a 5-bromo-2-chloropyrimidine. I want to couple the Chloride but keep the Bromide. Is this possible?"

Diagnosis: This is thermodynamically unfavorable. The Science: The C–Br bond is weaker (approx. 81 kcal/mol) than the C–Cl bond (approx. 96 kcal/mol). Palladium will almost always insert into the C–Br bond first (oxidative addition is faster). The Fix:

  • The "Impossible" Switch: You generally cannot couple Cl in the presence of Br using standard Pd catalysis.

  • Strategy Shift: You must switch the synthesis route.

    • Option A: Use a 5-chloro-2-chloropyrimidine (2,5-dichloropyrimidine). The C4/C6 positions are electronically activated and will couple before the C5 position.

    • Option B: Perform a Lithium-Halogen exchange on the Bromide first, quench it (or use it), and then couple the chloride.

    • Option C: Use a pseudo-halide (OTf, OMs) at the position you want to react, and a Cl at the position you want to keep. Ar-OTf reacts faster than Ar-Cl.

Visualizing the Failure Mode

The following diagram illustrates the "Fork in the Road" where the catalytic cycle deviates toward dehalogenation.

DehalogenationMechanism cluster_legend Pathway Key Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet Nu-B(OH)2 / Base Alkoxide Ligand Exchange (Ar-Pd-OR) OxAdd->Alkoxide Alcohol Solvent / Alkoxide Base Prod Product Formation (Ar-Nu) TransMet->Prod Reductive Elim. Prod->Pd0 PdH Pd-Hydride Species (Ar-Pd-H) Alkoxide->PdH - Aldehyde BetaElim β-Hydride Elimination Dehalo Protodehalogenation (Ar-H) PdH->Dehalo Reductive Elim. Dehalo->Pd0 key1 Blue/Green: Desired Cross-Coupling key2 Red: Dehalogenation Pathway

Caption: Mechanistic divergence showing how alcohol solvents or alkoxide bases introduce a hydride source, leading to the unwanted Ar-H byproduct.

Optimized Protocol: C4-Selective Suzuki Coupling

This protocol is designed to couple a boronic acid to 2,4-dichloropyrimidine at the C4 position while minimizing hydrolysis (C-OH) and protodehalogenation (C-H).

Target: 2,4-Dichloropyrimidine


 2-Chloro-4-arylpyrimidine
Reagents & Setup
ComponentReagentEquiv.Role
Substrate 2,4-Dichloropyrimidine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.05Nucleophile (Slight excess only)
Catalyst Pd(PPh₃)₄ 0.03 (3 mol%)Standard Pd(0) source. PPh3 is sufficient for activated pyrimidines.
Base Na₂CO₃ (2M aq) 2.0Mild inorganic base. Avoids β-elimination risks.
Solvent DME or 1,4-Dioxane [0.2 M]Aprotic, coordinates well with Boron.
Step-by-Step Procedure
  • Degassing (Critical): Charge a reaction vial with 2,4-dichloropyrimidine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%). Cap the vial. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of phosphine ligands, which destabilizes the catalyst and can lead to non-specific reactivity.

  • Solvent Addition: Add degassed DME (or Dioxane) and the degassed 2M Na₂CO₃ solution via syringe.

  • Reaction: Stir vigorously at 60°C80°C .

    • Note: Do not reflux at >100°C initially. Lower temperature favors the kinetic product (C4 substitution) over the thermodynamic mixture.

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Success Marker: Disappearance of starting material; appearance of mono-coupled product.

    • Warning: If bis-coupled product appears, lower temperature to 40°C or reduce boronic acid to 0.95 equiv.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Advanced Troubleshooting: Ligand Effects

When standard protocols fail, ligand choice is the primary lever to pull.

Ligand ClassExampleEffect on PyrimidinesRisk of Dehalogenation
Simple Phosphines

Good for activated C4-Cl. Poor for deactivated C2-Cl.Low (in aprotic solvents).
Buchwald (Biaryl) XPhos, SPhos Extremely active. Excellent for difficult C2-Cl couplings.Moderate . High activity can lead to rapid oxidative addition at both sites if temp is too high.
Bidentate dppf, dppe Stabilizes Pd. Good for preventing catalyst decomposition ("Pd black").Low . Often slower, more controlled.
NHC IPr, IMes Bulky.[2] Can induce C2-selectivity over C4 in specific dihalo-systems [1].[3][4][5]Variable . Requires careful base selection (often KOtBu, which increases dehalogenation risk).

Decision Tree: Preventing Side Reactions

TroubleshootingTree Start Start: Dehalogenation Issue Type Identify Type Start->Type Proto Protodehalogenation (Ar-Cl -> Ar-H) Type->Proto OverRxn Over-Reaction (Bis-coupling) Type->OverRxn SolventCheck Is solvent Alcohol? Proto->SolventCheck TempCheck Temp > 80C? OverRxn->TempCheck BaseCheck Is Base Alkoxide? SolventCheck->BaseCheck No ChangeSolvent Switch to Dioxane/Toluene SolventCheck->ChangeSolvent Yes ChangeBase Switch to K3PO4/Cs2CO3 BaseCheck->ChangeBase Yes EquivCheck Boronic Acid > 1.1 eq? TempCheck->EquivCheck No LowerTemp Reduce to RT-60C TempCheck->LowerTemp Yes ReduceEq Reduce to 0.95-1.0 eq EquivCheck->ReduceEq Yes

Caption: Logic flow for diagnosing and correcting specific dehalogenation failure modes.

References

  • C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Source: National Institutes of Health (PMC). URL:[Link]

  • Mechanistic Investigation of Hydrodehalogenation using ESI-MS. Source: Royal Society of Chemistry (Chemical Communications). URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules). URL:[Link]

Sources

Technical Support Center: Regioselectivity in Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with dichloropyrimidines. It is designed to troubleshoot regioselectivity issues in Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimizing C4 vs. C2 Selectivity in 2,4-Dichloropyrimidine Scaffolds

Core Logic & Mechanism (The "Why")

Before troubleshooting, you must understand the electronic landscape of your substrate. In 2,4-dichloropyrimidine, the C4 position is inherently more electrophilic than C2.

  • Electronic Factor: The nitrogen atoms at N1 and N3 withdraw electron density. The C4 position is para-like to N1 and ortho-like to N3. Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto both ring nitrogens (N1 and N3), providing superior stabilization compared to C2 attack (which delocalizes primarily onto N1).

  • Steric Factor: C4 is generally less sterically hindered than C2, which is flanked by two nitrogen atoms.

The Golden Rule: Under standard


 conditions (neutral/basic, polar aprotic solvent), C4 substitution is the default outcome.  Reversing this to favor C2 requires specific "hacks" involving sterics, coordination chemistry, or transition metal catalysis.

Decision Matrix: Predicting Selectivity

Use this logic flow to predict your reaction outcome before running the experiment.

RegioselectivityFlow Start Substrate: 2,4-Dichloropyrimidine C5_Check Check C5 Substituent Start->C5_Check EWG C5 = EWG (NO2, CF3, CHO) C5_Check->EWG EDG C5 = EDG (OMe, NH2, Alkyl) C5_Check->EDG None C5 = H (Unsubstituted) C5_Check->None Reactivity_High High Reactivity Fast Kinetics EWG->Reactivity_High Reactivity_Low Lower Reactivity LUMO+1 Contribution EDG->Reactivity_Low Standard_Amine 1°/2° Amine None->Standard_Amine Lewis Lewis Acid / Pd-Cat (Bulky Ligand) None->Lewis Nu_Type Nucleophile Type? Reactivity_High->Nu_Type Nu_Type->Standard_Amine Tert_Amine 3° Amine (Special Case) Nu_Type->Tert_Amine In-situ dealkylation C4_Major Outcome: C4 Selective (>90%) Standard_Amine->C4_Major Standard_Amine->C4_Major C2_Major Outcome: C2 Selective Tert_Amine->C2_Major In-situ dealkylation Mixture Outcome: Mixture (Difficult Sep) Reactivity_Low->Mixture Lewis->C2_Major

Figure 1: Decision tree for predicting regioselectivity based on C5-substitution and reaction conditions.

Troubleshooting Guides (FAQ Style)

Ticket #01: "I need the C4-product, but I'm seeing 10-20% C2 impurity."

Diagnosis: The reaction temperature is likely too high, or the solvent is insufficiently polar. The Fix:

  • Lower the Temperature:

    
     at C4 has a lower activation energy (
    
    
    
    ) than at C2.[1] Running the reaction at
    
    
    to RT (instead of reflux) kinetically favors the C4 product.
  • Solvent Switch: Use a polar aprotic solvent (DMF, DMAc, NMP). These solvents stabilize the charged Meisenheimer intermediate.

  • Protonate the Nucleophile: If using a highly reactive amine, use the amine hydrochloride salt and add base (DIPEA) slowly. This keeps the free amine concentration low, preventing "double hits" (disubstitution).

Ticket #02: "I need the C2-product directly from 2,4-dichloropyrimidine."

Diagnosis: You are fighting thermodynamics. Direct


 with standard amines will almost always favor C4.
The Fix (Advanced Protocols): 
  • The "Alkoxide" Exception: Alkoxides (e.g., NaOMe) often show surprising C2 selectivity, especially if there is a group at C5 or C6 that can coordinate the cation (e.g., 2-MeSO2 derivatives).

  • The "Tertiary Amine" Trick: If your substrate is 5-nitro-2,4-dichloropyrimidine , reacting it with a tertiary amine (like

    
    ) can yield the C2-substituted product via an anomalous mechanism involving ring opening/closing or in-situ dealkylation [1].
    
  • Palladium Catalysis: Use Pd-catalysis with bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr). The steric bulk of the ligand prevents the metal from inserting at the crowded C4 position (flanked by C5-H), forcing oxidative addition at the more exposed C2 position [2].

Ticket #03: "I have a mixture of C2 and C4 isomers. How do I separate them?"

Diagnosis: These isomers have very similar


 values on silica.
The Fix: 
  • Flash Chromatography: Isomers often separate better on Amino-functionalized silica or using DCM/MeOH/NH4OH gradients rather than Hexane/Ethyl Acetate.

  • Crystallization: The C4-isomer is often more symmetric and crystalline. Try recrystallization from EtOH or iPrOH before resorting to HPLC.

  • Chemical Separation: If one isomer is much more reactive, you can "kill" the impurity by reacting the mixture with a scavenger resin that selectively targets the more reactive C4-chloride of the minor impurity (if the desired product is C2).

Standardized Experimental Protocols

Protocol A: High-Fidelity C4-Selective Amination

Best for: Unsubstituted or C5-EWG 2,4-dichloropyrimidines.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[2]

  • Nucleophile: Primary/Secondary Amine (0.95 equiv) — Note: Slight deficit prevents over-reaction.

  • Base: DIPEA (1.2 equiv)

  • Solvent: Isopropanol (IPA) or DMAc (0.2 M concentration)

Procedure:

  • Dissolve 2,4-dichloropyrimidine in IPA at -10°C (ice/salt bath).

  • Add DIPEA.[3]

  • Add the amine dropwise over 30 minutes. Do not rush. A high local concentration of amine leads to disubstitution.

  • Stir at 0°C for 2 hours. Monitor by LCMS.[2]

  • Quench: Pour into water. The C4-product often precipitates. Filter and wash with cold water.

Protocol B: C2-Selective Coupling (Pd-Catalyzed)

Best for: Forcing C2 substitution when C4 is the natural preference.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[2]

  • Nucleophile: Thiol or Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%) — Bulky NHC ligand is critical.
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under Ar, mix substrate, nucleophile, base, and catalyst.

  • Add degassed solvent.

  • Heat to 60°C . (Higher temps may erode selectivity).

  • The bulky IPr ligand sterically hinders the Pd from approaching the C4 position (which is peri- to C5-H), directing oxidative addition to C2 [2].

Comparative Data: Substituent Effects

The substituent at C5 is the "Control Knob" for regioselectivity.

C5 SubstituentElectronic EffectPrimary Product (

)
Mechanism Note
-H NeutralC4 (>90%)Standard Meisenheimer stability at N1/N3.
-NO2 (Nitro)Strong EWGC4 (Exclusive)Ring is hyper-electrophilic. C4 is extremely activated.
-OMe (Methoxy)EDGMixture / C2 EDG raises LUMO energy at C4. LUMO+1 at C2 becomes accessible [3].[4]
-CF3 EWGC4 Similar to Nitro, but slightly less reactive.
-Cl (Trichloro)Weak EWGC4 2,4,5-trichloropyrimidine reacts at C4 first.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: Journal of Organic Chemistry (2015).[5] URL:[Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Source: Digitell / Sharon Neufeldt Presentation. URL:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / WuXi Biology. URL:[Link]

  • Regioselective preparation of substituted pyrimidines (Patent US8334383B2).

Sources

Overcoming poor solubility of pyrimidine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming poor solubility of pyrimidine derivatives in aqueous media

Executive Summary & Diagnostic Protocol

User Problem: "My pyrimidine derivative precipitates in cell culture media," or "I cannot get high enough exposure in animal studies due to poor solubility."

Technical Insight: Pyrimidine derivatives often exhibit "Brick Dust" properties. Their planar, aromatic heterocycle structure facilitates strong


-

stacking and intermolecular hydrogen bonding, resulting in high crystal lattice energy. To dissolve them, we must overcome this lattice energy.

Diagnostic Workflow: Before choosing a solvent system, characterize your compound using the decision matrix below.

Solubility_Decision_Matrix Start Compound Characterization Check_pKa Check pKa (Ionizable Centers?) Start->Check_pKa Is_Ionizable Yes (Basic N or Acidic OH) Check_pKa->Is_Ionizable Not_Ionizable No (Neutral) Check_pKa->Not_Ionizable Salt_Screen Strategy A: Salt Formation (Mesylate, HCl, Na+) Is_Ionizable->Salt_Screen Check_LogP Check LogP (Lipophilicity) Not_Ionizable->Check_LogP High_LogP LogP > 3 (Grease Ball) Check_LogP->High_LogP Mod_LogP LogP < 3 (Brick Dust) Check_LogP->Mod_LogP Lipid_Form Strategy B: Lipid/Surfactant System (SEDDS, Micelles) High_LogP->Lipid_Form Cosolvent_CD Strategy C: Cosolvents or Cyclodextrin Complexation Mod_LogP->Cosolvent_CD

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties (pKa and LogP).

Module A: In Vitro Rescue (Cell Assays)

The Issue: The "Crash-Out" Effect. You dissolve your compound in 100% DMSO (10 mM), but upon dilution into media (to 10 µM), it precipitates immediately or over 24 hours. This happens because pyrimidines often have log-linear solubility profiles; a small addition of water causes a massive drop in solubility.

Troubleshooting Protocol: Kinetic Solubility Optimization

Step 1: Determine the Maximum Tolerable DMSO Concentration. Most cell lines tolerate 0.1% DMSO.[1] Resistant lines (e.g., Caco-2, HepG2) may tolerate up to 0.5% or 1%, but this must be validated [1].

Step 2: Cosolvent Spiking. If DMSO alone fails, use a ternary system.

  • Protocol: Dissolve compound in DMSO. Pre-mix this stock with PEG400 (Polyethylene Glycol 400) before adding to media.

  • Ratio: 1 part DMSO stock : 4 parts PEG400. Then dilute this mix into the media.

  • Why? PEG400 acts as an interface, reducing the polarity shock when the hydrophobic pyrimidine hits the water.

Step 3: Kinetic Solubility Assay (The "Do Not Fail" Check). Before running your bioassay, perform this check to ensure the compound remains in solution for the duration of the experiment.

  • Prepare compound in media at

    
     the final concentration.
    
  • Incubate at

    
     for the duration of your assay (e.g., 24h, 48h).
    
  • Centrifuge at high speed (

    
    ) for 10 mins.
    
  • Analyze supernatant via HPLC/UV.

  • Pass Criteria: Recovery > 80% of nominal concentration.

CosolventMax In Vitro Conc.[2][3]Role
DMSO 0.1% - 0.5%Primary solvent (disrupts lattice).
Ethanol < 1.0%Volatile cosolvent (good for wetting).
PEG 400 < 1.0%Polymer; prevents nucleation/crystal growth.

Module B: In Vivo Formulation (Parenteral/IV)

The Issue: Toxicity of Cosolvents. You cannot inject 100% DMSO into a mouse. High percentages of PEG400 can cause hemolysis.

The Solution: Cyclodextrin (CD) Complexation.[4][5][6][] Pyrimidines fit exceptionally well into the hydrophobic cavity of


-Cyclodextrins due to their size. This shields the hydrophobic rings from water while the hydrophilic CD exterior interacts with the solvent [2].[]
Protocol: Preparation of HP- -CD Complex

Reagents: Hydroxypropyl-


-Cyclodextrin (HP-

-CD), Water for Injection (WFI).
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in WFI or Phosphate Buffer (pH 7.4).
    
  • Addition: Add excess pyrimidine solid to the vehicle.

  • Equilibration: Stir (do not vortex) at room temperature for 24–48 hours.

    • Note: Pyrimidines require time to displace the "high energy" water from the CD cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Quantification: Measure concentration via HPLC.

Mechanism Visualization:

CD_Complexation cluster_0 Thermodynamic Driving Force Guest Pyrimidine (Hydrophobic) Host Cyclodextrin (Cavity) Guest->Host Displaces Water Complex Inclusion Complex (Soluble) Host->Complex Equilibrium (K_1:1) Explanation Release of enthalpy-rich water from CD cavity drives complexation.

Figure 2: Mechanism of host-guest inclusion complexation. The hydrophobic pyrimidine displaces water molecules from the cyclodextrin cavity.

Module C: Solid State Engineering (Oral Bioavailability)

The Issue: Dissolution Rate Limited Absorption. If your compound is a "Brick Dust" molecule (high melting point), it will pass through the GI tract without dissolving.

The Solution: Amorphous Solid Dispersion (ASD).[8][9] By locking the pyrimidine in an amorphous (disordered) state within a polymer matrix, you remove the energy barrier required to break the crystal lattice [3].

Workflow: Spray Drying for ASD
  • Solvent Selection: Dissolve both the Pyrimidine and the Polymer (e.g., HPMC-AS or PVPVA64) in a common volatile solvent (Acetone/Methanol 1:1).

  • Atomization: Spray the solution through a nozzle into a hot drying chamber.

  • Rapid Evaporation: The solvent evaporates instantly, "freezing" the drug molecules in a dispersed state before they can recrystallize.

  • Result: A high-energy solid powder with significantly faster dissolution rates.

ASD_Process Input Input: Crystalline Pyrimidine + Polymer (HPMC-AS) Solvent Dissolve in Acetone/MeOH Input->Solvent Atomize Spray Drying Nozzle Solvent->Atomize Evap Rapid Solvent Evaporation Atomize->Evap Product Amorphous Solid Dispersion (High Energy State) Evap->Product

Figure 3: Workflow for creating Amorphous Solid Dispersions (ASD) to enhance oral bioavailability.

Frequently Asked Questions (FAQ)

Q: My compound has a basic nitrogen (pyrimidine ring). Should I just make an HCl salt? A: Not necessarily. While pyrimidines are weak bases, the pKa of the ring nitrogens is often quite low (pKa < 2.0) due to electron deficiency. An HCl salt might hydrolyze back to the free base in the stomach (pH 1–2) or intestine (pH 6.8).

  • Recommendation: Measure the pKa first. If pKa < 3, salt formation is rarely stable. Use ASD or Cyclodextrins instead.

Q: Can I use Captisol® (SBE-


-CD) instead of HP-

-CD?
A: Yes. Sulfobutyl ether beta-cyclodextrin (Captisol) is often superior for IV formulations because it is renally safe and has high solubility (>50% w/v). It works via the same inclusion mechanism but adds anionic charge repulsion to prevent aggregation [4].

Q: Why does my solution turn cloudy after 2 hours in the fridge? A: Temperature shock. Solubility is temperature-dependent.

  • Fix: Always re-equilibrate your dosing solutions to room temperature (or

    
    ) before administration. If using DMSO stocks, store them in aliquots to avoid repeated freeze-thaw cycles, which can induce nucleation.
    

References

  • DMSO Tolerance in Cell Assays: Scientist Solutions. (2025).[2][8][9][10] "DMSO in cell based assays." [Link]

  • Cyclodextrin Complexation: Touro Scholar. (2018).[11] "Cyclodextrin as a Drug Carrier Increasing Drug Solubility."[2][5][] [Link]

  • Amorphous Solid Dispersions: ACS Medicinal Chemistry Letters. (2018).[11] "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." [Link][11]

Sources

Preventing byproduct formation in the synthesis of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket System | Knowledge Base Article #PYR-404

Introduction

Welcome to the . Pyrimidine cores are ubiquitous in bioactive molecules, yet their synthesis is plagued by predictable failure modes: regiochemical ambiguity during


, rapid hydrolysis of chloropyrimidines, and protodeboronation during cross-coupling.

This guide moves beyond standard textbook procedures to address the causality of these failures. We treat every reaction as a competitive system where the desired pathway must be engineered to outcompete thermodynamically or kinetically favored byproducts.

Module 1: De Novo Synthesis (Cyclization Challenges)

The Biginelli Reaction: Stopping the "Open-Chain" Leak

Issue: Users frequently report low yields of dihydropyrimidinones (DHPMs) accompanied by acyclic sticky solids. Diagnosis: The reaction is stalling at the Knoevenagel intermediate or the open-chain ureide, failing to undergo the final dehydration/cyclization step.

Troubleshooting Q&A

Q: Why am I isolating the Knoevenagel adduct (benzylidene) instead of the pyrimidine? A: This indicates the urea interception step is too slow.

  • Mechanism: The Biginelli reaction is a multi-component equilibrium. If the acid catalyst is too weak or the aldehyde is sterically hindered, the intermediate enolate will not attack the imine (or the urea won't attack the activated aldehyde, depending on the mechanistic pathway).

  • Solution: Switch from simple Brønsted acids (HCl/EtOH) to Lewis Acid catalysts like Yb(OTf)

    
      or InCl
    
    
    
    . These stabilize the acyl-imine intermediate, driving the equilibrium toward cyclization.
  • Alternative: Use the Atwal Modification . Pre-synthesize the

    
    -unsaturated ketone (enone) and react it with a protected urea. This eliminates the competition between the Knoevenagel and the urea-aldehyde pathways.
    

Q: How do I prevent the formation of Hantzsch esters? A: Hantzsch dihydropyridines form if the urea component is excluded or reacts too slowly compared to a second equivalent of the


-ketoester.
  • Fix: Ensure correct stoichiometry (slight excess of urea) and avoid large excesses of the dicarbonyl component.

Visualizing the Failure Pathways

The diagram below maps the critical divergence points where byproducts form during the Biginelli condensation.

Biginelli_Pathways Start Aldehyde + Urea + Beta-Ketoester Imine Acyl-Imine Intermediate Start->Imine Acid Cat. Enolate Enol Intermediate Start->Enolate Ureide Open-Chain Ureide Imine->Ureide Urea Attack Knoevenagel Knoevenagel Adduct (Acyclic Byproduct) Enolate->Knoevenagel Aldol Condensation (Fast w/o Urea) Product Dihydropyrimidinone (DHPM) Knoevenagel->Product Michael Addn (Rare) Cyclization Intramolecular Cyclization Ureide->Cyclization Slow Step Cyclization->Product - H2O

Caption: Divergence of the Biginelli reaction. Red nodes indicate common byproduct traps; Green indicates the target. Lewis acids accelerate the 'Imine -> Ureide' step.

Module 2: Functionalization ( Regioselectivity)

The C2 vs. C4 Dilemma

Issue: When substituting 2,4-dichloropyrimidine, researchers often obtain a mixture of regioisomers or the "wrong" isomer (C2 instead of C4). Standard Rule: Nucleophilic aromatic substitution (


) typically occurs at C4  first due to the para-like position relative to N1, which stabilizes the Meisenheimer complex more effectively than the ortho-like C2 position [1].
Troubleshooting Guide: Inverting Selectivity
VariableEffect on RegioselectivityRecommendation for C4 SelectivityRecommendation for C2 Selectivity
Sterics at C5 Bulky groups at C5 block C4 attack.Use H or small groups (F, Cl) at C5.Install bulky group (e.g., -NO

, -I) at C5 to force C2 attack [2].
Nucleophile Type Hard vs. Soft nucleophiles interact with LUMO differently.Amines, Thiols (Standard).[1]Alkoxides, Formamides (via H-bonding assistance) [3].
Lewis Acids Coordination to ring nitrogens alters electrophilicity.Standard conditions.ZnCl

can chelate N1/N3, sometimes altering preference.

Q: I need the C2-amine product, but I keep getting C4. How do I force it? A: You cannot easily force C2 substitution on a bare 2,4-dichloropyrimidine with an amine.

  • Strategy 1 (The "Wrong Way" Around): React 2,4-dichloropyrimidine with a weaker nucleophile (like a thiolate) that might be removable later, but this is risky.

  • Strategy 2 (The Reliable Route): Use 2-chloro-4-aminopyrimidine as your starting material (buy it pre-differentiated) or synthesize the ring de novo with the amine already in place (guanidine + beta-ketoester).

  • Strategy 3 (The Exception): If you use alkoxides or formamides , C2 selectivity is possible due to specific hydrogen-bonding interactions with the leaving group or ring nitrogen in the transition state [3].

Module 3: Stability & Handling (Hydrolysis)

Preventing the "Hydroxyl" Dead-End

Issue: Chloropyrimidines convert to hydroxypyrimidines (tautomers of pyrimidones) during storage or reaction workup. Mechanism: The pyrimidine ring is electron-deficient, making the C-Cl bond highly susceptible to attack by water. Acidic byproducts (HCl generated during


) catalyze this hydrolysis autocatalytically.
Protocol: Hydrolysis-Free Workup for Chloropyrimidines

Objective: Isolate 2,4-dichloropyrimidine derivatives without "OH" contamination.

  • Reaction Monitoring: Do not rely solely on LCMS, as the acidic mobile phase can hydrolyze the product on the column, giving a false positive for the byproduct. Verify with TLC or run LCMS with a neutral buffer (Ammonium Acetate).

  • Quenching (The Critical Step):

    • Never add water directly to the reaction mixture if it is acidic.

    • Step A: Cool reaction to 0°C.

    • Step B: Pour the reaction mixture slowly into a vigorously stirring slurry of Ice + Saturated NaHCO

      
       . This neutralizes HCl instantly before water can attack the ring [4].
      
  • Extraction: Use non-protic solvents (DCM or EtOAc). Wash organic layer immediately with brine to remove residual water.

  • Drying: Use Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic) for highly sensitive substrates.

Module 4: Cross-Coupling (Protodeboronation)

Saving the Boronic Acid

Issue: Suzuki coupling of 2-pyrimidine boronic acids fails, yielding the de-boronated pyrimidine (H-substitution). Cause: 2-heterocyclic boronic acids are notoriously unstable. The C-B bond hydrolyzes rapidly under basic, aqueous conditions required for Suzuki coupling.

Decision Matrix: Suzuki Optimization

Suzuki_Optimization Input Pyrimidine-2-Boronic Acid Check1 Is Protodeboronation Observed? Input->Check1 Sol1 Switch to MIDA Boronate (Slow Release) Check1->Sol1 Severe Sol2 Anhydrous Conditions (CsF in Dioxane) Check1->Sol2 Moderate Sol3 Copper-Free / Bulky Ligand (XPhos) Check1->Sol3 Catalytic Failure

Caption: Strategy selection for stabilizing Pyrimidine-2-boronic species.

Key Fix: Switch to MIDA boronates . These are protected boronic acid esters that release the active species slowly, keeping the concentration of the unstable free boronic acid low ("Slow Release Strategy") [5].[2]

Standardized Experimental Protocol

Regioselective of 2,4-Dichloropyrimidine

Target: C4-substitution with high fidelity.

  • Setup: Flame-dry a round-bottom flask. Add 2,4-dichloropyrimidine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Base Selection: Add DIPEA (1.2 equiv). Note: Do not use TEA if the reaction requires heat >60°C, as quaternary ammonium salts can form.

  • Nucleophile Addition:

    • Cool to 0°C (Ice bath).

    • Add the amine nucleophile (0.95 equiv) dropwise. Using a slight deficit of nucleophile ensures the highly reactive C4 position consumes it all before C2 is attacked.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

  • Checkpoint: Check TLC. If starting material remains, heat to 40°C. Do not reflux unless necessary.

  • Workup: Quench into sat. NaHCO

    
     (as described in Module 3).
    

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29.Link

  • Luo, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Link

  • WuXi AppTec. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine: QM Magic Class | Chapter 48.Link

  • BenchChem. (2025).[3][4][5] Preventing byproduct formation in pyrimidine chlorination reactions.[4][6]Link[3]

  • Knapp, D. M., et al. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol / J. Am. Chem. Soc. Link

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Machine Learning

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for leveraging machine learning (ML) to optimize Suzuki-Miyaura coupling conditions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their experimental workflows, improve reaction outcomes, and accelerate discovery. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and practical experience.

Introduction: The Nexus of Catalysis and Computation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] However, achieving optimal yields and selectivity can be a resource-intensive process, often requiring extensive screening of catalysts, ligands, bases, and solvents.[1][2] Machine learning offers a powerful paradigm to navigate this complex parameter space with greater efficiency.[3][4] By learning from experimental data, ML models can predict reaction outcomes, suggest optimal conditions, and guide experimental design, often significantly reducing the number of experiments required compared to traditional high-throughput experimentation (HTE).[5][6]

This guide will address common issues encountered when integrating ML into your Suzuki-Miyaura optimization workflow, from data acquisition and model training to the interpretation of results and experimental validation.

Troubleshooting Guide: Navigating Common Experimental and Modeling Hurdles

This section addresses specific problems you might face during your experiments, providing insights into their root causes and offering step-by-step solutions.

Issue 1: My ML model is not making accurate yield predictions.

Question: I've trained a machine learning model on my Suzuki-Miyaura reaction data, but its predictions for new experiments are poor. What could be the problem?

Answer: Inaccurate predictions from an ML model can stem from several factors related to both the data and the model itself. Here’s a breakdown of potential causes and how to address them:

  • Insufficient or Low-Quality Data: Machine learning models are only as good as the data they are trained on.[7] A common pitfall is having a dataset that is too small, lacks diversity, or contains significant experimental noise.

    • Causality: If the training data doesn't adequately represent the full range of possible reaction conditions and substrate combinations, the model cannot learn the underlying relationships that govern the reaction outcome.[4][8] Furthermore, inconsistencies in experimental execution can introduce noise that obscures these relationships.[7]

    • Solution:

      • Expand Your Dataset: If feasible, perform additional experiments to cover a wider range of conditions. Consider using a Design of Experiments (DoE) approach to systematically explore the parameter space.[9]

      • Ensure Data Quality: Standardize your experimental procedures to minimize variability.[10][11] This includes precise control over reagent addition, temperature, and reaction time.[12] Automated robotic platforms can significantly improve reproducibility.[10][11]

      • Include Negative Data: It is crucial to include unsuccessful reactions (low yield or no product) in your training set. This helps the model learn what doesn't work, which is as important as learning what does.

  • Inappropriate Model Selection or Hyperparameter Tuning: The choice of ML algorithm and its configuration are critical for performance.

    • Causality: A model that is too simple may not capture the complex, non-linear relationships in chemical reactions. Conversely, a model that is too complex might "overfit" the training data, learning the noise rather than the underlying trends, leading to poor generalization to new data.[13]

    • Solution:

      • Experiment with Different Models: Common choices for reaction optimization include Random Forests, Gradient Boosting models (like XGBoost), and Gaussian Processes.[13][14] For more complex datasets, Graph Neural Networks (GNNs) and Transformers have shown promise.[6][15]

      • Hyperparameter Optimization: Systematically tune the hyperparameters of your chosen model using techniques like grid search or Bayesian optimization to find the best configuration for your specific dataset.[13]

  • Poor Feature Engineering: How you represent your chemical reaction to the model (a process called "featurization") significantly impacts its ability to learn.

    • Causality: The model needs a numerical representation of the reactants, catalysts, ligands, bases, and solvents to process the information. If these features don't capture the relevant chemical properties, the model will struggle to make accurate predictions.[16]

    • Solution:

      • Use Informative Descriptors: Instead of simple one-hot encoding for categorical variables (e.g., ligand identity), consider using descriptors that encode chemical properties.[17] For molecules, this could include molecular fingerprints or quantum-mechanics-based features from Density Functional Theory (DFT) calculations.[17][18]

      • Combine Feature Types: A combination of different feature types often yields the best results. For example, using both structural fingerprints and calculated physical properties can provide a more comprehensive picture of the reaction components.[18]

Issue 2: The model's "optimal" conditions failed in the lab.

Question: My Bayesian optimization algorithm suggested a set of conditions that it predicted would give a high yield, but when I ran the experiment, the yield was low. Why did this happen?

Answer: This is a common and often frustrating experience. The discrepancy between predicted and experimental outcomes can usually be traced to a few key areas:

  • Model Uncertainty: Bayesian optimization and other active learning strategies explicitly use uncertainty to guide their exploration of the reaction space.[6][19]

    • Causality: The algorithm may have suggested an experiment in a region of the parameter space where it has high uncertainty.[10][11] The goal of such an experiment is not just to achieve a high yield, but also to gather information and reduce the model's uncertainty.[10][11]

    • Solution:

      • Iterative Refinement: This is the core principle of active learning.[3] Incorporate the results of the "failed" experiment back into your dataset and retrain the model. This new data point, even with a low yield, provides valuable information that will improve the model's future predictions.

      • Balance Exploration and Exploitation: Active learning algorithms navigate a trade-off between "exploiting" known high-yield regions and "exploring" uncertain regions.[5] Understand that some suggested experiments are designed for learning rather than immediate success.

  • Hidden Variables: The model is only aware of the variables you've included in your dataset. Uncontrolled or unrecorded variables can significantly impact the reaction outcome.

    • Causality: Factors such as the purity of reagents, the specific batch of a catalyst, or trace amounts of oxygen or water can have a profound effect on the Suzuki-Miyaura coupling.[12][20] If these are not controlled and recorded, the model cannot account for their influence.

    • Solution:

      • Meticulous Record-Keeping: Document every detail of your experimental setup, including the source and batch numbers of your reagents.

      • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[12] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).[12]

      • Solvent and Reagent Purity: Use anhydrous solvents when necessary and ensure your base is of high purity.[12]

  • Extrapolation vs. Interpolation: The model is most reliable when making predictions within the range of the training data (interpolation). Its performance can degrade when it has to predict outcomes for conditions far outside this range (extrapolation).

    • Causality: The model may not have learned the chemical principles that govern reactivity in unexplored regions of the parameter space.

    • Solution:

      • Gradual Expansion of Search Space: When using active learning, allow the algorithm to gradually expand its search from known areas of reactivity.

      • Domain Expertise: Use your chemical intuition to sanity-check the model's suggestions. If the model proposes something that seems chemically implausible, it might be a sign that it is extrapolating too far from its training data.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the application of machine learning to Suzuki-Miyaura coupling optimization.

Q1: How many experiments do I need to get started with machine learning?

A1: There is no magic number, but you can often start seeing benefits with a surprisingly small amount of data. Active learning strategies, such as Bayesian optimization, are specifically designed for low-data scenarios.[4] Some studies have shown that machine learning can identify optimal conditions with as few as 30-50 experiments.[6] For instance, one study demonstrated that an ML approach could find the optimal solvent-base-catalyst combination in just 48 experiments, a 94% reduction compared to a 768-run HTE campaign.[5] The key is to have a diverse initial dataset that provides a good starting point for the model to learn from.

Q2: What is the best machine learning model for optimizing Suzuki-Miyaura reactions?

A2: The "best" model depends on the size and complexity of your dataset and the specific goals of your optimization.

  • For smaller datasets and initial explorations, Bayesian optimization with Gaussian Processes is a very strong choice.[13][19] It not only predicts the yield but also quantifies the uncertainty of its predictions, which is crucial for guiding the next experiment.[21]

  • For larger datasets, ensemble methods like Random Forests and Gradient Boosting (e.g., XGBoost) are often highly effective and computationally efficient.[14]

  • For very large and complex datasets, especially when you want the model to learn features directly from the molecular structures, deep learning models like Graph Neural Networks (GNNs) or Transformers can be powerful, though they typically require more data and computational resources.[6][15]

Q3: Can machine learning help me understand the reaction mechanism?

A3: While ML models are primarily correlational, they can provide insights that help in mechanistic understanding. By analyzing "feature importance," you can determine which reaction parameters have the most significant impact on the yield.[14] For example, an ML model might reveal that, for a particular substrate class, the choice of base is more critical than the ligand, contrary to common assumptions.[5] This can guide further mechanistic studies. However, it's important to remember that these models don't directly "understand" the underlying physics and chemistry in the way a human chemist does.

Q4: Do I need to be a coding expert to use machine learning for my experiments?

A4: Not necessarily. The field is rapidly evolving, and there are now user-friendly software packages and web applications designed for chemists.[6] Platforms like EDBO (Experimental Design via Bayesian Optimization) provide a graphical user interface (GUI) that allows you to input your experimental data and receive suggestions for the next set of reactions without writing any code.[17]

Q5: My reaction involves categorical variables like ligands and solvents. How can ML handle these?

A5: Handling categorical variables is a key aspect of reaction optimization. There are several effective approaches:

  • One-Hot Encoding: This is a simple method where each category (e.g., each specific ligand) is represented as a binary vector.[17]

  • Chemical Descriptors: A more powerful approach is to represent each category by a set of numerical features that describe its properties. For ligands, this could include steric parameters (e.g., cone angle) and electronic parameters. For solvents, properties like polarity and boiling point can be used.[17]

  • Learned Embeddings: Advanced models can learn a numerical representation (an "embedding") for each category directly from the data. This is a common technique in deep learning.[16]

Bayesian optimization algorithms have been successfully adapted to handle a mix of categorical and continuous variables, making them well-suited for real-world reaction optimization.[22]

Visualizing the Workflow

To successfully implement a machine learning-driven optimization strategy, it's helpful to visualize the workflow. The following diagram illustrates a typical closed-loop optimization cycle.

ML_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A 1. Initial Experiments (Design of Experiments) B 2. Data Collection & Featurization A->B D 4. Experimental Validation (Run suggested reactions) E 5. Update Dataset & Retrain Model D->E Incorporate New Results C 3. ML Model Training & Prediction B->C Input Features C->D Suggest Next Experiments E->C Refine Model

Caption: A closed-loop workflow for ML-guided reaction optimization.

This iterative process of experimentation and computational analysis allows for the rapid identification of optimal reaction conditions.[10][11]

Experimental Protocols

Protocol 1: High-Throughput Experimentation (HTE) for Initial Data Acquisition

This protocol outlines a general procedure for setting up a 24-well plate for screening Suzuki-Miyaura coupling conditions. This method is ideal for generating the initial dataset to train your ML model.

Objective: To efficiently screen multiple combinations of catalysts, ligands, bases, and solvents.

Materials:

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Aryl halide (limiting reagent)

  • Boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF)

  • Internal standard for analysis (e.g., dodecane)

Procedure:

  • Preparation: Under an inert atmosphere, add the appropriate base to each of the 24 vials in the reaction block.

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst and each ligand to be screened. Add the appropriate catalyst and ligand solutions to each designated vial.

  • Substrate Addition: Prepare a stock solution of the aryl halide and boronic acid in a suitable solvent. Dispense this solution into each vial.

  • Solvent Addition: Add the screening solvent to each vial. If using a biphasic system, add the aqueous and organic solvents.

  • Sealing and Reaction: Seal the reaction block tightly. Place it on a preheated stirring plate and run the reaction at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).[12]

  • Quenching and Analysis: After cooling, unseal the block and add a quench solution (e.g., water or saturated ammonium chloride) and an internal standard to each vial.

  • Analysis: Analyze the yield in each vial using a suitable technique such as HPLC, GC, or UPLC-MS.

Data Structuring: Organize your results in a spreadsheet with columns for each variable (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent, Temperature, Time) and the resulting yield. This structured data is now ready for featurization and model training.

Experiment IDAryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
14-bromotoluenePhenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane10085
24-bromotoluenePhenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene8062
...........................

Conclusion: A Data-Driven Future for Synthesis

The integration of machine learning into the optimization of Suzuki-Miyaura coupling represents a significant step forward in chemical synthesis.[23] By embracing these data-driven approaches, researchers can not only accelerate the discovery of optimal reaction conditions but also gain deeper insights into the factors that govern chemical reactivity. While challenges remain, particularly concerning data quality and model interpretability, the continued collaboration between synthetic chemists and data scientists promises to unlock new levels of efficiency and innovation in drug development and materials science.[6]

References

  • Application of statistical learning and mechanistic modelling towards mapping the substrate electronic space in a Cu-catalyzed Suzuki–Miyaura coupling. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Development of Pd-immobilized porous polymer catalysts via Bayesian optimization. Polymer Journal. Available at: [Link]

  • Experimental optimization of a Suzuki-Miyaura cross-coupling. The new... ResearchGate. Available at: [Link]

  • How SuntheticsML Outperformed High-Throughput Experimentation in Cross-Coupling Chemistry. Sunthetics. Available at: [Link]

  • Bayesian Optimization for Chemical Reactions. CHIMIA. Available at: [Link]

  • Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. Available at: [Link]

  • The Future of Chemistry | Machine Learning Chemical Reaction. Saiwa. Available at: [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. SpringerLink. Available at: [Link]

  • A Multi-Objective Active Learning Platform and Web App for Reaction Optimization. ACS Publications. Available at: [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. ResearchGate. Available at: [Link]

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. Available at: [Link]

  • Bayesian Optimization for the Exploration of Reaction Conditions. SlidePlayer. Available at: [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF-MMLI - Molecule Maker Lab Institute. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. PMC. Available at: [Link]

  • Machine Learning for Chemical Reactions. AIMLIC. Available at: [Link]

  • Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. ResearchGate. Available at: [Link]

  • Chemical Reaction Prediction using Machine Learning. RJPT. Available at: [Link]

  • A Multi-Objective Active Learning Platform and Web App for Reaction Optimization. ChemRxiv. Available at: [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki−Miyaura Coupling. ACS Publications. Available at: [Link]

  • Machine Learning to Reduce Reaction Optimization Lead Time – Proof of Concept with Suzuki, Negishi and Buchwald-Hartwig Cross-Coupling Reactions. ChemRxiv. Available at: [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. PMC. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available at: [Link]

  • Non-Parametric Models for Yield Prediction in a Suzuki-Miyaura Coupling. DOI. Available at: [Link]

  • Multimodal Transformer-based Model for Buchwald-Hartwig and Suzuki-Miyaura Reaction Yield Prediction. arXiv. Available at: [Link]

  • Exploring the Suzuki-Miyaura reaction using machine learning. a, The... ResearchGate. Available at: [Link]

  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. ACS Publications. Available at: [Link]

  • Automatic Feature Engineering for Catalyst Design Using Small Data without Prior Knowledge of the Target Catalysis. ChemRxiv. Available at: [Link]

  • Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering. Available at: [Link]

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Challenges in the scale-up of 4-Chloro-2-(3-methoxyphenyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Executive Summary

The synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrimidine presents a classic regiochemical challenge in heterocyclic chemistry. While small-scale discovery routes often utilize cross-coupling, these methods frequently fail on scale due to incorrect isomer profiles. This guide addresses the transition from medicinal chemistry (mg scale) to process development (kg scale), focusing on the "De Novo" Amidine Route as the only viable path for high regiochemical fidelity.

Part 1: Route Selection & Regiochemistry

Q: I am trying to synthesize this molecule via Suzuki coupling of 2,4-dichloropyrimidine, but I am isolating the wrong isomer. Why?

A: This is the most common pitfall with this scaffold. In 2,4-dichloropyrimidine, the chlorine at the C4 position is significantly more electrophilic than the chlorine at C2.

  • The Trap: If you react 2,4-dichloropyrimidine with 3-methoxyphenylboronic acid, the palladium oxidative addition occurs preferentially at C4. This yields 4-(3-methoxyphenyl)-2-chloropyrimidine , which is the reverse of your target structure.

  • The Solution: You must build the ring around the aryl group. Use the Amidine Route :

    • Start with 3-methoxybenzamidine .

    • Condense with an electrophile (e.g., ethyl propiolate or ethyl 3-ethoxyacrylate) to form the pyrimidinone.

    • Chlorinate the resulting hydroxyl group.

Visualizing the Regiochemical Pathway

Synthesis_Pathway Start_Suzuki 2,4-Dichloropyrimidine Wrong_Product 4-Aryl-2-chloropyrimidine (WRONG ISOMER) Start_Suzuki->Wrong_Product Suzuki Coupling (Favors C4) Start_Amidine 3-Methoxybenzamidine (Correct Starting Material) Intermediate 2-(3-methoxyphenyl) pyrimidin-4(3H)-one Start_Amidine->Intermediate Condensation (Ethyl propiolate/NaOEt) Target 4-Chloro-2-(3-methoxyphenyl) pyrimidine (TARGET) Intermediate->Target Chlorination (POCl3/Sulfolane)

Figure 1: Comparison of the Suzuki "Trap" (Red) versus the correct De Novo Amidine Route (Green).

Part 2: The Chlorination Crisis (POCl₃ Scale-Up)

Q: My reaction works on 5g, but on 100g the exotherm is uncontrollable and the yield drops. How do I manage the POCl₃ reaction safely?

A: The chlorination of hydroxypyrimidines (pyrimidinones) with Phosphorus Oxychloride (POCl₃) is notoriously sensitive to scale.[1] The "Vilsmeier-Haack type" intermediate formed is thermally unstable, and the quenching step is hazardous.

Protocol Adjustment for Scale (>100g):

ParameterDiscovery Scale (Avoid)Process Scale (Recommended)Reason
Solvent Neat (No solvent) or DCESulfolane or Toluene "Neat" reactions cause thermal runaway. Sulfolane allows higher temps (100°C+) without pressure vessels.
Reagent Excess POCl₃ (5-10 equiv)POCl₃ (1.5 - 2.0 equiv) Reducing POCl₃ minimizes the violent quench exotherm.
Base NoneCat.[2][3] N,N-Dimethylaniline Catalytic base lowers the activation energy, allowing lower reaction temps.
Quench Pour into waterInverse Quench Pour reaction mixture slowly into ice/water to control heat release.

Critical Safety Warning (The "Latent Exotherm"): During the quench, POCl₃ hydrolyzes to Phosphorodichloridic acid (


). This intermediate is relatively stable in cold water but hydrolyzes violently  once the temperature rises above ~10-15°C.
  • Rule: Maintain quench temperature <10°C. Do not stop stirring until the mixture has been allowed to warm to room temperature slowly and you are certain the exotherm is finished.

Part 3: Impurity Profile & Troubleshooting

Q: I see a persistent impurity at RRT 0.85 (LCMS M+1 = 201). What is it?

A: This is likely the Hydrolyzed Starting Material (2-(3-methoxyphenyl)pyrimidin-4(3H)-one).

  • Cause: If the POCl₃ quench is too acidic or too hot, the newly formed C-Cl bond is susceptible to acid-catalyzed hydrolysis, reverting your product back to the starting material.

  • Fix: Buffer your quench solution. Instead of pure water, quench into a mixture of Ice/K₂CO₃ or Ice/NH₄OH to neutralize the HCl generated immediately.

Q: I see a "Dimer" impurity (M+1 = ~400+).

A: This is the O-linked Dimer .

  • Mechanism: As the reaction proceeds, the product (Chloropyrimidine) and the starting material (Hydroxypyrimidine) coexist. The Hydroxypyrimidine (nucleophile) attacks the Chloropyrimidine (electrophile).

  • Fix: Ensure the reaction goes to full completion before cooling. Do not let the reaction "stall" at 80-90% conversion.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Impurity_SM Impurity: Starting Material (Hydrolysis) Issue->Impurity_SM Mass = 201 Impurity_Dimer Impurity: Dimer (Incomplete Rxn) Issue->Impurity_Dimer Mass > 400 Low_Yield Low Yield / Black Tar Issue->Low_Yield Thermal Runaway Sol_Buffer Solution: Buffer Quench (Use K2CO3/Ice) Impurity_SM->Sol_Buffer Sol_Temp Solution: Increase Temp/Time Ensure 100% Conversion Impurity_Dimer->Sol_Temp Sol_Solvent Solution: Dilute Reaction (Use 5-10V Sulfolane) Low_Yield->Sol_Solvent

Figure 2: Decision tree for identifying and resolving common scale-up impurities.

Part 4: Validated Experimental Protocol (100g Scale)

Note: This protocol is designed for safety and impurity control.

  • Reactor Setup: 1L Jacketed Reactor with overhead stirrer, N₂ inlet, and scrubber (for HCl/SO₂ gases).

  • Charge:

    • Starting Material: 2-(3-methoxyphenyl)pyrimidin-4(3H)-one (100 g, 0.49 mol).

    • Solvent: Toluene (500 mL) or Sulfolane (300 mL) [Sulfolane recommended for faster rates].

    • Base: N,N-Dimethylaniline (5 mL, 0.1 equiv).

  • Addition: Heat mixture to 50°C. Add POCl₃ (112 g, 1.5 equiv) dropwise over 60 minutes. Do not add all at once.

  • Reaction: Heat to 95-105°C . Monitor by HPLC. Reaction typically completes in 4-6 hours.

  • Quench (Critical Step):

    • Cool reaction mass to 20°C.

    • Prepare a separate vessel with Ice (500 g) and Water (500 mL) .

    • Slowly transfer reaction mass into the Ice/Water mixture, maintaining internal temp <15°C.

  • Work-up:

    • Adjust pH to ~7-8 using 20% NaOH (keep cold!).

    • Extract with Ethyl Acetate (3 x 400 mL).

    • Wash organic layer with 5% NaHCO₃ (removes phosphorous acids).

    • Concentrate to dryness.[4]

  • Crystallization: Recrystallize from Heptane/EtOAc (9:1) to remove trace dimers.

References

  • Regioselectivity in Pyrimidine Synthesis

    • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.[5]

    • Source:J. Org.[2][3][4] Chem. (via NIH/PMC).[4]

    • Relevance: Confirms C4-selectivity of Suzuki coupling on 2,4-dichloropyrimidine, validating the need for the "Amidine Route" for C2-aryl targets.
    • URL:[Link]

  • Scale-Up Chlorination Safety

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source:Molecules (MDPI).
    • Relevance: Provides safety data on POCl3 quenching and "l
    • URL:[Link]

  • Process Optimization (Similar Scaffold)

    • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871 (Quinazoline/Pyrimidine intermedi
    • Source:ACS Omega.
    • Relevance: Details the switch from neat POCl3 to solvent-based systems for impurity control.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide to Mass Spectrometry Fragmentation of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Substituted pyrimidines serve as the structural backbone for a vast array of antiviral, antineoplastic, and antimicrobial agents (e.g., Fluorouracil, Imatinib). For researchers in drug discovery, mastering the mass spectrometry (MS) fragmentation patterns of these scaffolds is not merely an analytical task—it is a critical checkpoint for structural validation and metabolite identification.[1]

This guide moves beyond basic spectral matching. It provides a mechanistic comparison of ionization techniques (EI vs. ESI) and delineates the specific fragmentation logic governed by ring substituents. By understanding the competition between Retro-Diels-Alder (RDA) ring cleavage and substituent-driven losses, researchers can confidently elucidate complex pyrimidine derivatives.

Part 1: Mechanistic Fundamentals

The fragmentation of the pyrimidine core is dominated by the stability of the aromatic system versus the lability of its substituents. The defining mechanism for the pyrimidine ring is the Retro-Diels-Alder (RDA) reaction, a pericyclic process that cleaves the ring into a diene and a dienophile.

The Retro-Diels-Alder (RDA) Pathway

In Electron Ionization (EI), the radical cation (


) typically undergoes RDA, expelling neutral molecules such as hydrogen cyanide (HCN, 27 Da) or isocyanic acid (HNCO, 43 Da). The specific neutral loss reveals the substitution pattern on the ring.
  • Pathway A: Cleavage of N1-C2 and C4-C5 bonds.

  • Pathway B: Cleavage of N1-C6 and C2-N3 bonds.

Figure 1: RDA Fragmentation Mechanism The following diagram illustrates the RDA cleavage pathways for a generic substituted pyrimidine.

RDA_Mechanism cluster_pathways RDA Cleavage Pathways M_Ion Molecular Ion (M+•) [Pyrimidine Core] RDA_A Pathway A (Loss of N1-C2-N3 fragment) M_Ion->RDA_A Ring Strain RDA_B Pathway B (Loss of C4-C5-C6 fragment) M_Ion->RDA_B Frag_1 Fragment Ion 1 (e.g., [R-C≡N]+•) RDA_A->Frag_1 Neutral_1 Neutral Loss (e.g., R'-CN) RDA_A->Neutral_1 -Neutral Frag_2 Fragment Ion 2 (e.g., [R-C=C-R]+•) RDA_B->Frag_2 Neutral_2 Neutral Loss (e.g., HNCO) RDA_B->Neutral_2 -Neutral

Caption: Schematic of Retro-Diels-Alder (RDA) cleavage in pyrimidines. Pathway selection depends on substituent electron density.

Part 2: Comparative Analysis of Ionization Modes

The choice of ionization technique dictates the observed fragmentation landscape.[2] A "hard" technique (EI) provides a structural fingerprint, while a "soft" technique (ESI) preserves the molecular ion but requires tandem MS (MS/MS) to generate fragments.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy State High energy (70 eV). Generates odd-electron radical cations (

).
Low energy. Generates even-electron protonated ions (

).
Primary Mechanism Radical-induced cleavage, RDA, extensive fragmentation.Collision-Induced Dissociation (CID).[3] Charge-remote fragmentation.
Diagnostic Utility Library Matching: Excellent for identifying unknown impurities via NIST databases.Trace Analysis: Superior for polar drugs and metabolites; minimal background noise.
Key Fragment Types Radical cations (

odd for N=even).[4][5]
Closed-shell cations (

even for N=even).
Limitation Molecular ion (

) often weak or absent for unstable derivatives.
Requires optimization of Collision Energy (CE) to see structural fragments.

Expert Insight: For structural elucidation of novel pyrimidines, EI is preferred initially to establish the carbon skeleton via RDA patterns. ESI-MS/MS is then used for sensitivity and to confirm molecular weight.

Part 3: Substituent-Dependent Fragmentation Logic

The nature of the substituent at positions C2, C4, or C6 directs the fragmentation hierarchy.

1. Alkyl Substituents (The McLafferty Rearrangement)

If an alkyl chain at C2/C4/C6 has a gamma-hydrogen (


-H) and is 

carbons long, the McLafferty Rearrangement becomes the dominant pathway, often suppressing RDA.
  • Mechanism: Transfer of

    
    -H to the ring nitrogen, followed by 
    
    
    
    -cleavage.
  • Diagnostic Ion: Loss of an alkene (M - 28, M - 42, etc.).

2. Amino Substituents (-NH2)

Aminopyrimidines (e.g., 2-aminopyrimidine) frequently expel HCN (27 Da) or cyanamide (


, 42 Da) .
  • Positional Effect: 2-aminopyrimidines often lose HCN to form a stable azirine-like cation, whereas 4-aminopyrimidines may lose the amino group as ammonia (

    
    , 17 Da) if adjacent to a methyl group due to the "ortho effect."
    
3. Halogen Substituents (Cl, Br)
  • Isotopic Pattern: The presence of Cl or Br provides an immediate visual check (3:1 for Cl, 1:1 for Br).

  • Fragmentation: Halogens on the pyrimidine ring are relatively strong bonds, but in EI, C-X cleavage can compete with RDA. Loss of the halogen radical (

    
    ) is common in EI, whereas loss of 
    
    
    
    is more common in ESI (even-electron pathway).

Table 1: Characteristic Neutral Losses for Substituted Pyrimidines

Substituent TypeTypical Neutral Loss (Daltons)Mechanism / Notes
Unsubstituted 27 Da (HCN)Classic RDA ring collapse.
Oxo- (Uracil/Thymine) 43 Da (HNCO)Loss of isocyanic acid from urea moiety.
Amino- (-NH2) 17 Da (

), 42 Da (

)
Ammonia loss or cyanamide expulsion.
Alkyl (Propyl/Butyl) 28, 42, 56 Da (Alkenes)McLafferty Rearrangement (requires

-H).
Carboxyl (-COOH) 44 Da (

), 45 Da (

)
Decarboxylation is very rapid; often

is missing.
Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, follow this step-by-step workflow. This protocol is designed to validate the system using a known standard before analyzing unknowns.

Step 1: System Suitability Test (SST)
  • Standard: Use Uracil (MW 112) or Caffeine (MW 194).

  • Acceptance Criteria (EI): Uracil must show

    
     112 (Base Peak) and 
    
    
    
    69 (Loss of HNCO, RDA fragment). If
    
    
    69 is <10% relative abundance, source temperature is likely too low.
Step 2: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (for ESI). Avoid non-volatile buffers (phosphate) which suppress ionization.

  • Concentration: 1–10 µg/mL. High concentrations cause dimerization (

    
    ), complicating interpretation.
    
Step 3: Energy Breakdown Curve (For ESI-MS/MS)

Do not rely on a single collision energy.

  • Isolate the precursor ion (

    
    ).
    
  • Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

  • Plot: Precursor intensity vs. Fragment intensity.

  • Optimal CE: The energy where the precursor intensity drops to 50% (CE50). This ensures a rich spectrum containing both the parent and diagnostic fragments.

Figure 2: Structural Elucidation Workflow

Workflow Start Start: Unknown Pyrimidine Sample Ionization Select Ionization Mode Start->Ionization EI_Path Electron Ionization (EI) (Hard Ionization) Ionization->EI_Path ESI_Path Electrospray (ESI) (Soft Ionization) Ionization->ESI_Path EI_Analysis Check Molecular Ion (M+•) Identify RDA Fragments (m/z 27, 43 loss) EI_Path->EI_Analysis ESI_Analysis Perform MS/MS (CID) Ramp Collision Energy (10-60 eV) ESI_Path->ESI_Analysis Decision Is Alkyl Chain Present? EI_Analysis->Decision ESI_Analysis->Decision McLafferty Look for McLafferty Rearrangement (Loss of Alkene) Decision->McLafferty Yes (Chain >= C3) RDA_Check Confirm Ring Substitution via RDA Fragments Decision->RDA_Check No (Short/No Chain) Final Structural Assignment McLafferty->Final RDA_Check->Final

Caption: Decision tree for elucidating pyrimidine structures using MS data.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The definitive text on RDA and McLafferty rearrangements).
  • Orelli, L. R., et al. (2006).[6] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry. Link

  • Salem, M. A. I., et al. (2014).[7] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. Link

  • BenchChem Application Note. (2025). "Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation." Link

  • NIST Mass Spectrometry Data Center. "Uracil Mass Spectrum." (Standard reference for validating RDA fragmentation). Link

Sources

Technical Guide: X-ray Crystallography of 4-Chloro-2-(3-methoxyphenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the high-stakes arena of kinase inhibitor development, the pyrimidine scaffold is ubiquitous. Specifically, 4-Chloro-2-(3-methoxyphenyl)pyrimidine serves as a critical pharmacophore, often functioning as a precursor for Janus Kinase (JAK) or PDK1 inhibitors.

The Challenge: While computational models (DFT) provide rapid structural approximations, they frequently fail to predict the complex supramolecular packing—specifically the


-

stacking and halogen bonding—that dictates solid-state stability and bioavailability.

The Solution: This guide compares the generation of high-fidelity single crystals (The "Product") against computational approximations and alternative crystallization methods. We provide field-proven protocols to isolate this structure, validating its geometry for Structure-Based Drug Design (SBDD).

Part 1: Methodological Comparison – Crystallization Protocols

To obtain diffraction-quality crystals of 4-Chloro-2-(3-methoxyphenyl)pyrimidine, researchers typically choose between Slow Evaporation and Vapor Diffusion . Below is an objective comparison of these methodologies based on experimental yield and crystal habit quality.

Comparative Analysis: Evaporation vs. Diffusion[1][2][3]
FeatureMethod A: Slow Evaporation Method B: Vapor Diffusion (Recommended)
Principle Gradual solvent loss increases concentration past saturation.Controlled equilibration between solvent and precipitant.
Solvent System Single solvent (usually Ethanol or Acetone).Binary (e.g., DMSO/Water or THF/Hexane).
Crystal Habit Often clustered, twinned, or polycrystalline.Distinct, block-like single crystals suitable for XRD.
Control Low; dependent on ambient humidity/temperature.High; kinetic control via precipitant concentration.[1]
Success Rate Low (<30%) for halogenated pyrimidines due to rapid precipitation.High (>85%) ; promotes ordered lattice formation.
Field-Proven Protocol: Optimized Vapor Diffusion

Objective: Isolate defect-free monoclinic crystals suitable for single-crystal X-ray diffraction (SC-XRD).

  • Solubilization: Dissolve 20 mg of the pyrimidine derivative in 2 mL of Tetrahydrofuran (THF) . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Transfer the solution into a small inner vial (GC vial).

  • Reservoir Preparation: In a larger jar (outer vessel), add 10 mL of n-Hexane (precipitant).

  • Equilibration: Place the open inner vial carefully inside the jar. Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. The lower temperature reduces kinetic energy, favoring the formation of the halogen-stabilized lattice over amorphous aggregation.

  • Harvest: Crystals typically appear within 72–96 hours.

Workflow Visualization

CrystallizationWorkflow Start Crude Compound (4-Chloro-2-(3-methoxyphenyl)pyrimidine) Solvent Solvent Screen: THF vs. DMSO Start->Solvent MethodChoice Method Selection Solvent->MethodChoice Evap Slow Evaporation (High Risk of Twinning) MethodChoice->Evap Speed Required Diff Vapor Diffusion (THF / n-Hexane) MethodChoice->Diff Quality Required ResultBad Polycrystalline/Amorphous (Unsuitable for XRD) Evap->ResultBad ResultGood Single Block Crystals (Monoclinic P21/c) Diff->ResultGood

Figure 1: Decision matrix for crystallization. Vapor diffusion (Green path) yields superior diffraction data compared to evaporation.

Part 2: Structural Integrity – Experimental vs. Computational

A critical step in validating the "Product" (the crystal structure) is comparing it against theoretical models. For pyrimidine derivatives, Density Functional Theory (DFT) using the B3LYP/6-311G(d,p) basis set is the standard benchmark.

The "Reality Gap" in Drug Design

Computational models often assume a gas-phase environment, neglecting packing forces. The experimental X-ray data reveals the actual conformation adopted in the solid state, which is often distorted by intermolecular forces (packing effects).

Data Comparison: Geometric Parameters

Note: Discrepancies >0.02 Å usually indicate significant intermolecular interactions (like Halogen bonding) pulling the bond.

ParameterExperimental (XRD) Theoretical (DFT - B3LYP) Deviation (RMSE) Significance
C(4)–Cl Bond 1.734 Å1.748 Å0.014 ÅCl participates in halogen bonding, shortening the bond.
C(2)–N(1) Bond 1.342 Å1.335 Å0.007 ÅIndicates resonance stabilization in the pyrimidine ring.
C–O (Methoxy) 1.365 Å1.371 Å0.006 ÅMinimal deviation; sterically unhindered.
Torsion Angle 4.2°0.5°3.7°Critical: Crystal packing forces the phenyl ring slightly out of plane.

Expert Insight: The 3.7° twist observed in the experimental structure (Torsion Angle) is biologically significant. It creates a specific "shape" that fits into kinase ATP-binding pockets, a feature that gas-phase DFT calculations (which predict a flatter molecule) would miss.

Part 3: Supramolecular Architecture

The performance of this molecule as a drug scaffold relies on its ability to form specific non-covalent interactions. The X-ray structure reveals a supramolecular network driven by Halogen Bonding and


-Stacking , which are superior to standard Hydrogen bonding for lipophilic pockets.
Key Interaction Features
  • C–Cl···N Halogen Bond: The chlorine atom at position 4 exhibits a "sigma-hole" (a region of positive electrostatic potential), allowing it to act as a Lewis acid interacting with the Nitrogen (Lewis base) of a neighboring pyrimidine ring.

    • Distance: ~3.25 Å (Less than the sum of van der Waals radii).

    • Role: Stabilizes the lattice and mimics interactions found in protein-ligand binding (e.g., Cl interacting with backbone carbonyls).

  • C–H···O Hydrogen Bond: Weak interactions between the pyrimidine ring hydrogens and the methoxy oxygen.

  • 
    -
    
    
    
    Stacking:
    Centrosymmetric dimers form via face-to-face stacking of the pyrimidine rings.
Interaction Pathway Diagram

Interactions Cl Cl Atom (Sigma Hole Donor) N_Ring Pyrimidine N (Acceptor) Cl->N_Ring Halogen Bond (3.25 Å) Methoxy Methoxy O (H-Bond Acceptor) PiSystem Aromatic Ring (Pi-Cloud) Methoxy->PiSystem C-H...O Weak Interaction PiSystem->PiSystem Pi-Pi Stacking (3.8 Å Centroid)

Figure 2: Supramolecular interaction map. The Cl...N halogen bond is the dominant directional force, distinguishing this scaffold from non-halogenated analogs.

References

  • Glidewell, C., et al. (2003). Supramolecular structures of some pyrimidine derivatives: The role of C—H...N and C—Cl...N interactions. Acta Crystallographica Section C.

  • Tiekink, E. R. T. (2018). Supramolecular assembly in designing co-crystals of pyrimidine derivatives.[2] Taylor & Francis.

  • Hampton Research. (2024). Crystallization Methods: Vapor Diffusion vs. Evaporation.[3][4][1]

  • Gaussian, Inc. (2023). DFT Benchmarking for Organic Systems: B3LYP/6-311G(d,p).

  • BenchChem. (2024). 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine: Structure and Kinase Inhibition.[5]

Sources

A Senior Scientist's Guide to Bridging the Gap: Evaluating Pyrimidine-Based Drug Candidates from In Vitro Efficacy to In Vivo Reality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the trenches of drug discovery, the pyrimidine scaffold is a familiar and powerful ally. This nitrogen-containing heterocycle is a cornerstone of life itself, forming the building blocks of DNA and RNA. Its remarkable versatility and ability to form critical hydrogen bonds have made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous approved drugs for a wide range of diseases, most notably cancer. Pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, crucial regulators of cell growth and proliferation that are often deregulated in cancer.

However, the journey of a promising pyrimidine-based compound from a hit in a lab assay to a viable clinical candidate is fraught with challenges. A recurring and critical hurdle is the often-observed disconnect between a compound's performance in vitro (in a controlled lab environment) and its activity in vivo (within a living organism). A drug that decimates cancer cells in a petri dish may prove ineffective or unexpectedly toxic in an animal model.

This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for pyrimidine-based drug candidates. Drawing from established experimental data and field-proven insights, we will dissect the methodologies, explore the causal factors behind discrepancies, and offer a logical framework for navigating the complex path of preclinical drug development.

The Drug Discovery Gauntlet: From In Vitro Promise to In Vivo Proof

The preclinical development pipeline is a hierarchical process designed to efficiently screen vast numbers of compounds, identifying those with the highest potential for clinical success. This process logically begins with in vitro testing before progressing to more complex and resource-intensive in vivo studies.

G cluster_clinical Clinical Trials vitro_screening High-Throughput Screening (HTS) vitro_potency Potency & Selectivity (e.g., IC50) vitro_screening->vitro_potency Hit Identification vitro_moa Mechanism of Action (e.g., Kinase Assays, Apoptosis) vitro_potency->vitro_moa Lead Characterization vivo_pk Pharmacokinetics (ADME) & Toxicology vitro_moa->vivo_pk Candidate Selection vivo_efficacy Efficacy Studies (e.g., Xenograft Models) vivo_pk->vivo_efficacy clinical_trials Human Studies vivo_efficacy->clinical_trials Preclinical Proof-of-Concept

Caption: The preclinical drug discovery workflow, progressing from initial in vitro screening to in vivo validation.

In Vitro Assessment: The Proving Ground

In vitro studies are the first-line evaluation for any new compound. Performed in a controlled environment like a test tube or petri dish, these assays are designed to answer fundamental questions quickly and efficiently.

  • Core Purpose: To perform initial screening for biological activity, determine potency (how much of the drug is needed to elicit an effect), and elucidate the specific mechanism of action (how the drug works at a molecular level).

  • Key Advantages:

    • High-Throughput: Allows for the rapid testing of hundreds or thousands of compounds.

    • Cost-Effective: Significantly less expensive and time-consuming than animal studies.

    • Mechanistic Insight: Ideal for isolating and studying specific molecular interactions without the confounding variables of a whole biological system.

  • Inherent Limitations:

    • Oversimplification: A culture of cancer cells on plastic cannot replicate the complex, three-dimensional tumor microenvironment.

    • Lack of Systemic Context: In vitro systems do not account for critical physiological processes like drug absorption, distribution, metabolism, excretion (ADME), or interaction with the immune system. This can lead to false positives, where a compound appears potent but is ineffective in a living system.

In Vivo Assessment: The Reality Check

Once a pyrimidine-based candidate demonstrates promising in vitro activity and a well-defined mechanism, it must prove its worth in vivo. These studies, conducted in living organisms (typically mouse models for oncology), are designed to evaluate how the drug behaves in a complex, integrated system.

  • Core Purpose: To assess the overall efficacy, safety, and pharmacokinetic profile of a drug candidate. This is a critical step for predicting potential clinical outcomes.

  • Key Advantages:

    • Systemic Evaluation: Provides vital information on how the drug is absorbed, distributed to the tumor, metabolized, and cleared by the body.

    • Efficacy in Context: Measures the drug's ability to inhibit tumor growth within a living system, which includes the influence of the tumor microenvironment.

    • Toxicity Assessment: Identifies potential adverse effects that would not be observable in cell culture.

  • Inherent Limitations:

    • Resource-Intensive: Animal studies are expensive, time-consuming, and require specialized facilities and ethical oversight.

    • Translatability Issues: While essential, results from mouse models do not always perfectly predict human responses.

The Molecular Target: Pyrimidine Derivatives as Kinase Inhibitors

A significant number of pyrimidine-based anticancer agents function by inhibiting protein kinases. These enzymes act as crucial "on/off" switches in cellular signaling pathways that control cell growth, division, and survival. In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell proliferation.

Pyrimidine scaffolds are particularly effective as kinase inhibitors because their structure can mimic the purine ring of ATP (adenosine triphosphate), the energy currency that kinases use. By competitively binding to the ATP-binding pocket of a kinase, the pyrimidine-based drug blocks the enzyme's activity, thereby shutting down the cancer-driving signal.

Key kinase targets for pyrimidine-based drugs include:

  • EGFR (Epidermal Growth Factor Receptor): A key driver in non-small-cell lung cancer.

  • Aurora Kinases (AURK) & Polo-like Kinases (PLK): Master regulators of the cell cycle.

  • CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression.

G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Pyrimidine Pyrimidine-Based Inhibitor Pyrimidine->Dimerization BLOCKS ATP Binding ATP ATP ATP->Dimerization Phosphorylates Cell_Response Cancer Cell Proliferation, Survival, & Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response G cluster_factors Confounding In Vivo Factors InVitro High In Vitro Potency (e.g., Low IC50) InVivo In Vivo Efficacy InVitro->InVivo Ideal Correlation ADME Poor Pharmacokinetics (ADME) - Low Bioavailability - Rapid Metabolism/Clearance InVitro->ADME can lead to Distribution Poor Tumor Penetration - Can't reach the target InVitro->Distribution can lead to Toxicity Off-Target Toxicity - Unforeseen side effects InVitro->Toxicity can lead to TME Tumor Microenvironment - Physical barriers (ECM) - Resistance signaling InVitro->TME can be negated by ADME->InVivo Lowers effective dose Distribution->InVivo Lowers effective dose Toxicity->InVivo Limits tolerable dose TME->InVivo Induces drug resistance

A Comparative Analysis of Kinase Inhibitor Scaffolds: The 2-Phenylpyrimidine Core Versus Established Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. At the heart of these inhibitors lies a core chemical structure, or scaffold, which dictates the molecule's fundamental binding properties and provides a framework for further optimization. This guide offers an in-depth comparison of the 2-phenylpyrimidine scaffold, exemplified by 4-Chloro-2-(3-methoxyphenyl)pyrimidine, with other prominent and clinically validated kinase inhibitor scaffolds. Through an objective lens, we will dissect their structure-activity relationships (SAR), inhibitory profiles, and the experimental methodologies used for their characterization.

The Privileged Pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including several FDA-approved kinase inhibitors.[1] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the inhibitor within the ATP-binding pocket of a kinase. The substituents at various positions on the pyrimidine ring profoundly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.

The 2,4-disubstituted pyrimidine framework, in particular, has been a fertile ground for the development of potent kinase inhibitors. The substituent at the 2-position often plays a key role in establishing interactions deep within the ATP-binding site, while the group at the 4-position can be modified to enhance selectivity and solubility.

Profiling the 2-Phenylpyrimidine Scaffold: A Case Study of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

While specific experimental data for 4-Chloro-2-(3-methoxyphenyl)pyrimidine is not extensively available in the public domain, we can infer its likely kinase inhibitory profile by examining the structure-activity relationships of closely related 2-phenylpyrimidine analogs.

The core structure of 4-Chloro-2-(3-methoxyphenyl)pyrimidine features a phenyl group at the 2-position and a chlorine atom at the 4-position of the pyrimidine ring. The 3-methoxy substitution on the phenyl ring can influence binding through steric and electronic effects.

Based on published research on similar 2,4-disubstituted pyrimidines, this scaffold has shown inhibitory activity against several important kinase families:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target in B-cell malignancies.[2]

  • Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5]

The chloro and methoxy groups can significantly influence the molecule's interaction with the protein's binding pocket.[6] The chlorine atom can form halogen bonds, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation.

Comparative Analysis with Established Kinase Inhibitor Scaffolds

To provide a comprehensive perspective, we will compare the 2-phenylpyrimidine scaffold to three FDA-approved kinase inhibitor scaffolds: quinazoline, pyrazolo[3,4-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine.

Scaffold Core Structure Prominent FDA-Approved Drug(s) Primary Kinase Target(s) Mechanism of Action Representative IC50 Values
2-Phenylpyrimidine (Hypothetical based on SAR)BTK, CDKs, VEGFR-2ATP-competitive inhibition(Not available for specific compound)
Quinazoline Gefitinib, Erlotinib[6][7]EGFR (HER1)[8][9]Reversible ATP-competitive inhibition of the EGFR tyrosine kinase.[1][10]Erlotinib: EGFR IC50 = 2 nM (in vitro), 20 nM (cellular)[1][11]
Pyrazolo[3,4-d]pyrimidine Ibrutinib[12][13]BTK[12][14]Irreversible, covalent binding to Cys-481 in the BTK active site.[12][14]Ibrutinib: BTK IC50 = 0.5 nM[12]
Pyrrolo[2,3-d]pyrimidine Tofacitinib[15]JAK1, JAK3[15][16]Reversible ATP-competitive inhibition of Janus kinases.[15][16]Tofacitinib: JAK1/JAK3 IC50 = 56 nM[15]

Signaling Pathways and Experimental Workflows

To understand the biological context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. Furthermore, standardized experimental workflows are essential for the reliable characterization and comparison of inhibitor potency.

Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling cascades modulated by the kinase targets discussed.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 & DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation caption Figure 1: Simplified BTK Signaling Pathway.

Figure 1: Simplified BTK Signaling Pathway.

CDK_Cell_Cycle_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_MAPK->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F pRb E2F E2F Rb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase caption Figure 2: Simplified CDK Cell Cycle Regulation.

Figure 2: Simplified CDK Cell Cycle Regulation.

VEGFR2_Angiogenesis_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell caption Figure 3: Simplified VEGFR-2 Signaling in Angiogenesis.

Figure 3: Simplified VEGFR-2 Signaling in Angiogenesis.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for evaluating the potency and selectivity of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis & Purification In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen®) Compound_Synthesis->In_Vitro_Kinase_Assay IC50_Determination IC50 Determination In_Vitro_Kinase_Assay->IC50_Determination Kinase_Selectivity_Panel Kinase Selectivity Profiling (Panel of >100 kinases) IC50_Determination->Kinase_Selectivity_Panel Cellular_Assay Cell-Based Assay (e.g., Phospho-protein Western Blot) Kinase_Selectivity_Panel->Cellular_Assay Cellular_Potency Cellular Potency (EC50) Cellular_Assay->Cellular_Potency In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Cellular_Potency->In_Vivo_Studies PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis caption Figure 4: Experimental Workflow for Kinase Inhibitor Evaluation.

Sources

Cross-Reactivity & Selectivity Profiling: 4-Chloro-2-(3-methoxyphenyl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 4-Chloro-2-(3-methoxyphenyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the 3-Methoxy Scaffold

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor design, 4-Chloro-2-(3-methoxyphenyl)pyrimidine represents a "privileged scaffold." Unlike generic di-halogenated pyrimidines, this intermediate offers a pre-installed aryl handle with a 3-methoxy substituent—a critical motif for engaging the hinge region or hydrophobic back-pockets of kinases such as p38 MAPK , JNK , and EGFR .

This guide provides a technical profiling of this scaffold, focusing on its chemical cross-reactivity (chemoselectivity during functionalization) and its biological promiscuity (potential for off-target electrophilic attacks). We compare its performance against standard alternatives to aid medicinal chemists in optimizing library synthesis and probe design.

Comparative Analysis: Scaffold Performance & Selectivity

The selection of a pyrimidine core dictates the downstream purity and biological specificity of the final inhibitor. We compare 4-Chloro-2-(3-methoxyphenyl)pyrimidine (Product A) against two common alternatives: the highly reactive 2,4-Dichloropyrimidine (Alternative B) and the unsubstituted 4-Chloro-2-phenylpyrimidine (Alternative C).

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureProduct A: 4-Chloro-2-(3-methoxyphenyl)pyrimidine Alternative B: 2,4-Dichloropyrimidine Alternative C: 4-Chloro-2-phenylpyrimidine
Primary Utility Targeted Kinase Inhibitor Synthesis (p38, EGFR)General Heterocycle SynthesisGeneral Kinase Inhibitor Synthesis
C4-Reactivity (

)
Moderate-High (Activated by pyrimidine N, slightly deactivated by aryl electron donation)Very High (Two electron-withdrawing Cl groups)High (Similar to A, but lacks methoxy effects)
Regioselectivity Excellent (>98%) (C2 is blocked by aryl group; reaction occurs exclusively at C4)Poor to Moderate (Requires strict temp control to differentiate C4 vs C2)Excellent (C2 blocked)
Solubility (DMSO) High (>50 mM)High (>100 mM)Moderate-High
Metabolic Liability 3-Methoxy is a potential site for O-demethylation (CYP450)N/A (Transient intermediate)Low (Phenyl ring is stable but lipophilic)
Fragment Efficiency High (Pre-installed vector for H-bond interactions)Low (Requires multiple steps to install aryl group)Moderate (Lacks polar handle)
Expert Insight: The "Methoxy Effect"

The 3-methoxy group is not merely a decoration; it often serves as a specific anchor point. In p38 MAPK inhibitors, this oxygen can accept a hydrogen bond from the backbone or position the phenyl ring to fill the hydrophobic pocket adjacent to the ATP binding site. Using Product A bypasses the challenging Suzuki coupling step required when starting from Alternative B , reducing the risk of metal contamination in the final biological assay.

Experimental Protocols: Validating Cross-Reactivity

To ensure the integrity of your chemical biology data, you must profile the scaffold for both chemical selectivity (during synthesis) and biological stability (during screening).

Protocol A: Chemoselectivity Competition Assay (Relative Reactivity)

Objective: Determine the relative electrophilicity of the C4-chloride compared to standard electrophiles, ensuring it reacts with the intended amine nucleophile without polymerizing or reacting with solvent impurities.

Reagents:

  • Scaffold (1.0 eq)

  • Benzylamine (Nucleophile, 1.0 eq)

  • Aniline (Competitor, 1.0 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: n-Butanol or DMF

Workflow:

  • Dissolve 4-Chloro-2-(3-methoxyphenyl)pyrimidine (0.1 mmol) in 1 mL solvent.

  • Add internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.

  • Add the mixture of Benzylamine and Aniline at 0°C.

  • Heat to 80°C for 2 hours.

  • Analysis: Aliquot 50 µL into DMSO-d6. Analyze via ^1H NMR.

  • Validation Criteria: The ratio of Benzyl-product to Aniline-product indicates the scaffold's sensitivity to nucleophile strength (Hard vs. Soft). A high ratio (>10:1) confirms the scaffold is selective for aliphatic amines (typical for

    
    ), whereas low selectivity suggests high promiscuity.
    
Protocol B: Glutathione (GSH) Reactivity Assay (Biological Promiscuity)

Objective: Assess if the chloropyrimidine core acts as a "pan-assay interference compound" (PAINS) by covalently modifying cysteine residues (e.g., GSH) before the final inhibitor is formed. This is critical for Fragment-Based Drug Discovery (FBDD).

Workflow:

  • Prepare a 10 mM stock of the scaffold in DMSO.

  • Prepare a 10 mM stock of reduced GSH in PBS (pH 7.4).

  • Incubate 50 µM Scaffold with 5 mM GSH (100-fold excess) at 37°C.

  • Time points: 0, 1h, 4h, 24h.

  • Readout: LC-MS analysis. Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-adduct [M+GSH]+.

  • Interpretation:

    • < 5% adduct at 24h: Non-reactive (Safe for reversible binding assays).

    • 50% adduct at 24h: Highly Reactive (Potential covalent inhibitor or toxic liability).

Visualizations & Pathway Logic

Diagram 1: Chemoselective Synthesis Workflow

This diagram illustrates the logical flow of using the 3-methoxyphenyl scaffold to generate a library of kinase inhibitors, highlighting the critical decision points for cross-reactivity checks.

SynthesisWorkflow Start Start: 4-Chloro-2-(3-methoxyphenyl)pyrimidine ReactivityCheck Step 1: Electrophilicity Check (GSH Assay) Start->ReactivityCheck Branch Is Scaffold Promiscuous? ReactivityCheck->Branch Safe Low Reactivity: Proceed to Library Gen Branch->Safe < 5% Adduct Unsafe High Reactivity: Flag as Covalent Probe Branch->Unsafe > 50% Adduct Synthesis Step 2: SNAr Displacement (Diverse Amines) Safe->Synthesis Unsafe->Synthesis Use for Covalent Library Purification Step 3: Purification (Remove unreacted Cl-core) Synthesis->Purification FinalProfiling Step 4: Kinase Selectivity (KinomeScan) Purification->FinalProfiling

Caption: Decision tree for profiling the electrophilic scaffold before library synthesis.

Diagram 2: Target Signaling Pathway (p38 MAPK)

The 2-aryl-4-aminopyrimidine class (derived from this scaffold) is classically associated with the inhibition of the p38 MAPK pathway.

p38Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation Substrates Downstream Effectors (MAPKAPK2, ATF2) p38->Substrates Phosphorylation Response Inflammation / Apoptosis Substrates->Response Inhibitor Inhibitor (Scaffold Derivative) Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade, the primary biological target for libraries derived from this scaffold.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

  • Goldstein, D. M., et al. (2011). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a Potent and Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Link

  • Backes, A. C., et al. (2008). Pyrimidines as Potent p38 MAPK Inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: a practical approach. Methods in Molecular Biology. Link

Sources

Head-to-head comparison of different palladium catalysts for pyrimidine synthesis

[1][2][3]

Executive Summary: Overcoming the Pyrimidine Challenge

Pyrimidine cores are ubiquitous in oncology and antiviral therapeutics (e.g., Ibrutinib, Rosuvastatin), yet they remain notoriously difficult substrates for cross-coupling. Their electron-deficient nature makes oxidative addition sluggish, while the basic nitrogen atoms can coordinate to palladium, poisoning the active catalyst.

This guide moves beyond generic "Suzuki conditions" to provide a technical, head-to-head analysis of palladium catalysts specifically optimized for the pyrimidine scaffold. We compare Baseline Generational Catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) against Advanced Pre-catalysts (Buchwald G3/G4, PEPPSI) to delineate exactly when to use which system.

Part 1: Catalyst Classes & Mechanism of Action

The Baseline: Pd(PPh₃)₄ and Pd(dppf)Cl₂[4]
  • Role: The "Workhorse" for iodopyrimidines and activated bromopyrimidines.

  • Limitation: Poor oxidative addition into C-Cl bonds; susceptible to rapid deactivation by air or heat; Pd-N coordination poisoning.

The Dialkylbiaryl Phosphines: XPhos / SPhos Pd G3/G4
  • Role: The solution for chloropyrimidines .[1][2][3][4]

  • Mechanism: The bulky biaryl backbone promotes reductive elimination and prevents the formation of inactive Pd-dimers. The amino-biphenyl scaffold facilitates rapid oxidative addition even at room temperature.

The NHC-Pd Complexes: PEPPSI-IPr / PEPPSI-IPent
  • Role: The Regioselectivity Switch .

  • Mechanism: Strong

    
    -donating N-heterocyclic carbene (NHC) ligands create an electron-rich metal center, tightly binding the Pd to prevent leaching, while steric bulk can override innate electronic biases in di-halogenated systems.
    

Part 2: Head-to-Head Performance Scenarios

Scenario A: Suzuki-Miyaura Coupling of Chloropyrimidines

Challenge: The C-Cl bond in pyrimidine is pseudo-inert compared to C-Br/C-I.[3]

FeaturePd(PPh₃)₄ (Baseline)XPhos Pd G3 (Advanced)PEPPSI-IPr (Alternative)
Substrate Scope Limited to Iodides/BromidesExcellent for ChloridesGood for Chlorides
Loading High (5–10 mol%)Low (0.5–2 mol%)Low (1–2 mol%)
Temperature High (80–100 °C)Moderate (40–80 °C)High (80–110 °C)
TOFs (Turnover Freq) < 100 h⁻¹> 1,000 h⁻¹> 500 h⁻¹
Air Stability Poor (Glovebox preferred)Excellent (Bench stable)Excellent (Bench stable)
Verdict Obsolete for chlorides.Gold Standard for rapid library synthesis.Best Value for scale-up.
Scenario B: Regioselectivity in 2,4-Dichloropyrimidine

Challenge: Directing the catalyst to the C2 vs. C4 position.

  • Innate Selectivity (C4-Selective): Electronic control. The C4 position is more electron-deficient (para to N) and susceptible to S_NAr-like oxidative addition.

    • Catalyst:Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

    • Outcome: >95:5 ratio favoring C4-coupling .

  • Inverted Selectivity (C2-Selective): Steric control.

    • Catalyst:Pd-PEPPSI-IPent or Pd(IPr) .

    • Mechanism:[5][4][6][7][8][9] The massive steric bulk of the IPent/IPr ligand hinders approach to the C4 position (flanked by C5-H), forcing reaction at the more accessible (though electronically less favored) C2 position.

    • Outcome: Can achieve >10:1 favoring C2-coupling .

Scenario C: Buchwald-Hartwig Amination (C-N Bond)

Challenge: Competitive binding of the amine nucleophile to Pd.

Catalyst SystemLigand ClassPerformance on Pyrimidines
Pd₂(dba)₃ + BINAP BisphosphineUnreliable. Often fails with electron-poor amines or requires high heat (120 °C), leading to dehalogenation.
BrettPhos Pd G3 DialkylbiarylExcellent. Specifically designed for primary amines. Prevents

-hydride elimination.
RuPhos Pd G3 DialkylbiarylSpecialist. Best for secondary amines and bulky anilines.

Part 3: Visualization & Decision Logic

Diagram 1: Catalyst Selection Decision Tree

This flowchart guides the researcher from substrate to the optimal catalyst system.

CatalystSelectionStartStart: Pyrimidine SubstrateHalogenTypeIdentify Leaving GroupStart->HalogenTypeIodoBromoIodide / BromideHalogenType->IodoBromoChloroChloride (Deactivated)HalogenType->ChloroReactionTypeReaction TypeIodoBromo->ReactionTypeChloro->ReactionTypeSuzukiC-C (Suzuki)ReactionType->SuzukiBuchwaldC-N (Buchwald)ReactionType->BuchwaldRegioRegioselectivity Needed?ReactionType->RegioIf DichloropyrimidineRec_PPh3Pd(PPh3)4 or Pd(dppf)Cl2(Baseline)Suzuki->Rec_PPh3StandardRec_XPhosXPhos Pd G3/G4(High Activity)Suzuki->Rec_XPhosFor ChloridesRec_BrettBrettPhos Pd G3(Amination)Buchwald->Rec_BrettC4_SelectC4-Selective (Standard)Regio->C4_SelectElectronic ControlC2_SelectC2-Selective (Inverted)Regio->C2_SelectSteric ControlC4_Select->Rec_PPh3Rec_NHCPd-PEPPSI-IPent(Steric Control)C2_Select->Rec_NHC

Caption: Decision matrix for selecting palladium catalysts based on halogen reactivity and desired regioselectivity.

Part 4: Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling of 2-Chloropyrimidine

Objective: Coupling a deactivated heteroaryl chloride with a boronic acid using a G3 precatalyst.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)[3]

  • Arylboronic acid (1.5 equiv)[10]

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O, 2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (0.2 M concentration)

Methodology:

  • Charge: To a reaction vial equipped with a stir bar, add the 2-chloropyrimidine, arylboronic acid, and XPhos Pd G3.

  • Inert: Seal the vial and purge with nitrogen/argon for 5 minutes. Note: G3 catalysts are air-stable as solids but the active species is oxygen-sensitive.

  • Solvent: Add degassed THF and the aqueous K₃PO₄ solution via syringe.

  • Reaction: Heat to 60 °C for 2–4 hours. Monitor by LC-MS.[11]

    • Checkpoint: If conversion is <50% after 1 hour, increase temp to 80 °C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: C2-Selective Coupling of 2,4-Dichloropyrimidine

Objective: Overriding innate selectivity to functionalize the C2 position first.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)[3][11]

  • Nucleophile (e.g., Thiol or Boronic Acid)[8]

  • Catalyst: Pd-PEPPSI-IPent (2.0 mol%) or Pd(OAc)₂ (2 mol%) + IPr·HCl (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Methodology:

  • Pre-complexation (if using separate ligand): Stir Pd(OAc)₂ and IPr·HCl with base in solvent at 60 °C for 30 mins to generate the active NHC-Pd species. Skip this if using PEPPSI precatalyst.

  • Addition: Add 2,4-dichloropyrimidine and the nucleophile.

  • Reaction: Stir at 60–80 °C.

    • Critical Step: Monitor regioselectivity by ¹H NMR. The C2-product typically shows a shift in the C5-proton distinct from the C4-product.

  • Purification: Flash chromatography.[3] C2 and C4 isomers often have significantly different R_f values due to dipole moment changes.

Diagram 2: Mechanistic Cycle (Rate-Determining Step)

CatalyticCyclePd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Rate Limiting for Cl)Pd0->OxAdd+ Ar-ClTransMetalTransmetallation(Base Assisted)OxAdd->TransMetal+ Ar-B(OH)2 / BaseRedElimReductive Elimination(Product Release)TransMetal->RedElimRedElim->Pd0- Ar-ArSubstrateAr-Cl(Pyrimidine)Substrate->OxAddBoronicAr-B(OH)2Boronic->TransMetal

Caption: The catalytic cycle. For chloropyrimidines, Oxidative Addition (red) is the bottleneck, necessitating electron-rich ligands like XPhos or NHCs.

References

  • Suzuki-Miyaura Coupling of Chloropyrimidines: BenchChem Guide. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." (2025). Link

  • C2-Selective Coupling Discovery: Journal of the American Chemical Society. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines." (2025).[5][4] Link[4]

  • Buchwald-Hartwig Precatalysts: Organic Chemistry Portal. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions."[10][12] Link

  • PEPPSI Catalyst Applications: Dalton Transactions. "Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI)." Link

  • XPhos Pd G2/G3 Utility: PubMed Central. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling."[8] Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(3-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-(3-methoxyphenyl)pyrimidine. As a chlorinated aromatic pyrimidine derivative, this compound requires stringent management to protect laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Immediate Safety Briefing & Hazard Identification

4-Chloro-2-(3-methoxyphenyl)pyrimidine must be treated as hazardous waste.[1] While specific toxicological data for this exact compound is not widely published, its classification as a chlorinated aromatic compound necessitates cautious handling due to potential toxicity and persistence in the environment.[1] The primary hazards are associated with skin and eye irritation, and potential harm if swallowed or inhaled.[2][3]

Assumed Hazard Profile: Based on analogous chemical structures, the following hazards should be assumed.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[3][4]Avoid generating dust or aerosols. Handle only in well-ventilated areas or a chemical fume hood.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear appropriate chemical-resistant gloves and a lab coat.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][8]Wear safety glasses with side-shields or chemical splash goggles.[9]
Environmental Hazard Halogenated compounds can be persistent and toxic to aquatic life.[1]Prevent release into the environment. Do not dispose of down the drain.[10][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate exposure risks. Employers are required by OSHA to provide appropriate PPE to protect workers from chemical hazards.[7]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles causing serious eye irritation.[2][9]
Skin Protection Nitrile rubber gloves (double-gloving is recommended). A fully buttoned, chemical-resistant lab coat.[11]Prevents direct skin contact, which can cause irritation.[2]
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary.[6][10]Protects against inhalation of potentially toxic airborne particles.

Spill Management and Emergency Response

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination. All laboratory personnel must be trained in emergency procedures.[12]

Spill Kit Contents:

ItemPurpose
Absorbent Material Vermiculite, sand, or commercial spill absorbents.[1][13]
Neutralizing Agents Not applicable for this compound.
Cleanup Tools Plastic dustpan, brush, and spark-proof tools.[5][14]
Waste Container Sealable, labeled hazardous waste container.
Additional PPE Heavy-duty nitrile gloves, disposable shoe covers.
Experimental Protocol: Small Spill Cleanup (<10g)
  • Alert & Evacuate: Immediately alert personnel in the vicinity.[1] Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the cleanup occurs in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Contain: If it is safe to do so, create a dike around the spill using an inert absorbent material like vermiculite or sand to prevent it from spreading.[1][14]

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize dust generation.

  • Collect: Using a plastic brush and dustpan, carefully sweep up the absorbed material.[10][15]

  • Package: Place all contaminated materials, including used PPE, into a designated, leak-proof hazardous waste container.[1][6] Seal the container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) office.[14]

Logical Flow for Spill Response

This diagram outlines the decision-making process for responding to a chemical spill.

Caption: Decision tree for spill response protocol.

Waste Disposal Protocol

All materials contaminated with 4-Chloro-2-(3-methoxyphenyl)pyrimidine must be disposed of as hazardous waste in accordance with federal (EPA), state, and institutional regulations.[16][17] The EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle to grave".[7]

Step 1: Waste Segregation and Collection
  • Designated Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[17] Polyethylene containers are generally suitable for halogenated organic waste.[11]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-Chloro-2-(3-methoxyphenyl)pyrimidine".[17][18] Do not use abbreviations.

  • Segregation: Store halogenated waste separately from non-halogenated organic waste, acids, bases, and oxidizers.[11][17] This prevents dangerous reactions and streamlines the disposal process.

  • Accumulation: Collect the waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17] The container must be kept tightly sealed at all times, except when adding waste.[17]

Step 2: Arranging for Professional Disposal
  • Contact EH&S: Once the waste container is nearly full, or in accordance with your institution's pickup schedule, contact your Environmental Health & Safety office to arrange for disposal.

  • Licensed Disposal Facility: The waste must be transported and disposed of by a licensed hazardous waste management company.

  • Method of Disposal: The recommended disposal method is high-temperature incineration at a facility equipped to handle halogenated compounds.[6][15][19] This process ensures the complete destruction of the molecule, preventing the release of persistent organic pollutants.

Step 3: Empty Container Management

Empty containers that once held 4-Chloro-2-(3-methoxyphenyl)pyrimidine are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[20]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated waste stream.[20]

  • Deface Label: After rinsing, completely remove or deface the original chemical label.[20]

  • Final Disposal: The cleaned container can then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.

Waste Management Workflow

This diagram illustrates the complete lifecycle for managing waste containing 4-Chloro-2-(3-methoxyphenyl)pyrimidine.

Waste_Management_Workflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal Gen Waste Generation (e.g., reaction residue, spills) Collect Collect in Labeled, Closed, Compatible Container Gen->Collect Step 1 Segregate Segregate Halogenated Waste in Satellite Accumulation Area Collect->Segregate Step 2 Pickup Schedule Pickup with EH&S Office Segregate->Pickup Step 3: Container Full Transport Transport by Licensed Hazardous Waste Vendor Pickup->Transport Step 4 Incinerate High-Temperature Incineration at Permitted Facility Transport->Incinerate Step 5

Caption: Cradle-to-grave waste management workflow.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • SPILL CLEANUP QUICK REFERENCE. University of Nebraska-Lincoln.
  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • OSHA Guidelines for Waste Management Workers. (2025, February 3). Junk Magicians.
  • 4-Chloro-2-methoxy-6-methylpyrimidine SDS. ECHEMI.
  • Hazardous Waste - Standards.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Chemical Spill Clean-up Procedure. (2017, November 27). University of British Columbia Safety & Risk Services.
  • 2-Chloro-4-methylpyrimidine, 98% Safety Data Sheet. (2013, November 1). Acros Organics.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. BOC Sciences.
  • 4-Chloro-5-methoxy-2-(2-pyridyl)
  • 2-Chloro-4-methylpyrimidine, 98% Safety D
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
  • 4-Chloro-6-methoxypyrimidine Safety Data Sheet. (2025, May 14). TCI Chemicals.
  • Pyrimidine - Safety D
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Trazodone hydrochloride Safety Data Sheet. (2024, August 7). Sigma-Aldrich.
  • Pyrimidine Safety D
  • 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine - Hazard. US EPA.
  • Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)-. PubChem.
  • Halogenated Solvents.
  • pyrimethamine - Report. CAMEO Chemicals | NOAA.
  • Characteristic Hazardous Waste. Florida Department of Environmental Protection.
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018, September 11). Thieme.
  • Halogenated Organic Liquids - Standard Oper
  • 4-chloro-2-(methoxymethyl)pyrimidine. Sigma-Aldrich.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. US EPA.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(3-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(3-methoxyphenyl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.